Methyl 3-oxoheptanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-4-5-7(9)6-8(10)11-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTKGERSDUGZPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338056 | |
| Record name | Methyl 3-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39815-78-6 | |
| Record name | Heptanoic acid, 3-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39815-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptanoic acid, 3-oxo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-Oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxoheptanoate is a versatile β-keto ester that serves as a crucial intermediate in a variety of chemical syntheses. Its unique molecular structure, featuring both a ketone and an ester functional group, imparts a high degree of reactivity, making it an invaluable building block in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data. This document is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.[1][2]
Chemical and Physical Properties
This compound is a colorless to pale yellow, transparent liquid with a fruity aroma.[1][2] It is widely utilized as a flavoring agent in the food industry and as a fragrance component in cosmetics.[1] Its primary application in research and industry, however, lies in its role as a precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 39815-78-6 | [1][3] |
| Molecular Formula | C₈H₁₄O₃ | [1][3] |
| Molecular Weight | 158.19 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 0.994 g/mL at 20 °C | [2] |
| Boiling Point | 90-91 °C at 15 hPa | [2] |
| Refractive Index | 1.4280-1.4310 at 20 °C | [2] |
| Flash Point | 95 °C | [2] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [2] |
| pKa (Predicted) | 10.63 ± 0.46 | [2] |
Experimental Protocols
Synthesis of this compound via Alkylation of Methyl Acetoacetate (B1235776)
This protocol describes the synthesis of this compound from methyl acetoacetate and 1-iodopropane (B42940). The reaction proceeds via the formation of a dianion of methyl acetoacetate, followed by alkylation.
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (1.6 M in hexane)
-
Methyl acetoacetate
-
1-Iodopropane
-
37% Hydrochloric acid
-
Ether (Et₂O)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure: [2]
-
In a 200 mL round-bottom flask under a nitrogen atmosphere, add 14 mL of diisopropylamine to anhydrous tetrahydrofuran (THF).
-
Slowly add 59 mL of a 1.6 M n-butyllithium solution in hexane (B92381) to the stirred solution. Maintain the reaction under a nitrogen atmosphere and stir for 20 minutes. This step generates lithium diisopropylamide (LDA).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add 9.3 mL of methyl acetoacetate dropwise to the reaction mixture and continue stirring at 0 °C for 30 minutes.
-
Slowly add another 54 mL of the 1.6 M n-butyllithium solution in hexane and stir for an additional 30 minutes.
-
To the resulting dark orange solution, add 8.4 mL of 1-iodopropane dropwise.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 30 minutes.
-
Quench the reaction by the slow, dropwise addition of a solution of 50 mL of 37% hydrochloric acid diluted with 100 mL of water. Ensure the temperature is kept below 15 °C during this addition.
-
Extract the reaction mixture with ether (Et₂O).
-
Wash the organic phase with a saturated sodium chloride (NaCl) solution.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
Purification by Column Chromatography
The crude this compound can be purified by silica (B1680970) gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (200-300 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collection tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp or potassium permanganate (B83412) stain for visualization
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a mixture of hexane and ethyl acetate. A common starting eluent system is a 9:1 mixture of hexane to ethyl acetate.[4] The polarity of the eluent can be gradually increased to facilitate the separation.
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound as a clear oil.
Spectroscopic Data and Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the different protons in the molecule.
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.73 | s | 3H | -OCH₃ |
| 3.44 | s | 2H | -COCH₂CO- |
| 2.53 | t | 2H | -CH₂CO- |
| 1.22-1.65 | m | 4H | -CH₂CH₂CH₃ |
| 0.90 | t | 3H | -CH₂CH₃ |
Reference:[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~203 | C=O (ketone) |
| ~168 | C=O (ester) |
| ~52 | -OCH₃ |
| ~49 | -COCH₂CO- |
| ~43 | -CH₂CO- |
| ~26 | -CH₂CH₂CH₃ |
| ~22 | -CH₂CH₃ |
| ~14 | -CH₃ |
Note: These are predicted chemical shifts and may vary slightly from experimental values.
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands for its functional groups.
Table 4: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1745 | Strong | C=O stretch (ester) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~2960-2870 | Medium | C-H stretch (aliphatic) |
| ~1250-1000 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): m/z = 158
-
Key Fragments: The spectrum typically shows major fragments at m/z = 57 and 85.[3]
Applications in Drug Development
This compound is a valuable precursor in the synthesis of various biologically active molecules. For instance, it is used in the synthesis of 4-oxymethyl-1,2-dioxanes, which have shown potent anti-malarial activity.[2] It is also a reagent in the preparation of substituted cyclopenta-[d]-pyrimidines, which act as anti-microtubule agents and are investigated for their potential as anticancer drugs.[2]
Logical Workflow for Synthesis of a Bioactive Precursor
The following diagram illustrates a generalized workflow for the synthesis of a more complex bioactive molecule starting from this compound.
Caption: Generalized synthetic workflow from this compound.
Safety and Handling
This compound is classified as an irritant. It is harmful if swallowed, causes skin irritation, and may cause serious eye irritation.[3] It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials such as oxidizing agents.
Conclusion
This compound is a chemical compound with significant utility in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This guide has provided a detailed overview of its chemical properties, experimental protocols for its preparation and purification, and a summary of its spectral characteristics. The information presented herein is intended to support the work of researchers and scientists in leveraging the synthetic potential of this versatile building block.
References
Methyl 3-oxoheptanoate: A Technical Guide for Researchers
CAS Number: 39815-78-6 Molecular Formula: C₈H₁₄O₃ Synonyms: Methyl Valerylacetate, 3-Ketoheptanoic acid methyl ester, Methyl 3-oxoenanthate
This document provides an in-depth technical guide on Methyl 3-oxoheptanoate, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, synthesis, applications, and known biological activities, presenting data in a structured and accessible format.
Chemical and Physical Properties
This compound is a versatile organic compound that is a colorless to pale yellow liquid with a characteristic fruity odor.[1] It is recognized for its utility as a key intermediate in various synthetic processes.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 158.19 g/mol | [4] |
| Density | 0.990 - 0.994 g/mL at 20°C | [2][5] |
| Boiling Point | 90-91 °C at 15 hPa, 94-96 °C at 10 mmHg | [2] |
| Refractive Index | 1.430 | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
| Storage Conditions | 0 - 8 °C, Store in a dry, sealed container | [2] |
Table 2: Spectroscopic Data Summary
| Spectrum Type | Key Peaks/Shifts | Source(s) |
| ¹H-NMR (200 MHz, CDCl₃) | δ: 0.90 (t, 3H), 1.22-1.65 (m, 4H), 2.53 (t, 2H), 3.44 (s, 2H), 3.73 (s, 3H) | |
| ¹³C-NMR | Predicted data available | [4][5] |
| Infrared (IR) | Expected strong C=O stretching bands for ester (1735-1745 cm⁻¹) and ketone (1715-1720 cm⁻¹) | [6] |
| Mass Spectrometry (MS) | Data available, often through GC-MS | [4] |
Synthesis and Experimental Protocols
A reported synthesis involves the reaction of methyl acetoacetate (B1235776) with an appropriate alkyl halide. Another brief protocol describes a yield of 61% and provides ¹H-NMR data for the resulting product.
General Experimental Protocol for Synthesis (Illustrative)
-
Reaction Setup: A solution of a suitable sodium alkoxide (e.g., sodium methoxide) in an anhydrous alcohol (e.g., methanol) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen).
-
Addition of Reactants: An appropriate ester (e.g., methyl pentanoate) is added dropwise to the stirred alkoxide solution. This is followed by the dropwise addition of a methyl ester (e.g., methyl acetate).
-
Reaction: The reaction mixture is heated to reflux for several hours to drive the condensation reaction to completion.
-
Workup: After cooling, the reaction is quenched by the addition of a dilute acid (e.g., HCl) until the solution is acidic. The aqueous layer is then extracted multiple times with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis due to its reactive ketone and ester functional groups.[2] Its applications span several industries:
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of more complex bioactive molecules.[2][3] It has been used as a reagent to synthesize 4-oxymethyl-1,2-dioxanes, which have shown potent anti-malarial activity, and substituted cyclopenta-[d]-pyrimidines, which act as anti-microtubule agents for potential cancer therapy.
-
Flavor and Fragrance Industry: The compound's fruity aroma makes it a useful flavoring agent in food products and a fragrance component in cosmetics.[2][4]
-
Agrochemicals: It serves as an intermediate in the production of various agrochemicals.[2]
-
Polymer Chemistry: It is employed in the manufacturing of specialty polymers, where it can enhance material properties like flexibility and durability.[3]
Biological Activity and Signaling Pathways
This compound is utilized as a biochemical reagent in life science research.[5] Some reports suggest it possesses anti-cancer properties, with evidence of inhibiting the growth of neuroblastoma and other cancer cells.[1]
Additionally, it has been noted to have an affinity for the atrial natriuretic peptide (ANP) receptor.[1] The ANP signaling pathway is crucial for regulating blood pressure and volume. ANP, a cardiac hormone, binds to its receptor, guanylyl cyclase-A (GC-A), which then produces the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[7] cGMP, in turn, activates protein kinase G (PKG), leading to various physiological effects like vasodilation and natriuresis.[7]
While an affinity for the ANP receptor is mentioned, the precise mechanism of interaction and its downstream consequences for this compound have not been fully elucidated in the available literature. Further research is required to understand if this compound acts as an agonist or antagonist and the therapeutic implications of this interaction.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area.
This document is intended for research purposes only and provides a summary of currently available information. Researchers should consult original research articles and safety data sheets for more detailed and specific information.
References
An In-depth Technical Guide to Methyl 3-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 3-oxoheptanoate, a versatile β-keto ester with applications in synthetic chemistry and potential biological activities. The document details its physicochemical properties, synthesis, analytical characterization, and explores its relevance in biochemical research.
Physicochemical Properties of this compound
This compound, also known as methyl valerylacetate, is an organic compound featuring both a ketone and an ester functional group.[1][2] Its key quantitative properties are summarized below for easy reference.
| Property | Value | Source |
| Molecular Weight | 158.19 g/mol | [3] |
| Molecular Formula | C₈H₁₄O₃ | [3][4] |
| CAS Number | 39815-78-6 | [3][4] |
| Density | 0.990 - 0.994 g/mL at 20 °C | [4][5] |
| Boiling Point | 94 - 96 °C at 10 mmHg | [4] |
| 206 °C at 760 mmHg | [5] | |
| Refractive Index | 1.421 - 1.430 | [4][5] |
| Monoisotopic Mass | 158.0943 Da | [6] |
Synthesis and Characterization Workflow
The synthesis of this compound is typically achieved via a Claisen condensation, followed by purification and analytical characterization to confirm its structure and purity.
Caption: General workflow for the synthesis and characterization of this compound.
Experimental Protocols
Synthesis via Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base, resulting in a β-keto ester.[7][8]
Objective: To synthesize this compound from methyl pentanoate and methyl acetate.
Materials:
-
Methyl pentanoate
-
Methyl acetate
-
Sodium methoxide (B1231860) (or other suitable strong base like sodium hydride)
-
Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)
-
Hydrochloric acid (for work-up)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a reflux condenser and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Base Suspension: The strong base (e.g., sodium methoxide) is suspended in the anhydrous solvent within the reaction flask.
-
Ester Addition: A mixture of methyl pentanoate and methyl acetate is added dropwise to the stirred base suspension at a controlled temperature.
-
Reaction: The reaction mixture is then heated to reflux for several hours to drive the condensation to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: After cooling, the reaction is carefully quenched by the slow addition of a dilute acid (e.g., hydrochloric acid) to neutralize the base and protonate the resulting enolate.
-
Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether).
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Analytical Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester group (a singlet around 3.7 ppm), the methylene (B1212753) group between the two carbonyls (a singlet around 3.4 ppm), and the protons of the pentanoyl chain.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the two carbonyl carbons (ester and ketone), the carbons of the aliphatic chain, and the methoxy (B1213986) carbon of the ester.
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present.[9] The IR spectrum of this compound will exhibit characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1745 | C=O (Ester) | Strong, sharp absorption |
| ~1715 | C=O (Ketone) | Strong, sharp absorption |
| ~2850-2960 | C-H (Aliphatic) | Stretching vibrations |
| ~1150-1250 | C-O (Ester) | Stretching vibration |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 158).
-
Fragmentation Pattern: Common fragmentation patterns for β-keto esters include cleavage adjacent to the carbonyl groups, leading to characteristic fragment ions.[10]
Biological Activity and Applications
This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[4] Its pleasant, fruity aroma also leads to its use in the flavor and fragrance industry.[4][11]
Recent research has focused on the antibacterial properties of β-keto esters. These compounds are structurally similar to N-acyl-homoserine lactones (AHLs), which are signaling molecules used by many bacteria in a process called quorum sensing (QS).[1][12] Quorum sensing allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation. It is hypothesized that β-keto esters may act as competitive inhibitors of AHLs, binding to their receptors and disrupting QS-mediated processes.[12]
Caption: Proposed mechanism of quorum sensing inhibition by this compound.
This potential to disrupt bacterial communication makes this compound and related β-keto esters interesting candidates for the development of novel antimicrobial agents that function as virulence blockers rather than traditional bactericidal or bacteriostatic drugs.
References
- 1. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | C8H14O3 | CID 546075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [wap.guidechem.com]
- 6. PubChemLite - this compound (C8H14O3) [pubchemlite.lcsb.uni.lu]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homework.study.com [homework.study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 3-oxoheptanoate: Structure, Properties, and Applications in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-oxoheptanoate is a versatile β-keto ester that serves as a crucial building block in organic synthesis. Its unique chemical structure, featuring both a ketone and an ester functional group, allows for a wide range of chemical transformations, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and fragrances. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and application, particularly in the construction of heterocyclic scaffolds relevant to drug discovery.
Chemical Structure and Formula
This compound is an organic compound with the systematic IUPAC name This compound . It is also commonly referred to by synonyms such as Methyl valerylacetate, Methyl 3-ketoheptanoate, and 3-Oxoheptanoic acid methyl ester.[1][2]
The molecule consists of a seven-carbon heptane (B126788) chain with a ketone group at the third carbon position and a methyl ester at the terminus.
-
Canonical SMILES: CCCCC(=O)CC(=O)OC[1]
-
InChI: InChI=1S/C8H14O3/c1-3-4-5-7(9)6-8(10)11-2/h3-6H2,1-2H3[1]
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are summarized in the tables below, providing essential data for its handling, characterization, and use in experimental settings.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 158.19 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Density | 0.994 g/mL at 20 °C | [4] |
| Boiling Point | 94 - 96 °C at 10 mmHg; 206 °C at 760 mmHg | [3][4] |
| Refractive Index | 1.421 - 1.430 | [3][4] |
Spectroscopic Data
Spectroscopic analysis is critical for the verification of the structure and purity of this compound. The following tables summarize its key spectral features.
¹H-NMR (Proton NMR) Data (200 MHz, CDCl₃)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 3.73 | s | 3H | -OCH₃ |
| 3.44 | s | 2H | -C(=O)CH₂C(=O)- |
| 2.53 | t | 2H | -CH₂C(=O)- |
| 1.22-1.65 | m | 4H | -CH₂CH₂CH₃ |
| 0.90 | t | 3H | -CH₂CH₃ |
¹³C-NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) (ppm) | Assignment (Expected) |
| ~202 | Ketone C=O |
| ~167 | Ester C=O |
| ~52 | -OCH₃ |
| ~49 | -C(=O)CH₂C(=O)- |
| ~45 | -CH₂C(=O)- |
| ~25 | -CH₂CH₂CH₃ |
| ~22 | -CH₂CH₃ |
| ~13 | -CH₃ |
IR (Infrared) Spectroscopy Data
The IR spectrum of this compound is characterized by strong absorptions corresponding to its two carbonyl groups. The data below is typical for a β-keto ester, with spectra available for reference on platforms like SpectraBase.[1]
| Wavenumber (cm⁻¹) | Functional Group |
| ~1745 | C=O stretch (ester) |
| ~1720 | C=O stretch (ketone) |
| ~1200-1000 | C-O stretch (ester) |
Mass Spectrometry (MS) Data
Mass spectrometry data, particularly from GC-MS analysis, is used for molecular weight confirmation and fragmentation analysis.
| m/z Value | Interpretation |
| 158 | [M]⁺ (Molecular Ion) |
| 85 | Fragment |
| 57 | Top Peak |
| 41 | Fragment |
Synthesis and Experimental Protocols
This compound is typically synthesized through condensation reactions. A common and effective method is the Claisen condensation or related alkylation of a β-keto ester.
Synthesis of this compound via Alkylation of Methyl Acetoacetate (B1235776)
This protocol describes the synthesis of this compound by the alkylation of the enolate of methyl acetoacetate with an appropriate alkyl halide.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Experimental Protocol:
-
Enolate Generation: In a flask under a nitrogen atmosphere, diisopropylamine (B44863) (14 mL) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) (200 mL). The solution is cooled, and a 1.6 M solution of n-butyllithium in hexane (B92381) (59 mL) is added slowly, followed by stirring for 20 minutes to form lithium diisopropylamide (LDA). Methyl acetoacetate (9.3 mL) is then added dropwise at 0°C, and the mixture is stirred for 30 minutes. A second portion of n-butyllithium solution (54 mL) is added slowly, and stirring is continued for another 30 minutes.
-
Alkylation: To the resulting dark orange solution, 1-iodopropane (8.4 mL) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes.
-
Work-up and Extraction: The reaction is quenched by the slow, dropwise addition of a solution of 37% hydrochloric acid (50 mL) in water (100 mL), ensuring the temperature remains below 15°C. The resulting mixture is extracted with diethyl ether (Et₂O).
-
Purification: The combined organic phases are washed with a saturated sodium chloride (NaCl) solution, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure. The crude residue is purified by column chromatography (eluent: ethyl acetate/hexane = 1:9) to yield the final product.
Applications in Drug Development and Organic Synthesis
This compound is a key intermediate in the synthesis of various bioactive molecules and complex organic structures. Its dicarbonyl functionality allows it to participate in a variety of cyclocondensation and annulation reactions to form heterocyclic systems, which are prevalent in many pharmaceutical agents.
Synthesis of Substituted Pyrimidines
β-Keto esters like this compound are common precursors for the synthesis of pyrimidine (B1678525) rings through reactions such as the Biginelli or Pinner reaction.[5][6][7] These pyrimidine scaffolds are core structures in numerous drugs, including anticancer agents that act as microtubule inhibitors.
General Scheme for Pyrimidine Synthesis (Pinner Reaction)
Caption: General workflow for pyrimidine synthesis from a β-keto ester.
Experimental Protocol (General Procedure for Pinner-type Pyrimidine Synthesis):
-
Reaction Setup: To a solution of sodium ethoxide in ethanol, an equimolar amount of this compound is added.
-
Addition of Amidine: An amidine hydrochloride (e.g., acetamidine hydrochloride) is added to the mixture.
-
Reaction: The reaction mixture is typically heated under reflux for several hours until the starting materials are consumed (monitored by TLC).
-
Work-up and Isolation: The reaction is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with an acid (e.g., acetic acid), and the resulting precipitate is collected by filtration, washed, and can be further purified by recrystallization to yield the substituted pyrimidine.
Other Applications
-
Antimalarial Agents: It is used as a reagent to synthesize 4-oxymethyl-1,2-dioxanes, which have shown potent antimalarial activity.
-
Flavor and Fragrance Industry: The ester functional group contributes to its use as a flavoring agent in food products, often imparting a fruity aroma.[3]
-
Polymer Chemistry: It is employed in the production of specialty polymers, where it can enhance material properties like flexibility.[3]
Safety and Handling
This compound is classified with the following GHS hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required when handling this compound. It should be stored in a cool, dark place.[3]
Conclusion
This compound is a chemical intermediate of significant value to researchers in organic synthesis and drug development. Its straightforward synthesis and the reactivity of its dual functional groups make it an ideal starting point for creating complex molecules, particularly heterocyclic compounds of medicinal interest. The data and protocols provided in this guide serve as a comprehensive resource for its effective use in a research and development setting.
References
- 1. This compound | C8H14O3 | CID 546075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Page loading... [guidechem.com]
- 5. Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to Methyl 3-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 3-oxoheptanoate, a versatile organic compound with significant applications in various scientific and industrial fields. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and flavoring agents.[1] This document details its chemical synonyms, physical and chemical properties, experimental protocols for its synthesis and analysis, and illustrates its applications and experimental workflows through structured diagrams.
Chemical Synonyms and Identifiers
This compound is known by several alternative names in scientific literature and chemical databases. A comprehensive list of these synonyms is provided below for clear identification and cross-referencing.
| Synonym | Source |
| 3-Ketoheptanoic acid methyl ester | [1][2] |
| Methyl 3-oxoenanthate | [1][2] |
| 3-Oxoenanthic acid methyl ester | [1][2] |
| 3-Oxoheptanoic acid methyl ester | [1][2][3] |
| Methyl valerylacetate | [2][3][4][5] |
| Heptanoic acid, 3-oxo-, methyl ester | [3][6] |
| This compound, WACKER QUALITY | [2] |
| VEM | [2] |
Physicochemical Properties
The following table summarizes the key quantitative physical and chemical properties of this compound, compiled from various sources.
| Property | Value | Source(s) |
| CAS Number | 39815-78-6 | [1][2][4][5] |
| Molecular Formula | C₈H₁₄O₃ | [1][2][4][5] |
| Molecular Weight | 158.19 g/mol | [3][4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 0.990 - 0.994 g/mL at 20 °C | [1][7][8][9] |
| Boiling Point | 94 - 96 °C at 10 mmHg; 206 °C at 760 mmHg | [1][8] |
| Refractive Index | 1.421 - 1.430 | [1][8] |
| Flash Point | 79.6 °C | [8] |
| Purity | ≥ 95% (GC) | [1] |
| Storage Conditions | 0 - 8 °C; Recommended <15°C in a cool, dark place | [1] |
| SMILES | CCCCC(=O)CC(=O)OC | [3][5] |
| InChIKey | CZTKGERSDUGZPQ-UHFFFAOYSA-N | [3] |
Applications of this compound
This compound is a valuable building block in organic synthesis due to its reactive ketone and ester functional groups.[1] Its primary applications span several industries. It is used as an intermediate in the synthesis of bioactive compounds for new medications.[1] It also serves as a flavoring and fragrance agent in the food and cosmetic industries, imparting a fruity aroma.[1][10] Furthermore, it is utilized in biochemical research and in the production of specialty polymers.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
A common method for the synthesis of β-keto esters like this compound involves the acylation of a suitable precursor. The following protocol is based on a reported synthesis.[9]
Detailed Methodology:
-
Reaction: The reaction is typically carried out by adding the chosen starting materials to a suitable solvent in a reaction flask equipped with a stirrer and under an inert atmosphere.
-
Extraction: Upon completion, the reaction mixture is extracted with a solvent such as diethyl ether.[9]
-
Washing: The organic phase is subsequently washed with a saturated sodium chloride (brine) solution to remove water-soluble impurities.[9]
-
Drying: The washed organic phase is dried over an anhydrous drying agent like sodium sulfate.[9]
-
Concentration: The solvent is removed from the dried organic phase under reduced pressure to yield the crude product.[9]
-
Purification: The final product is purified from the crude residue using column chromatography, with a typical eluent system being a mixture of ethyl acetate and hexane (B92381) (e.g., 1:9 ratio), to afford the pure this compound as a clear oil.[9]
NMR spectroscopy is a primary technique for the structural elucidation of this compound.
-
¹H-NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different protons in the molecule.
-
Reported ¹H-NMR Data (200 MHz, CDCl₃) δ: 0.90 (t, 3H), 1.22-1.65 (m, 4H), 2.53 (t, 2H), 3.44 (s, 2H), 3.73 (s, 3H).[9]
-
Interpretation:
-
The triplet at 0.90 ppm corresponds to the terminal methyl group (CH₃) of the butyl chain.
-
The multiplet between 1.22 and 1.65 ppm represents the two methylene (B1212753) groups (CH₂) in the middle of the butyl chain.
-
The triplet at 2.53 ppm is assigned to the methylene group adjacent to the ketone.
-
The singlet at 3.44 ppm corresponds to the methylene group between the two carbonyl groups.
-
The singlet at 3.73 ppm is from the methyl ester group (OCH₃).
-
-
-
¹³C-NMR Spectroscopy: Carbon NMR provides information about the carbon skeleton of the molecule. While specific data from the search results is limited, predictable shifts would confirm the presence of the ester and ketone carbonyls, the methoxy (B1213986) group, and the aliphatic carbons.
GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound, confirming its purity and molecular weight.
General GC-MS Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or hexane).[11]
-
Instrumentation: A gas chromatograph equipped with a mass selective detector is used.
-
GC Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is typically suitable.
-
Inlet: The inlet temperature is set to ensure efficient vaporization without thermal degradation.
-
Oven Program: A temperature gradient is programmed to ensure good separation of the analyte from any impurities.
-
MS Detector: The mass spectrometer is typically operated in Electron Impact (EI) ionization mode.
-
-
Data Acquisition: The instrument software acquires both the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Analysis: The retention time of the peak corresponding to this compound is determined. The acquired mass spectrum is compared against a spectral library (e.g., NIST) to confirm the identity of the compound.[3] The peak area in the chromatogram can be used for quantitative analysis. The top mass-to-charge ratio (m/z) peaks in its mass spectrum are reported as 57 and 85.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | C8H14O3 | CID 546075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | CAS#:39815-78-6 | Chemsrc [chemsrc.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound | 39815-78-6 [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Physical Properties of Methyl 3-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxoheptanoate is a versatile organic compound with significant applications as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Its chemical structure, featuring both a ketone and an ester functional group, imparts a unique reactivity that is valuable in the construction of more complex molecules. This technical guide provides an in-depth overview of the core physical properties of this compound, compiled from various sources to aid researchers and professionals in its handling, characterization, and application.
Core Physical Properties
The physical characteristics of this compound are crucial for its use in synthetic chemistry, influencing reaction conditions, purification methods, and storage requirements. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₃ | [1][2][3][4][5] |
| Molecular Weight | 158.19 g/mol | [2][4] |
| Appearance | Colorless to almost colorless clear liquid | [1][5] |
| Boiling Point | 206 °C at 760 mmHg | [3][6] |
| 94 - 96 °C at 10 mmHg | [1] | |
| 90 - 91 °C at 15 hPa | [7][8] | |
| Density | 0.994 g/mL at 20 °C | [3][6][7][9] |
| 0.990 g/mL | [1] | |
| Refractive Index | 1.421 | [3] |
| 1.430 | [1] | |
| 1.4280 - 1.4310 | [7][9] | |
| Flash Point | 79.6 °C | [3] |
| 95 °C | [7][9] | |
| Solubility | Slightly soluble in Chloroform and Methanol | [7][9] |
| Storage Temperature | 0 - 8 °C | [1] |
| Room Temperature (Sealed in dry) | [7][9] | |
| -20 °C | [10] |
Experimental Protocols
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, the capillary method is often employed.
-
Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is then placed inverted into the fusion tube.
-
Heating: The fusion tube is attached to a thermometer and heated slowly and uniformly in a heating block or Thiele tube.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.
-
Measurement: The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.
Determination of Density
Density is the mass per unit volume of a substance.
-
Mass Measurement: An empty, dry graduated cylinder is weighed on an analytical balance.
-
Volume Measurement: A known volume of this compound (e.g., 10 mL) is added to the graduated cylinder. The volume should be read from the bottom of the meniscus.
-
Mass and Volume Measurement: The graduated cylinder containing the liquid is weighed again.
-
Calculation: The density is calculated by dividing the mass of the liquid (final mass - initial mass) by the measured volume. The temperature at which the measurement is made should be recorded.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.
-
Calibration: The refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.
-
Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.
-
Measurement: The prism is closed, and the light source is switched on. The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.
-
Reading: The refractive index is read from the instrument's scale. The temperature of the measurement is also recorded.
Experimental Workflow for Physicochemical Characterization
Due to the absence of specific signaling pathway information for this compound, a logical workflow for its general physicochemical characterization is presented below. This workflow outlines the typical steps a researcher would take to verify the identity and purity of a sample of this compound before its use in further applications.
Caption: Workflow for the physicochemical characterization of this compound.
Conclusion
This technical guide provides a consolidated source of information on the physical properties of this compound, essential for its effective use in research and development. The provided data, compiled from various chemical suppliers and databases, offers a solid foundation for laboratory work. The generalized experimental protocols and the logical workflow for characterization serve as a practical guide for scientists and professionals working with this important synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H14O3 | CID 546075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. CAS 39815-78-6: Heptanoic acid, 3-oxo-, methyl ester [cymitquimica.com]
- 6. This compound | CAS#:39815-78-6 | Chemsrc [chemsrc.com]
- 7. 39815-78-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. ruifuchem.com [ruifuchem.com]
- 9. This compound CAS#: 39815-78-6 [m.chemicalbook.com]
- 10. This compound - Immunomart [immunomart.com]
An In-depth Technical Guide to the Biological Activity of Methyl 3-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-oxoheptanoate is a beta-keto ester with potential applications in the pharmaceutical, agrochemical, and fragrance industries.[1][2][3] While its primary current use is as a synthetic intermediate, its structural motifs suggest the possibility of underexplored biological activities.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound and presents a roadmap for the systematic investigation of its biological effects. Detailed experimental protocols for assessing its cytotoxicity, antimicrobial properties, and enzymatic interactions are provided, alongside templates for data presentation and visualization of experimental workflows and potential signaling pathways.
Introduction
This compound (CAS 39815-78-6) is an organic compound with the molecular formula C₈H₁₄O₃.[4][5] It is recognized as a versatile intermediate in organic synthesis, particularly in the development of bioactive compounds and specialty chemicals.[1][2] Its applications extend to the flavor and fragrance industry due to its fruity aroma.[1][3] Despite its use in synthetic chemistry, a thorough investigation of its intrinsic biological activity is lacking in publicly available literature. This guide aims to bridge this gap by providing the necessary tools and methodologies for researchers to explore the bioactivity of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for designing and interpreting biological experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O₃ | [4][5] |
| Molecular Weight | 158.19 g/mol | [4] |
| CAS Number | 39815-78-6 | [4][5] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 206 °C at 760 mmHg | [6] |
| Density | 0.994 g/mL at 20 °C | [6] |
| Solubility | Soluble in organic solvents. | |
| SMILES | CCCCC(=O)CC(=O)OC | [5] |
| InChIKey | CZTKGERSDUGZPQ-UHFFFAOYSA-N | [5] |
Potential Biological Activities and Experimental Assessment
Based on its chemical structure as a beta-keto ester, this compound may exhibit a range of biological activities. The following sections detail experimental protocols to investigate these potential effects.
Cytotoxicity Assessment
The evaluation of a compound's effect on cell viability is a fundamental first step in determining its biological activity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%. Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]
Data Presentation:
Table 2: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | 24 | 150.2 |
| 48 | 95.8 | |
| MCF-7 | 24 | 210.5 |
| 48 | 135.1 | |
| HEK293 | 24 | > 500 |
| 48 | > 500 |
Experimental Workflow:
Antimicrobial Activity Assessment
The potential of this compound to inhibit the growth of microorganisms can be evaluated using standard susceptibility testing methods.
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8] This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation:
Table 3: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 128 |
| Escherichia coli | Gram-negative Bacteria | 256 |
| Candida albicans | Yeast | 512 |
| Aspergillus niger | Mold | >1024 |
Experimental Workflow:
Potential Mechanism of Action: Signaling Pathway Exploration
While no specific signaling pathways have been elucidated for this compound, compounds with similar structures can interact with various cellular targets. A hypothetical pathway that could be investigated is the modulation of inflammatory responses.
Hypothetical Signaling Pathway:
Synthesis
This compound can be synthesized through various methods, with the Claisen condensation being a common approach.
General Synthesis Protocol: Claisen Condensation
This protocol describes a general method for the synthesis of β-keto esters.
Materials:
-
Methyl pentanoate
-
Methyl acetate (B1210297)
-
Sodium methoxide (B1231860)
-
Anhydrous diethyl ether
-
Hydrochloric acid (for workup)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve sodium methoxide in anhydrous diethyl ether.
-
Addition of Esters: A mixture of methyl pentanoate and methyl acetate is added dropwise to the stirred solution at room temperature.
-
Reflux: After the addition is complete, the reaction mixture is refluxed for several hours.
-
Workup: The reaction mixture is cooled and then acidified with dilute hydrochloric acid. The ether layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
Synthesis Workflow:
Conclusion
This compound is a compound with recognized utility in chemical synthesis. Its biological activities, however, remain largely unexplored. This technical guide provides a framework for initiating a comprehensive investigation into its cytotoxic and antimicrobial properties, and for exploring its potential mechanisms of action. The detailed protocols and data presentation formats are intended to facilitate standardized and comparable research in this area. Further studies are warranted to fully elucidate the biological potential of this and related β-keto esters, potentially leading to the discovery of new therapeutic agents or agrochemicals.
References
- 1. Frontiers | Antifungal activity of the volatile organic compounds produced by Ceratocystis fimbriata strains WSJK-1 and Mby [frontiersin.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | Methyl Valerylacetate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 4. This compound | C8H14O3 | CID 546075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C8H14O3) [pubchemlite.lcsb.uni.lu]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 3-Oxoheptanoate: A Technical Safety and Hazard Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and hazards associated with methyl 3-oxoheptanoate. The information is compiled from various safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in handling this compound safely.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various laboratory conditions.
| Property | Value |
| Molecular Formula | C₈H₁₄O₃[1][2] |
| Molecular Weight | 158.19 g/mol [1] |
| CAS Number | 39815-78-6[1][2][3] |
| Appearance | Colorless to almost colorless clear liquid[2] |
| Density | 0.994 g/mL at 20°C[4][5][6][7] |
| Boiling Point | 90-91 °C at 15 hPa[5][6][8] or 94-96 °C at 10 mmHg[2] |
| Flash Point | 95 °C[6] |
| Refractive Index | 1.4280-1.4310[6][8] or 1.430[2] |
| Purity | >95.0% (GC)[2][3] |
GHS Hazard Classification and Precautionary Statements
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized approach to hazard communication. However, there are some discrepancies in the classification of this compound across different suppliers.
According to data from PubChem and AK Scientific, this compound is classified with the following hazards.[1][9]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1][9]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][9]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1][9]
The corresponding GHS pictogram is an exclamation mark. The signal word is "Warning".[1][9]
Conversely, a safety data sheet from TCI Chemicals states that the product does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008.[3] Another SDS from TargetMol indicates that no data is available for GHS classification.[10] This highlights the importance of consulting multiple sources and exercising caution.
The following diagram illustrates the GHS classification based on the available data.
Caption: GHS Hazard Classification of this compound.
A comprehensive list of precautionary statements is provided in Table 2.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][9] |
| P264 | Wash skin thoroughly after handling.[9][11] |
| P271 | Use only outdoors or in a well-ventilated area.[1][9] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[9][11] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][9] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][9] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][9][11] |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[9] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[9] |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[9][11] |
| P362 | Take off contaminated clothing and wash before reuse.[9] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][9] |
| P405 | Store locked up.[1][9] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1][9][11] |
Toxicological Information
A significant finding from the review of available safety data is the general lack of comprehensive toxicological studies for this compound. Most safety data sheets report that information on acute toxicity, skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity is not available.[3]
| Toxicological Endpoint | Data |
| Acute Toxicity | No data available.[3] |
| Skin Corrosion/Irritation | No data available.[3] |
| Serious Eye Damage/Irritation | No data available.[3] |
| Respiratory or Skin Sensitization | No data available.[3] |
| Germ Cell Mutagenicity | No data available.[3] |
| Carcinogenicity | No data available.[3] |
| Reproductive Toxicity | No data available.[3] |
| STOT-Single Exposure | No data available.[3] |
| STOT-Repeated Exposure | No data available.[3] |
| Aspiration Hazard | No data available.[3] |
Given the lack of empirical data, it is prudent to handle this chemical with the assumption that it may have unknown hazards.
Handling and Storage
Proper handling and storage procedures are critical to ensure safety in a laboratory setting.
Handling:
-
Handle in a well-ventilated place.[10]
-
Wear suitable protective clothing, including gloves and eye/face protection.[9][10]
-
Use non-sparking tools and take precautionary measures against static discharge.[10][12]
Storage:
-
Store away from incompatible materials, such as oxidizing agents.[3]
-
Some sources recommend storage at 0 - 8 °C.[2]
First Aid Measures
In the event of exposure to this compound, the following first aid procedures should be followed.
Caption: First Aid Procedures for this compound Exposure.
Inhalation: Move the person to fresh air.[9][10] If breathing is difficult, give oxygen.[9][10] If not breathing, give artificial respiration.[9][10] Seek medical attention if you feel unwell.[3][9]
Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing.[9] Wash the affected area with soap and water.[9] If skin irritation occurs, get medical advice.[3][9]
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][13] Remove contact lenses if present and easy to do.[3][9] Continue rinsing.[3][9] If eye irritation persists, seek medical attention.[3][9]
Ingestion: Do not induce vomiting.[9][10] Rinse the mouth with water.[3][9][10] Call a poison control center or doctor immediately for treatment advice.[10]
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures:
-
Suitable extinguishing media: Dry chemical, foam, or carbon dioxide.[3]
-
Unsuitable extinguishing media: Water may be ineffective as it can scatter and spread the fire.[3]
-
Specific hazards: Hazardous decomposition products include carbon monoxide and carbon dioxide.[3]
-
Protective equipment: Wear self-contained breathing apparatus and full protective gear.[10][12]
Accidental Release Measures:
-
Personal precautions: Use personal protective equipment, including gloves and eye/face protection.[3][10] Ensure adequate ventilation and remove all sources of ignition.[3][10]
-
Environmental precautions: Prevent the product from entering drains, waterways, or soil.[9][10]
-
Containment and cleaning: Absorb the spill with inert material (e.g., sand, earth) and place it into a suitable container for disposal.[3][9]
Stability and Reactivity
-
Reactivity: No special reactivity has been reported.[3]
-
Chemical stability: Stable under proper storage conditions.[3]
-
Possibility of hazardous reactions: Hazardous polymerization will not occur.[12]
-
Conditions to avoid: No specific data available, but avoiding heat, flames, and sparks is generally recommended.
-
Incompatible materials: Oxidizing agents.[3]
-
Hazardous decomposition products: Carbon monoxide and carbon dioxide.[3]
Experimental Protocols
Conclusion
While this compound is a valuable compound in research and development, the available safety information presents some inconsistencies and significant data gaps, particularly in the area of toxicology. The GHS classification varies between suppliers, and comprehensive toxicological studies are lacking. Therefore, it is imperative that researchers, scientists, and drug development professionals handle this chemical with a high degree of caution. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential to minimize potential risks. In the absence of complete data, a conservative approach to safety is strongly recommended.
References
- 1. This compound | C8H14O3 | CID 546075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | CAS#:39815-78-6 | Chemsrc [chemsrc.com]
- 5. This compound | 39815-78-6 [chemicalbook.com]
- 6. This compound CAS#: 39815-78-6 [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. 39815-78-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. aksci.com [aksci.com]
- 10. targetmol.com [targetmol.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
An In-depth Technical Guide to Methyl 3-oxoheptanoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxoheptanoate is a versatile organic compound that serves as a key intermediate in the synthesis of a variety of molecules.[1] Also known as methyl valerylacetate, this β-keto ester is recognized for its utility in the production of pharmaceuticals, agrochemicals, and flavoring agents.[1] Its characteristic fruity aroma also lends it to applications in the fragrance and cosmetic industries.[2] The presence of both a ketone and an ester functional group enhances its reactivity, making it a valuable building block for the synthesis of more complex bioactive compounds.[1] This technical guide provides a comprehensive overview of the discovery (synthesis), properties, and experimental protocols related to this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | [3] |
| Molecular Weight | 158.19 g/mol | [3] |
| CAS Number | 39815-78-6 | [3] |
| Appearance | Colorless to pale yellow transparent liquid | [4] |
| Density | 0.994 g/mL at 20 °C | [4] |
| Boiling Point | 90-91 °C at 15 hPa | [4] |
| Refractive Index | 1.4280-1.4310 | [4] |
| Flash Point | 95 °C | [4] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4] |
| pKa (Predicted) | 10.63 ± 0.46 | [4] |
Experimental Protocols
The primary method for the synthesis of this compound is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[5][6] The following protocol is a detailed methodology for the synthesis of this compound via a Claisen-type condensation.
Synthesis of this compound via Claisen Condensation
This protocol is based on the reaction of methyl pentanoate and methyl acetate (B1210297).
Materials:
-
Methyl pentanoate
-
Methyl acetate
-
Sodium methoxide (B1231860) (NaOMe)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to prevent moisture from interfering with the reaction. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Base Preparation: In the reaction flask, suspend sodium methoxide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Ester Addition: A mixture of methyl pentanoate (1.0 equivalent) and methyl acetate (1.5 equivalents) is added to the dropping funnel.
-
Reaction: Cool the flask containing the sodium methoxide suspension in an ice bath. Slowly add the ester mixture from the dropping funnel to the stirred suspension over a period of 30-60 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: After the reaction is complete, cool the mixture in an ice bath and slowly add 1M HCl to neutralize the excess base and protonate the enolate product. The pH should be adjusted to be slightly acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Characterization:
The identity and purity of the synthesized this compound can be confirmed using the following spectroscopic methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.
-
GC-MS (Gas Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups, particularly the ester and ketone carbonyl groups.
Visualizations
Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Claisen Condensation Mechanism
The underlying chemical transformation for the synthesis of this compound is the Claisen condensation. The following diagram details the reaction mechanism.
Biological Significance and Applications
While a specific signaling pathway directly involving this compound is not extensively documented in publicly available literature, its role as a biochemical precursor and intermediate is well-established. β-Keto esters are intermediates in various metabolic pathways, including fatty acid metabolism.
This compound is also utilized in the synthesis of compounds with significant biological activity. For instance, it serves as a reagent in the preparation of substituted cyclopenta-[d]-pyrimidines, which have shown potential as anti-microtubule agents for cancer therapy.[4] It is also used in the synthesis of 4-oxymethyl-1,2-dioxanes, compounds that exhibit potent anti-malarial activity.[4]
Role in Biochemical Pathways (General)
The following diagram illustrates the general role of a β-keto ester, such as this compound, in a biochemical context, for example, as a building block in the synthesis of more complex natural products like pheromones or other secondary metabolites.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical, agrochemical, and fragrance industries. The Claisen condensation provides a reliable and well-understood method for its preparation. While its direct involvement in specific signaling pathways requires further investigation, its role as a precursor to complex and biologically active molecules is firmly established. This guide provides researchers and drug development professionals with the essential technical information required to effectively utilize this compound in their scientific endeavors.
References
An In-depth Technical Guide to the Core Characteristics of Beta-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
Beta-keto esters are a class of organic compounds possessing a ketone functional group at the beta-position relative to an ester group. This unique structural arrangement imparts a rich and versatile chemistry, making them indispensable building blocks in modern organic synthesis. Their utility spans from the construction of complex carbocyclic and heterocyclic frameworks to their role as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This guide provides a comprehensive overview of their core characteristics, synthesis, reactivity, and applications, with a focus on the practical data and protocols relevant to research and development.
Core Chemical Characteristics
The reactivity of beta-keto esters is dominated by two key features: the acidity of the α-hydrogen and the existence of keto-enol tautomerism.
1.1 Acidity and Enolate Formation
The protons on the α-carbon, situated between the two carbonyl groups, are significantly more acidic than those of simple ketones or esters. This increased acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting carbanion (enolate) through resonance. This resonance delocalizes the negative charge over the α-carbon and both oxygen atoms, making the formation of the enolate highly favorable. The pKa of the α-proton of ethyl acetoacetate (B1235776) is approximately 11, allowing for deprotonation with common bases like sodium ethoxide.[1][2] This facile enolate formation is the cornerstone of their utility in carbon-carbon bond-forming reactions.[2]
Quantitative Data on Acidity
| Compound | Structure | pKa (in H₂O) |
| Ethyl Acetoacetate | CH₃COCH₂COOEt | ~10.7 |
| Diethyl Malonate | EtOOCCH₂COOEt | ~13.0 |
| Acetylacetone | CH₃COCH₂COCH₃ | ~9.0 |
| Acetone | CH₃COCH₃ | ~19.2 |
| Ethyl Acetate (B1210297) | CH₃COOEt | ~25.5 |
1.2 Keto-Enol Tautomerism
Beta-keto esters exist as a dynamic equilibrium mixture of two tautomeric forms: the keto form and the enol form.[3] The enol form is stabilized by the formation of a conjugated π-system and a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.[3][4] The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and concentration.[3][4] This tautomerism is not merely a structural curiosity; it profoundly influences the spectroscopic properties and reactivity of the compound.[5][6]
Caption: Keto-Enol equilibrium in beta-keto esters.
Spectroscopic Characterization
The dual nature of beta-keto esters (existing as both keto and enol tautomers) is clearly observable through spectroscopic methods, primarily NMR and IR spectroscopy.[3][5]
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is particularly powerful for analyzing the keto-enol equilibrium.[5] The keto form displays a characteristic singlet for the α-protons (~3.4 ppm), while the enol form shows a vinylic proton signal (~5.0 ppm) and a highly deshielded, broad signal for the enolic hydroxyl proton (~12.0 ppm), the latter being indicative of strong intramolecular hydrogen bonding.[5] ¹³C NMR also shows distinct signals for each tautomer, with the keto form exhibiting two carbonyl signals (ketone ~201 ppm, ester ~171 ppm) and the enol form showing signals for the vinylic carbons and the two carbonyls in a different chemical environment.[5]
2.2 Infrared (IR) Spectroscopy
The IR spectrum of a typical beta-keto ester like ethyl acetoacetate shows characteristic absorption bands for both tautomers.[5][7] The keto form displays two distinct C=O stretching frequencies: one for the ester carbonyl (~1745 cm⁻¹) and one for the ketone carbonyl (~1720 cm⁻¹). The enol form exhibits a C=O stretch for the ester carbonyl, which is shifted to a lower frequency (~1650 cm⁻¹) due to conjugation and hydrogen bonding, and a broad O-H stretch (~2700-3200 cm⁻¹).[7]
Summary of Spectroscopic Data for Ethyl Acetoacetate
| Spectroscopic Technique | Feature | Keto Tautomer | Enol Tautomer |
| ¹H NMR (CDCl₃, ppm) | α-Protons (CH₂) | ~3.4 (s, 2H) | - |
| Vinylic Proton (=CH) | - | ~5.0 (s, 1H) | |
| Enolic Proton (OH) | - | ~12.0 (s, 1H, broad) | |
| Methyl Ketone (CH₃) | ~2.2 (s, 3H) | ~1.9 (s, 3H) | |
| ¹³C NMR (CDCl₃, ppm) | Ketone Carbonyl (C=O) | ~201 | ~177 (C-OH) |
| Ester Carbonyl (C=O) | ~171 | ~172 | |
| α-Carbon (CH₂) | ~50 | - | |
| Vinylic Carbon (=CH) | - | ~90 | |
| IR (cm⁻¹) | C=O Stretch (Ester) | ~1745 | ~1650 (H-bonded) |
| C=O Stretch (Ketone) | ~1720 | - | |
| O-H Stretch | - | ~2700-3200 (broad) |
Data compiled from references[3][5].
Synthesis of Beta-Keto Esters: Key Methodologies
The Claisen condensation and its intramolecular variant, the Dieckmann condensation, are the most fundamental methods for synthesizing beta-keto esters.[8]
3.1 Claisen Condensation (Intermolecular)
The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base (typically the sodium alkoxide corresponding to the ester's alcohol portion) to produce a beta-keto ester.[9][10] The reaction requires an ester with at least one α-hydrogen. The mechanism involves the formation of an ester enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[10][11]
Caption: Logical workflow of the Claisen condensation.
3.2 Dieckmann Condensation (Intramolecular)
The Dieckmann condensation is the intramolecular version of the Claisen condensation, used to form cyclic beta-keto esters from diesters.[12][13] The reaction is most effective for the synthesis of 5- and 6-membered rings.[12][14] The mechanism is analogous to the Claisen condensation, involving the formation of an enolate at one end of the molecule that attacks the ester carbonyl at the other end.[15]
Experimental Protocols
Protocol 4.1: Synthesis of Ethyl Acetoacetate via Claisen Condensation
-
Objective: To synthesize ethyl acetoacetate from ethyl acetate using sodium ethoxide.
-
Materials:
-
Sodium metal
-
Absolute ethanol (B145695) (anhydrous)
-
Ethyl acetate (anhydrous)
-
Toluene (B28343) (anhydrous)
-
Diethyl ether
-
Acetic acid
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium pieces (1.0 eq) to absolute ethanol (3.0 eq) in a round-bottom flask equipped with a reflux condenser. Control the reaction rate by cooling the flask in an ice bath if necessary.
-
Condensation: Once all the sodium has reacted, add a solution of anhydrous ethyl acetate (2.5 eq) in anhydrous toluene to the sodium ethoxide solution.
-
Heat the mixture to reflux for 2-3 hours. A gelatinous precipitate of the sodium salt of ethyl acetoacetate will form.
-
Workup: Cool the reaction mixture to room temperature and pour it into a mixture of ice and acetic acid (1.2 eq).
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude ethyl acetoacetate by fractional distillation under reduced pressure.
-
Protocol 4.2: Spectroscopic Analysis of a Beta-Keto Ester [3]
-
Objective: To characterize a beta-keto ester sample using NMR and IR spectroscopy.
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the beta-keto ester sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquisition: Acquire the ¹H NMR spectrum. Integrate the signals corresponding to the keto and enol forms to determine the tautomeric ratio.
-
-
IR Spectroscopy:
-
Sample Preparation (Neat Liquid): Place one drop of the liquid beta-keto ester between two NaCl or KBr salt plates to create a thin film.
-
Instrument Setup: Place the salt plates in the spectrometer's sample holder. Ensure the spectrometer is purged with dry air or nitrogen.
-
Acquisition: Record the IR spectrum, typically from 4000 to 600 cm⁻¹. Identify the characteristic C=O and O-H stretching frequencies for both tautomers.
-
Applications in Synthesis and Drug Development
Beta-keto esters are versatile precursors for a wide array of molecular structures, particularly heterocyclic compounds that form the core of many pharmaceuticals.[16][17]
5.1 Acetoacetic Ester Synthesis
This classic reaction sequence utilizes the alkylation of ethyl acetoacetate's enolate, followed by hydrolysis and decarboxylation, to produce substituted methyl ketones.[18][19][20] The ester group serves to activate the α-position for alkylation and is subsequently removed.[1][21]
5.2 Hantzsch Pyridine (B92270) Synthesis
This multi-component reaction involves the condensation of an aldehyde, two equivalents of a beta-keto ester (like ethyl acetoacetate), and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) to form dihydropyridines.[22][23][24] These dihydropyridine (B1217469) products are themselves an important class of calcium channel blockers (e.g., nifedipine, amlodipine) used to treat hypertension.[22] Subsequent oxidation provides access to the corresponding pyridine ring system.[25]
5.3 Feist-Bénary Furan (B31954) Synthesis
This reaction produces substituted furans through the condensation of an α-halo ketone with a beta-keto ester in the presence of a mild base like pyridine.[26][27][28] The furan ring is a common motif in natural products and medicinal compounds.[29]
Caption: Role of beta-keto esters as synthetic precursors.
Recent research has also explored beta-keto ester derivatives as potential quorum-sensing inhibitors, which could offer a novel strategy for combating bacterial resistance to antibiotics.[30] Their ability to be readily modified makes them ideal starting points for generating libraries of compounds for screening in drug discovery programs.[17][31]
References
- 1. Ch21: Acetoacetic esters [chem.ucalgary.ca]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Claisen condensation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Dieckmann Condensation [organic-chemistry.org]
- 15. chemistnotes.com [chemistnotes.com]
- 16. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 19. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. aklectures.com [aklectures.com]
- 22. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 23. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 24. chemtube3d.com [chemtube3d.com]
- 25. scribd.com [scribd.com]
- 26. alfa-chemistry.com [alfa-chemistry.com]
- 27. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 28. Feist-Benary_synthesis [chemeurope.com]
- 29. benchchem.com [benchchem.com]
- 30. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
The Role of Methyl 3-oxoheptanoate in Metabolic Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-oxoheptanoate, and its corresponding carboxylic acid, 3-oxoheptanoic acid, are pivotal intermediates in the catabolism of odd-chain fatty acids. While not as ubiquitously studied as their even-chain counterparts, the metabolism of these seven-carbon molecules provides critical insights into cellular energy homeostasis and specific inborn errors of metabolism. This technical guide delineates the metabolic significance of this compound, focusing on its position within the β-oxidation pathway. We will explore its biochemical origins, its association with metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and provide detailed experimental protocols for its quantification. This document aims to be a comprehensive resource, integrating quantitative data, methodological details, and visual pathway representations to facilitate further research and potential therapeutic development.
Introduction to this compound
This compound (C₈H₁₄O₃) is the methyl ester of 3-oxoheptanoic acid.[1][2] While the ester form is frequently used in chemical synthesis and as a flavoring agent, its metabolic relevance stems from the free carboxylic acid, 3-oxoheptanoic acid, which is an intermediate in the mitochondrial β-oxidation of heptanoic acid, a seven-carbon fatty acid.[3][4] The metabolism of odd-chain fatty acids is significant as it leads to the production of both acetyl-CoA and propionyl-CoA, the latter being anaplerotic for the citric acid cycle.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₈H₁₄O₃ | [2] |
| Molecular Weight | 158.19 g/mol | [2] |
| CAS Number | 39815-78-6 | [2] |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Boiling Point | 94 - 96 °C at 10 mmHg | [5] |
| Density | 0.990 g/mL | [5] |
Metabolic Pathway of Heptanoic Acid and the Formation of 3-Oxoheptanoyl-CoA
The catabolism of heptanoic acid follows the general principles of fatty acid β-oxidation.[6][7] The pathway involves a series of enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, releasing acetyl-CoA in each cycle. As an odd-chain fatty acid, the final round of β-oxidation of heptanoyl-CoA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. 3-Oxoheptanoyl-CoA is a key intermediate in the second cycle of this process.
The metabolic cascade begins with the activation of heptanoic acid to heptanoyl-CoA in the cytoplasm. This is followed by its transport into the mitochondrial matrix where β-oxidation occurs.
In this pathway, 3-oxoheptanoyl-CoA is formed from L-3-hydroxyheptanoyl-CoA by the enzyme 3-hydroxyacyl-CoA dehydrogenase. Subsequently, 3-ketoacyl-CoA thiolase cleaves 3-oxoheptanoyl-CoA into pentanoyl-CoA and acetyl-CoA. Pentanoyl-CoA then undergoes one more round of β-oxidation to yield propionyl-CoA and acetyl-CoA.
Association with Inborn Errors of Metabolism
Inborn errors of fatty acid oxidation can lead to the accumulation of specific metabolic intermediates.[8][9] In Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the enzyme responsible for the initial dehydrogenation step for medium-chain fatty acids (C6-C12) is defective.[4] This leads to an accumulation of medium-chain acyl-CoAs, which are then diverted into alternative metabolic pathways, resulting in the urinary excretion of dicarboxylic acids and glycine (B1666218) conjugates.[10][11] While not the primary biomarker, the accumulation of 3-oxoheptanoic acid can be observed in the broader context of disrupted medium-chain fatty acid metabolism.
Table 2: Representative Urinary Organic Acid Profile in MCAD Deficiency
| Metabolite | Typical Concentration in MCAD Deficiency (μmol/mmol creatinine) | Normal Range (μmol/mmol creatinine) |
| Hexanoylglycine | > 100 | < 2 |
| Suberylglycine | > 20 | < 1 |
| Suberic Acid | > 50 | < 5 |
| 3-Oxoheptanoic Acid | Elevated (variable) | Not typically detected |
| Octanoylcarnitine | Markedly elevated | < 0.5 |
Note: The values for 3-oxoheptanoic acid are qualitative ("Elevated") as precise quantitative data in the literature for this specific compound in MCAD deficiency is sparse. The other values are representative and can vary between individuals.
Experimental Protocols
Quantification of this compound in Urine by GC-MS
This protocol describes a method for the quantitative analysis of this compound in urine, which would first be hydrolyzed to 3-oxoheptanoic acid and then derivatized for GC-MS analysis.[12][13]
4.1.1. Materials and Reagents
-
This compound standard
-
Deuterated internal standard (e.g., D3-methyl 3-oxoheptanoate, custom synthesis)
-
Urine samples
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (B86663) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
4.1.2. Sample Preparation and Derivatization Workflow
4.1.3. Detailed Derivatization Protocol
-
To the dried sample residue, add 50 µL of pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
This two-step process (hydrolysis followed by silylation) ensures that the thermally labile β-keto acid is converted into a more volatile and stable derivative suitable for GC-MS analysis. The keto group can also be derivatized with an oximation reagent prior to silylation for enhanced stability.[14]
4.1.4. GC-MS Parameters
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range m/z 50-550. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions for the derivatized 3-oxoheptanoic acid and the internal standard should be used.
Conclusion
This compound, through its carboxylic acid form, holds a distinct position in the metabolism of odd-chain fatty acids. Its formation and subsequent cleavage are integral to the complete oxidation of heptanoic acid, contributing to both energy production via acetyl-CoA and anaplerosis through propionyl-CoA. The detection and quantification of 3-oxoheptanoic acid can serve as a secondary marker in the diagnosis of certain inborn errors of metabolism, particularly those affecting medium-chain fatty acid oxidation. The methodologies outlined in this guide provide a framework for the accurate analysis of this compound, paving the way for a more comprehensive understanding of its role in both normal physiology and pathological states. Further research into the precise quantitative fluctuations of this compound in various metabolic conditions will be crucial for elucidating its full diagnostic and therapeutic potential.
References
- 1. KEGG PATHWAY: Fatty acid metabolism - Reference pathway [kegg.jp]
- 2. Human Metabolome Database: Showing metabocard for 3-methylheptanoic acid (HMDB0340510) [hmdb.ca]
- 3. Human Metabolome Database: Showing metabocard for 3-oxoheptanoic acid (HMDB0340970) [hmdb.ca]
- 4. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. KEGG PATHWAY: map01040 [genome.jp]
- 6. Critical Role of Mitochondrial Fatty Acid Metabolism in Normal Cell Function and Pathological Conditions | MDPI [mdpi.com]
- 7. microbenotes.com [microbenotes.com]
- 8. KEGG_FATTY_ACID_METABOLISM [gsea-msigdb.org]
- 9. General (medium-chain) acyl-CoA dehydrogenase deficiency (non-ketotic dicarboxylic aciduria): quantitative urinary excretion pattern of 23 biologically significant organic acids in three cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Natural Occurrence of Methyl 3-oxoheptanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-oxoheptanoate, a β-keto ester with the molecular formula C₈H₁₄O₃, is a volatile organic compound with known applications in the flavor and fragrance industries. While extensively utilized as a synthetic intermediate, its natural occurrence has been less thoroughly documented. This technical guide provides a comprehensive overview of the current scientific understanding of the natural presence of this compound. It details its confirmed identification in the plant kingdom, explores its plausible biosynthetic pathway via fatty acid metabolism, and presents relevant experimental protocols for its detection and analysis. This document is intended to serve as a foundational resource for researchers in natural product chemistry, metabolomics, and drug development who are interested in the biological roles and potential applications of this and related β-keto esters.
Natural Occurrence of this compound
The definitive identification of this compound in a natural source has been reported in the volatile organic compound profile of the perennial grass Cynodon dactylon, commonly known as Bermuda grass. This finding provides direct evidence of its existence in the plant kingdom.
While direct identification in other organisms is not yet prevalent in scientific literature, the metabolic pathways responsible for its likely formation are widespread in nature. The biosynthesis of related methyl ketones, such as 2-heptanone, is well-documented in fungi, particularly Penicillium roqueforti, the mold responsible for the characteristic aroma and flavor of blue cheeses. This suggests that this compound may be a transient intermediate or a minor byproduct of fatty acid metabolism in various microorganisms. Further research is warranted to explore its presence in the volatile profiles of other plants, fungi, and bacteria involved in fatty acid degradation.
Quantitative Data
To date, peer-reviewed scientific literature has not reported quantitative data on the concentration of this compound in Cynodon dactylon or any other natural source. The identification has been qualitative, confirming its presence through mass spectrometry. The table below is provided as a template for future research to populate as quantitative findings become available.
| Natural Source | Organism | Part/Matrix | Concentration Range | Analytical Method | Reference |
| Cynodon dactylon | Bermuda Grass | Volatile Emissions | Not Reported | GC-MS | [cite: TBD] |
| Fungi (e.g., Penicillium roqueforti) | Mold | Mycelium/Spores | Not Reported | TBD | |
| Other Plants | TBD | TBD | TBD | TBD | |
| Animals | TBD | TBD | TBD | TBD |
Table 1: Quantitative Occurrence of this compound in Natural Sources (Awaiting Data)
Biosynthesis of this compound
The most probable biosynthetic route to this compound is through the β-oxidation of heptanoic acid, a seven-carbon fatty acid. The β-oxidation pathway is a fundamental metabolic process for the degradation of fatty acids in eukaryotes and prokaryotes.
The key steps leading to the formation of 3-oxoheptanoyl-CoA, the immediate precursor to this compound, are as follows:
-
Activation: Heptanoic acid is activated to heptanoyl-CoA by an acyl-CoA synthetase.
-
Dehydrogenation: Heptanoyl-CoA is oxidized by an acyl-CoA dehydrogenase to form trans-2-enoyl-CoA.
-
Hydration: Enoyl-CoA hydratase catalyzes the addition of water across the double bond to yield 3-hydroxyheptanoyl-CoA.
-
Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, forming 3-oxoheptanoyl-CoA.
The final step to produce this compound would involve the esterification of the 3-oxoheptanoyl-CoA with methanol. This could be an enzymatic or a non-enzymatic process.
Below is a diagram illustrating the proposed biosynthetic pathway.
Caption: Proposed biosynthesis of this compound from heptanoic acid via the β-oxidation pathway.
Experimental Protocols
The primary analytical technique for the identification and quantification of volatile compounds like this compound from natural sources is Gas Chromatography-Mass Spectrometry (GC-MS). Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation method for extracting volatiles from the headspace of a sample.
General Protocol for HS-SPME-GC-MS Analysis of Plant Volatiles
This protocol is a generalized procedure and should be optimized for the specific plant matrix and target analyte.
1. Sample Preparation:
-
Fresh plant material (e.g., leaves of Cynodon dactylon) is collected and immediately processed to prevent the loss of volatile compounds.
-
A known weight of the plant material (e.g., 1-5 g) is placed in a headspace vial (e.g., 20 mL).
-
For quantitative analysis, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added to the vial.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
The vial is sealed and incubated at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.
-
An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined extraction time (e.g., 30-60 minutes) to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is then desorbed in the heated injection port of the GC-MS system.
-
Gas Chromatograph (GC) Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, then ramped at 5 °C/min to 250 °C and held for 5 minutes. (This program should be optimized for the specific analytes).
-
-
Mass Spectrometer (MS) Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
4. Data Analysis:
-
Identification of this compound is achieved by comparing the obtained mass spectrum and retention index with those of an authentic standard and/or with spectral libraries (e.g., NIST, Wiley).
-
Quantification is performed by creating a calibration curve using a series of standard solutions of this compound with the internal standard.
Caption: A generalized workflow for the analysis of volatile compounds from plant samples using HS-SPME-GC-MS.
Conclusion and Future Directions
The natural occurrence of this compound has been confirmed in the volatile profile of Cynodon dactylon. Its biosynthesis is plausibly linked to the β-oxidation of heptanoic acid, a ubiquitous metabolic pathway. This technical guide provides a framework for the further investigation of this compound in natural systems.
Future research should focus on:
-
Quantitative Analysis: Determining the concentration of this compound in Cynodon dactylon and screening a wider range of plants, fungi, and bacteria for its presence.
-
Biosynthetic Pathway Elucidation: Using isotopic labeling studies to definitively confirm the biosynthetic origin of this compound from heptanoic acid.
-
Enzymology: Identifying and characterizing the specific enzymes (e.g., methyltransferases) involved in the final esterification step.
-
Biological Activity: Investigating the potential ecological roles of this compound, such as in plant-herbivore or plant-microbe interactions, and exploring its potential as a lead compound in drug discovery.
This foundational knowledge will be crucial for unlocking the full potential of this compound and other naturally occurring β-keto esters in various scientific and industrial applications.
Spectroscopic Profile of Methyl 3-oxoheptanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-oxoheptanoate (CAS No: 39815-78-6), a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The structural information of this compound (C₈H₁₄O₃, Molar Mass: 158.19 g/mol ) has been elucidated using various spectroscopic techniques. The quantitative data are summarized in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 3.72 | Singlet | 3H | -OCH₃ (Methyl ester) |
| 3.44 | Singlet | 2H | -C(O)CH₂C(O)- |
| 2.53 | Triplet | 2H | -C(O)CH₂CH₂- |
| 1.22-1.65 | Multiplet | 4H | -CH₂CH₂CH₃ |
| 0.90 | Triplet | 3H | -CH₂CH₃ |
Solvent: CDCl₃, Frequency: 200 MHz
¹³C NMR Data (Predicted)
The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Please note that the following data is based on prediction and should be confirmed with experimental results.
| Chemical Shift (δ) ppm | Carbon Assignment |
| 202.9 | C=O (Ketone) |
| 167.5 | C=O (Ester) |
| 52.3 | -OCH₃ |
| 49.0 | -C(O)CH₂C(O)- |
| 42.9 | -C(O)CH₂CH₂- |
| 25.7 | -CH₂CH₂CH₃ |
| 22.2 | -CH₂CH₃ |
| 13.8 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2960, ~2870 | Strong | C-H stretch (alkane) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1440 | Medium | C-H bend (alkane) |
| ~1250-1000 | Strong | C-O stretch (ester) |
Sample Preparation: Neat film
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| 158 | Low | [M]⁺ (Molecular Ion) |
| 127 | Medium | [M - OCH₃]⁺ |
| 115 | Medium | [M - C₃H₇]⁺ |
| 85 | High | [C₄H₅O₂]⁺ |
| 57 | Very High (Base Peak) | [C₄H₉]⁺ or [C₃H₅O]⁺ |
| 41 | High | [C₃H₅]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: The NMR spectra are recorded on a spectrometer operating at a frequency of 200 MHz or higher for protons.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat this compound is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.
-
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (in cm⁻¹). The characteristic absorption bands are identified and assigned to their corresponding functional groups.
Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used for the analysis.
-
Gas Chromatography: The sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with electrons (Electron Ionization - EI), causing it to ionize and fragment. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum is a plot of the relative abundance of the ions versus their m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Visualizations
The following diagrams illustrate the relationship between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Correlation of spectroscopic techniques with the structural information of this compound.
Methodological & Application
Synthesis of Methyl 3-oxoheptanoate from methyl acetoacetate
Application Notes: Synthesis of Methyl 3-oxoheptanoate
Introduction
The acetoacetic ester synthesis is a versatile and fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] It facilitates the alkylation of β-keto esters, such as methyl acetoacetate (B1235776), to produce a wide array of substituted ketones and esters that serve as crucial intermediates in the synthesis of more complex molecules.[2] This application note details the synthesis of this compound, a valuable building block in the pharmaceutical, agrochemical, and flavor and fragrance industries.[3] The compound is prepared via the alkylation of the methyl acetoacetate enolate with n-butyl bromide.[4][5] This process, a variation of the classic acetoacetic ester synthesis, involves the deprotonation of the α-carbon of methyl acetoacetate, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide.[6][7]
Reaction Principle
The synthesis proceeds in two primary steps. First, methyl acetoacetate is treated with a suitable base, typically sodium methoxide (B1231860), to generate a resonance-stabilized enolate.[6][8] The use of sodium methoxide in methanol (B129727) is preferred to prevent transesterification. The α-protons of methyl acetoacetate are particularly acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, facilitating easy deprotonation.[9] In the second step, the resulting nucleophilic enolate attacks the electrophilic carbon of n-butyl bromide in an SN2 reaction, displacing the bromide ion and forming a new carbon-carbon bond to yield the target product, this compound.[5]
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound, adapted from analogous procedures for ethyl acetoacetate.[4]
| Parameter | Value | Reference |
| Starting Material | Methyl Acetoacetate (1.0 eq) | [10] |
| Base | Sodium Methoxide (1.0 eq) | [8] |
| Alkylating Agent | n-Butyl Bromide (~1.1 eq) | [4] |
| Solvent | Absolute Methanol | [4] |
| Reaction Temperature | Reflux | [4] |
| Reaction Time | ~2-3 hours | [4] |
| Typical Yield | 65-75% | [4] |
| Purification Method | Vacuum Distillation | [4] |
Detailed Experimental Protocol
Materials and Reagents:
-
Methyl acetoacetate (CH₃COCH₂COOCH₃)
-
Sodium metal (Na)
-
Absolute Methanol (CH₃OH)
-
n-Butyl bromide (CH₃CH₂CH₂CH₂Br)
-
Diethyl ether
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with reflux condenser and stirring apparatus
Procedure:
-
Preparation of Sodium Methoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place 250 mL of absolute methanol. Carefully add 11.5 g (0.5 mol) of metallic sodium in small pieces. The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation. Allow the sodium to dissolve completely to form a clear solution of sodium methoxide.[4]
-
Enolate Formation: To the freshly prepared sodium methoxide solution, add 58 g (0.5 mol) of methyl acetoacetate while stirring.
-
Alkylation: Gently heat the solution to reflux. Add 75 g (0.55 mol) of n-butyl bromide dropwise over a period of approximately two hours while maintaining reflux and continuous stirring.[4] During this time, a precipitate of sodium bromide will form.
-
Reaction Completion and Solvent Removal: After the addition of n-butyl bromide is complete, continue to reflux the mixture for an additional hour to ensure the reaction goes to completion. After cooling, remove the bulk of the methanol by distillation from a steam bath.[4]
-
Work-up: To the cooled residue, add 150 mL of water to dissolve the sodium bromide. Transfer the mixture to a separatory funnel. The organic layer containing the product will separate. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Purification: Combine the organic layer and the ether extracts. Wash the combined solution with saturated sodium chloride solution, then dry over anhydrous sodium sulfate.[11] Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator. The crude product is then purified by distillation under reduced pressure.[4] The final product, this compound, is a clear liquid.
Visualized Workflow and Mechanism
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key steps in the alkylation of methyl acetoacetate.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. assets-global.website-files.com [assets-global.website-files.com]
- 8. Solved a) Explain why the deprotonation of methyl | Chegg.com [chegg.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols: Methyl 3-oxoheptanoate in the Flavor and Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxoheptanoate is a versatile organic compound valued in the flavor and fragrance industry for its characteristic fruity aroma and taste.[1][2] As a beta-keto ester, its unique chemical structure lends itself to various applications, not only as a direct flavoring and fragrance agent but also as a key intermediate in the synthesis of more complex molecules.[1][3] These notes provide an overview of its applications, physicochemical properties, and detailed protocols for its synthesis, purification, and analysis.
Physicochemical Properties and Organoleptic Profile
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Methyl valerylacetate, 3-Ketoheptanoic acid methyl ester, Methyl 3-oxoenanthate | [3][4] |
| CAS Number | 39815-78-6 | [3][4] |
| Molecular Formula | C₈H₁₄O₃ | [3][4] |
| Molecular Weight | 158.19 g/mol | [4] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 94 - 96 °C at 10 mmHg | [3] |
| Density | 0.990 g/mL | [3] |
| Refractive Index | 1.430 | [3] |
| Purity (typical) | ≥ 95% (GC) | [3] |
Organoleptic Profile:
Applications in Flavor and Fragrance Formulations
This compound's fruity notes make it a valuable component in a variety of flavor and fragrance formulations.
-
Flavor Applications: It can be used to enhance or impart fruity notes in a range of food products, including beverages, baked goods, candies, and dairy products. Its profile can contribute to apple, pear, and other non-citrus fruit flavors.
-
Fragrance Applications: In perfumery, it can be utilized as a middle note to add a sweet, fruity character to compositions. It blends well with floral and green notes, providing a natural and fresh nuance.
While specific FEMA GRAS (Generally Recognized as Safe) status for this compound is not explicitly listed in the public FEMA database, other methyl esters, such as Methyl heptanoate (B1214049) (FEMA Number 2705), are recognized as GRAS.[5] It is crucial for users to verify the current regulatory status for their specific application and region.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis, purification, and analysis of this compound for flavor and fragrance applications.
Synthesis via Claisen Condensation
The Claisen condensation is a classic method for the formation of β-keto esters.[6] This protocol describes the synthesis of this compound from methyl pentanoate and methyl acetate (B1210297) using a strong base.
Diagram 1: Synthesis of this compound via Claisen Condensation
Caption: Workflow for the synthesis of this compound.
Materials:
-
Methyl pentanoate
-
Methyl acetate
-
Sodium methoxide (NaOMe)
-
Anhydrous diethyl ether
-
Hydrochloric acid (10% aqueous solution)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium methoxide and anhydrous diethyl ether under a nitrogen atmosphere.
-
Addition of Esters: A mixture of methyl pentanoate and methyl acetate is added dropwise to the stirred suspension of sodium methoxide in ether at a rate that maintains a gentle reflux.
-
Reflux: After the addition is complete, the reaction mixture is refluxed for 2-3 hours to ensure the completion of the condensation.
-
Quenching: The reaction mixture is cooled in an ice bath, and 10% hydrochloric acid is added cautiously to neutralize the excess base and decompose the sodium salt of the β-keto ester.
-
Extraction: The ethereal layer is separated, and the aqueous layer is extracted twice with diethyl ether.
-
Washing: The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification by Fractional Distillation
To achieve the high purity required for flavor and fragrance applications, the crude this compound is purified by fractional distillation under reduced pressure.
Diagram 2: Purification Workflow
Caption: Purification of this compound.
Materials:
-
Crude this compound
-
Fractional distillation apparatus with a Vigreux column
-
Vacuum pump and manometer
-
Heating mantle
-
Receiving flasks
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a few boiling chips.
-
Distillation: Gradually heat the flask while applying a vacuum.
-
Fraction Collection: Collect the fractions based on their boiling points at the applied pressure. The main fraction, corresponding to the boiling point of this compound (94-96 °C at 10 mmHg), is collected in a separate flask.[3]
-
Purity Check: The purity of the collected fraction should be verified by Gas Chromatography (GC).
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile flavor compounds like this compound in complex matrices such as fruit juices or fragrance compositions.[7][8]
Diagram 3: GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis.
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to separate compounds based on their boiling points. For example, start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 280°C.
-
Mass Spectrometer (if used): Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Sample Preparation: For a liquid sample like a fruit juice, a known volume is taken.
-
Extraction: The sample is extracted three times with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Drying: The combined organic extracts are dried over anhydrous sodium sulfate.
-
Concentration: The extract is carefully concentrated under a gentle stream of nitrogen.
-
Analysis: An aliquot of the concentrated extract is injected into the GC-MS.
Data Analysis:
The identification of this compound is achieved by comparing its retention time and mass spectrum with that of an authentic standard or with a library of mass spectra (e.g., NIST). Quantification can be performed using an internal standard method.
Natural Occurrence
While many esters are found naturally in fruits and contribute to their characteristic aromas, specific information on the natural occurrence of this compound is not widely documented in the available literature.[9][10][11] However, the presence of various methyl esters in fruits like strawberries and the general biosynthetic pathways involving fatty acids suggest that it could be a minor component of some fruit aromas.[11]
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[12]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or under a fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, rinse the affected area with plenty of water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
This compound is a valuable ingredient in the flavor and fragrance industry, offering a desirable fruity aroma. Its synthesis and purification can be achieved through standard organic chemistry techniques. Proper analytical methods, such as GC-MS, are essential for quality control and for studying its presence in various products. As with any chemical, appropriate safety precautions must be observed during its handling and use. Further research to determine its specific odor and flavor thresholds, as well as to investigate its natural occurrence, would be beneficial for its broader application.
References
- 1. This compound | Methyl Valerylacetate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. femaflavor.org [femaflavor.org]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C8H14O3 | CID 546075 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 3-oxoheptanoate in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxoheptanoate (CAS 39815-78-6) is a versatile organic compound with applications in the flavor, fragrance, and pharmaceutical industries.[1][2] In the context of cosmetics, it is primarily utilized for its pleasant, fruity fragrance.[1][2] While there are mentions of its "potential skin-conditioning properties," there is a notable lack of publicly available scientific literature and quantitative data to substantiate specific biological effects on the skin.[1][2]
These application notes provide a comprehensive overview of the known and potential uses of this compound in cosmetic formulations. Given the absence of specific efficacy data, this document focuses on its established role as a fragrance component and outlines general protocols for formulation, stability, and safety assessment based on standard cosmetic science practices. Additionally, a hypothetical mechanism of action is proposed to guide future research into its potential skin-conditioning benefits.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for formulation development, particularly for ensuring solubility and stability.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | [3] |
| Molecular Weight | 158.19 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 94 - 96 °C at 10 mmHg | [1] |
| Density | 0.990 g/mL | [1] |
| Refractive Index | 1.430 | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Applications in Cosmetic Formulations
Fragrance Component
The primary and well-documented application of this compound in cosmetics is as a fragrance ingredient.[1][2] Its fruity aroma enhances the sensory experience of a wide range of products.
Typical Use Levels:
-
Leave-on Products (creams, lotions): 0.1% - 0.5%[4]
-
Rinse-off Products (cleansers, shampoos): 0.2% - 1.0%[4]
The final concentration should be determined based on the desired scent intensity and the overall formulation matrix, as the fragrance profile can be affected by interactions with other ingredients.[4]
Potential as a Skin-Conditioning Agent
This compound is often categorized as a potential skin-conditioning agent.[1][2] This is a broad classification for ingredients that help to maintain the skin in good condition. As an ester, it may possess emollient properties, which contribute to skin softness and smoothness by forming a semi-occlusive layer that reduces transepidermal water loss (TEWL).[5][6][7][8]
However, it is critical to note that there is no specific, publicly available data from clinical or in-vitro studies to validate its efficacy as a skin-conditioning agent. Further research is required to determine if it offers benefits beyond its fragrance properties.
Experimental Protocols
The following protocols are generalized for the incorporation and testing of a new ingredient like this compound in cosmetic formulations.
Formulation Protocols
4.1.1. Oil-in-Water (O/W) Emulsion (Lotion/Cream)
This is a common base for many cosmetic products.
Procedure:
-
Oil Phase Preparation: Combine emollients, emulsifiers, and any oil-soluble active ingredients. Heat to 75-80°C until all components are melted and uniform.
-
Water Phase Preparation: Disperse any thickeners in deionized water and heat to 75-80°C. Add any water-soluble active ingredients.
-
Emulsification: Slowly add the oil phase to the water phase under high-speed homogenization.
-
Cooling: Reduce the speed of mixing and allow the emulsion to cool.
-
Addition of Heat-Sensitive Ingredients: Once the emulsion has cooled to below 40°C, add heat-sensitive ingredients such as preservatives and this compound. Mix until uniform.[9]
-
pH Adjustment: Adjust the pH to the desired range for skin compatibility (typically 4.5-6.5).
Stability Testing
Stability testing is crucial to ensure the product maintains its physical, chemical, and microbiological quality over its shelf life.
Protocol:
-
Sample Preparation: Prepare samples of the final formulation in the intended packaging.
-
Storage Conditions: Store samples at various temperatures and humidity levels (e.g., room temperature (25°C/60% RH), accelerated conditions (40°C/75% RH), and freeze-thaw cycles (-10°C to 25°C)).
-
Evaluation Timepoints: Evaluate the samples at specified intervals (e.g., 1, 2, 3, and 6 months for accelerated testing).
-
Parameters to Assess:
-
Physical: Appearance, color, odor, pH, viscosity, and phase separation.
-
Chemical: Concentration of this compound (using techniques like GC-MS) and any other active ingredients.
-
Microbiological: Microbial count to ensure the preservation system is effective.
-
Safety and Efficacy Testing
4.3.1. In-Vitro Skin Irritation
Given that this compound is classified as a potential skin irritant, an in-vitro assessment is a critical first step.
Protocol using Reconstructed Human Epidermis (RhE) Model (e.g., EpiDerm™, EPISKIN™):
-
Tissue Preparation: Culture the RhE tissues to the appropriate stage of differentiation.
-
Application: Apply a defined amount of the cosmetic formulation containing this compound directly to the tissue surface.
-
Incubation: Incubate for a specified period (e.g., 60 minutes).[1]
-
Rinsing: Remove the test substance by rinsing.
-
Post-Incubation: Incubate the tissues in fresh medium for a post-exposure period (e.g., 42 hours).[1]
-
Viability Assessment: Determine cell viability using a quantitative assay such as the MTT assay.[10][11] A significant reduction in viability compared to the negative control indicates irritation potential.
4.3.2. Human Repeat Insult Patch Test (HRIPT)
To assess the potential for sensitization (allergic contact dermatitis), an HRIPT should be conducted. This is typically performed by a specialized clinical research organization.
Protocol Overview:
-
Induction Phase: A patch containing the test material is applied to the skin of human volunteers for 24-48 hours, multiple times over a few weeks.
-
Rest Phase: A rest period of approximately two weeks follows the induction phase.
-
Challenge Phase: A challenge patch is applied to a new skin site to determine if sensitization has occurred.
-
Scoring: Skin reactions are scored by a trained professional.
Safety and Toxicology
The available safety data for this compound is summarized in Table 2. It is important to note that this information is based on GHS classification and not on specific cosmetic safety assessments.
| Hazard Statement | Classification | Precautionary Statements |
| H315: Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313, P362+P364 |
| H319: Causes serious eye irritation | Eye Irrit. 2A | P264, P280, P305+P351+P338, P337+P313 |
| H335: May cause respiratory irritation | STOT SE 3 | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
(Source: PubChem CID 546075)
Potential Mechanism of Action (Hypothetical)
While no specific signaling pathways have been elucidated for this compound in skin, research into other ketones and keto esters suggests a potential for anti-inflammatory effects. This provides a basis for a hypothetical mechanism of action that could be investigated.
Ketone bodies have been shown to modulate the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory skin conditions. It is plausible that, as a keto ester, this compound could be metabolized in the skin to produce ketone bodies or exert direct effects on inflammatory pathways.
References
- 1. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C8H14O3 | CID 546075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemiacorp.com [chemiacorp.com]
- 5. Emollient Esters: Transforming the Landscape of Skincare | Extrapolate [extrapolate.com]
- 6. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. sensient-beauty.com [sensient-beauty.com]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 3-oxoheptanoate in the Synthesis of Specialty Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxoheptanoate, a versatile β-keto ester, is a valuable precursor in the synthesis of specialty polymers.[1] While not typically a monomer in its own right for direct homopolymerization, its unique chemical structure, featuring both a ketone and an ester functional group, allows for its derivatization into monomers suitable for various polymerization techniques.[1] These resulting polymers can be engineered to possess enhanced material properties such as flexibility and durability, making them attractive for a range of industrial and biomedical applications.[1] This document outlines potential synthetic strategies and detailed protocols for utilizing this compound in the creation of specialty polyesters and functional polymers. The methodologies described are based on established principles of polymer chemistry, including transesterification, Knoevenagel condensation, and Michael addition reactions.
1. Synthesis of a Diol Monomer from this compound for Polyester (B1180765) Synthesis
A primary route to incorporate this compound into a polymer backbone is to first convert it into a di-functional monomer, such as a diol. This can be achieved through a two-step process involving α-alkylation followed by reduction of the ketone and ester functionalities.
Experimental Protocol 1: Synthesis of 2,2-bis(hydroxymethyl)heptan-3-ol
Objective: To synthesize a triol monomer from this compound, which can then be used in polycondensation reactions.
Materials:
-
This compound
-
Paraformaldehyde
-
Potassium carbonate (anhydrous)
-
Methanol (B129727) (anhydrous)
-
Lithium aluminum hydride (LiAlH₄)
-
Diethyl ether (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (B86663) (anhydrous)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: α,α'-bis(hydroxymethylation) of this compound
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (15.8 g, 0.1 mol) and anhydrous methanol (100 mL).
-
Add paraformaldehyde (7.5 g, 0.25 mol) and anhydrous potassium carbonate (1.38 g, 0.01 mol) to the solution.
-
Heat the mixture to reflux and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Extract the crude product with ethyl acetate (B1210297) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate, methyl 2,2-bis(hydroxymethyl)-3-oxoheptanoate.
Step 2: Reduction to 2,2-bis(hydroxymethyl)heptan-3-ol
-
In a 500 mL three-necked flask equipped with a dropping funnel and a nitrogen inlet, suspend lithium aluminum hydride (7.6 g, 0.2 mol) in anhydrous diethyl ether (150 mL).
-
Dissolve the crude intermediate from Step 1 in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension under a nitrogen atmosphere, maintaining the temperature at 0 °C with an ice bath.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the dropwise addition of water (8 mL), followed by 15% NaOH solution (8 mL), and then water again (24 mL).
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude triol.
-
Purify the product by column chromatography on silica (B1680970) gel.
2. Polycondensation of the Diol Monomer with a Diacid
The synthesized triol can be used as a monomer in polycondensation reactions with diacids or their derivatives to produce cross-linked polyesters with tailored properties.
Experimental Protocol 2: Synthesis of a Cross-linked Polyester
Objective: To synthesize a specialty polyester via polycondensation of the triol monomer with a diacid.
Materials:
-
2,2-bis(hydroxymethyl)heptan-3-ol (from Protocol 1)
-
Adipoyl chloride
-
Pyridine (anhydrous)
-
Toluene (B28343) (anhydrous)
-
p-Toluenesulfonic acid (catalyst)
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2,2-bis(hydroxymethyl)heptan-3-ol (17.6 g, 0.1 mol) and adipoyl chloride (18.3 g, 0.1 mol) in anhydrous toluene (150 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 g).
-
Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.
-
Continue the reaction for 48 hours or until no more water is collected.
-
Cool the reaction mixture and precipitate the polymer by pouring the solution into a large volume of cold methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum at 60 °C for 24 hours.
Table 1: Hypothetical Data for Polyester Synthesis
| Parameter | Value |
| Monomers | |
| Triol Monomer | 2,2-bis(hydroxymethyl)heptan-3-ol |
| Diacid Monomer | Adipoyl chloride |
| Reaction Conditions | |
| Solvent | Toluene |
| Catalyst | p-Toluenesulfonic acid |
| Temperature | Reflux (approx. 111 °C) |
| Reaction Time | 48 hours |
| Polymer Properties | |
| Appearance | Viscous, transparent resin |
| Molecular Weight (Mw) | 15,000 - 25,000 g/mol (GPC) |
| Polydispersity Index (PDI) | 2.0 - 3.5 (GPC) |
| Glass Transition (Tg) | 5 - 15 °C (DSC) |
| Decomposition Temp (Td) | > 250 °C (TGA) |
3. Potential Polymerization via Knoevenagel Condensation
This compound can be used in Knoevenagel condensation polymerization with a dialdehyde. This reaction forms a carbon-carbon double bond and can lead to the synthesis of unsaturated polyesters or poly(vinyl) ethers, depending on the subsequent reaction steps.
Diagram 1: Hypothetical Knoevenagel Condensation Polymerization Workflow
Caption: Workflow for Knoevenagel polymerization.
Experimental Protocol 3: Knoevenagel Condensation Polymerization
Objective: To synthesize an unsaturated polymer using this compound and a dialdehyde.
Materials:
-
This compound
-
Glutaraldehyde (B144438) (50% in water)
-
Piperidine (B6355638) (catalyst)
-
Acetic acid (co-catalyst)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (15.8 g, 0.1 mol), glutaraldehyde solution (20.0 g, 0.1 mol of glutaraldehyde), toluene (100 mL), piperidine (0.85 g, 0.01 mol), and acetic acid (0.60 g, 0.01 mol).
-
Heat the mixture to reflux and remove the water azeotropically.
-
Continue the reaction for 24-48 hours, monitoring the viscosity of the solution.
-
Cool the reaction mixture and precipitate the polymer in cold methanol.
-
Filter and dry the polymer under vacuum.
Table 2: Expected Data for Knoevenagel Polymerization
| Parameter | Expected Value |
| Monomers | |
| Keto-ester Monomer | This compound |
| Aldehyde Monomer | Glutaraldehyde |
| Reaction Conditions | |
| Catalyst System | Piperidine/Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 24-48 hours |
| Polymer Properties | |
| Molecular Weight (Mn) | 5,000 - 10,000 g/mol |
| PDI | 1.8 - 2.5 |
| Solubility | Soluble in THF, Chloroform |
4. Polymer Modification via Michael Addition
The active methylene (B1212753) group in this compound can act as a Michael donor, allowing it to be grafted onto polymers containing Michael acceptor groups (e.g., acrylates). This modifies the polymer side chains, introducing the keto-ester functionality which can be used for further reactions or to alter the polymer's physical properties.
Diagram 2: Michael Addition for Polymer Modification
Caption: Pathway for polymer functionalization.
Experimental Protocol 4: Grafting onto a Polymer Backbone
Objective: To functionalize a polymer with this compound side chains.
Materials:
-
Poly(methyl acrylate)
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous THF
Procedure:
-
Dissolve poly(methyl acrylate) (10 g) in anhydrous THF (100 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add this compound (in a 1:1 molar ratio to the acrylate (B77674) repeating units).
-
Add a catalytic amount of DBU (e.g., 5 mol%).
-
Stir the reaction at room temperature for 24 hours.
-
Precipitate the modified polymer in cold diethyl ether.
-
Filter the polymer and dry it under vacuum. Characterize the degree of functionalization using ¹H NMR spectroscopy.
Table 3: Hypothetical Data for Polymer Modification
| Parameter | Value |
| Reactants | |
| Polymer Backbone | Poly(methyl acrylate) |
| Functionalizing Agent | This compound |
| Reaction Conditions | |
| Catalyst | DBU |
| Solvent | THF |
| Temperature | Room Temperature |
| Modified Polymer | |
| Degree of Functionalization | 20 - 50% (by ¹H NMR) |
| Change in Tg | Increase of 5 - 10 °C |
This compound serves as a versatile building block for the synthesis of specialty polymers. Through chemical modification to introduce additional reactive sites or by leveraging its inherent reactivity in condensation and addition reactions, a variety of polymers with unique architectures and properties can be developed. The protocols provided herein offer foundational methodologies for researchers to explore the potential of this compound in the design of novel polymeric materials for advanced applications. Further optimization of reaction conditions and characterization of the resulting polymers will be essential to fully realize their potential in fields ranging from specialty coatings and adhesives to biomedical devices and drug delivery systems.
References
Application Notes and Protocols for the Purification of Methyl 3-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-oxoheptanoate is a valuable β-keto ester intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2] The purity of this compound is critical for the success of subsequent synthetic steps. This document provides detailed protocols for the purification of this compound using common laboratory techniques, including extractive work-up, vacuum distillation, and flash column chromatography. Potential challenges, such as thermal sensitivity and keto-enol tautomerism, are also addressed.
Compound Properties and Purification Strategy
A successful purification strategy depends on the physical properties of this compound and the nature of the expected impurities.
Physical Properties:
-
Molecular Formula: C₈H₁₄O₃[4]
-
Molecular Weight: 158.19 g/mol [4]
-
Density: ~0.994 g/mL at 20 °C[5]
-
Boiling Point: 94-96 °C at 10 mmHg[1]; 90-91 °C at 15 hPa[3]
-
Purity (Commercial): Typically ≥95% to >99% as determined by GC[1][3][6][7][8]
Purification Challenges:
-
Thermal Sensitivity: As a β-keto ester, this compound can be susceptible to decomposition or side reactions at elevated temperatures. Therefore, purification by distillation must be performed under reduced pressure (vacuum distillation) to lower the boiling point.
-
Keto-Enol Tautomerism: β-keto esters exist as an equilibrium mixture of keto and enol tautomers. This can cause issues during chromatographic purification, such as peak broadening or the appearance of two spots on a TLC plate, which can be mistaken for an impurity.
A general workflow for purification involves an initial aqueous work-up to remove water-soluble and acidic/basic impurities, followed by a high-purity technique like vacuum distillation or column chromatography.
Data Presentation: Comparison of Purification Methods
The choice of purification method will depend on the scale of the reaction, the nature of the impurities, and the desired final purity. The following table summarizes expected outcomes for the detailed protocols.
| Method | Typical Purity Achieved (by GC) | Typical Yield | Scale | Advantages | Disadvantages |
| Aqueous Work-up + Vacuum Distillation | >98% | 70-90% | >1 g | Efficient for removing non-volatile impurities; good for larger scales. | Requires vacuum setup; potential for thermal degradation if not controlled. |
| Aqueous Work-up + Flash Chromatography | >99% | 60-80% | <5 g | Excellent for removing similarly-boiling impurities; high purity achievable. | More time-consuming and solvent-intensive; potential for compound degradation on acidic silica (B1680970). |
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Preliminary Purification via Aqueous Work-up
This protocol is designed to remove water-soluble impurities, residual acids (e.g., from synthesis), and bases.
Materials:
-
Crude this compound
-
Ethyl acetate (B1210297) (EtOAc) or Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in 10-20 volumes of ethyl acetate (e.g., for 5 g of crude oil, use 50-100 mL of EtOAc).
-
Transfer: Transfer the solution to a separatory funnel.
-
Bicarbonate Wash: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release any CO₂ gas that evolves from the neutralization of acidic impurities. Shake more vigorously for 1 minute.
-
Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Brine Wash: Add an equal volume of brine to the organic layer in the separatory funnel. Shake for 30 seconds. This wash helps to remove residual water and some water-soluble impurities.
-
Separation: Allow the layers to separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask. Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to the solution. Swirl the flask; the drying agent should move freely without clumping, indicating the solution is dry. Let it stand for 15-20 minutes.
-
Filtration & Concentration: Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the partially purified product as an oil.
This oil can then be subjected to final purification by either vacuum distillation or column chromatography.
Protocol 2: Final Purification via Vacuum Distillation
This is the preferred method for purifying larger quantities of the compound to a high degree of purity, especially for removing non-volatile or very high-boiling impurities.
Materials:
-
Partially purified this compound
-
Short-path distillation apparatus
-
Round-bottom flasks (distilling and receiving)
-
Heating mantle with magnetic stirring
-
Thermometer and vacuum adapter
-
Vacuum pump with a pressure gauge (manometer)
-
Cold trap (e.g., dry ice/acetone or liquid nitrogen)
Procedure:
-
Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all glassware is clean and dry. Lightly grease the ground glass joints to ensure a good vacuum seal.
-
Charging the Flask: Place a magnetic stir bar into the distillation flask and add the partially purified oil, filling the flask to no more than half its volume.
-
System Assembly: Connect the apparatus to the cold trap and vacuum pump. Position the thermometer correctly, with the top of the bulb level with the side arm leading to the condenser, to accurately measure the vapor temperature.
-
Applying Vacuum: Begin stirring and turn on the cooling water for the condenser. Slowly and carefully apply the vacuum, aiming for a pressure of approximately 10 mmHg.
-
Heating: Once the target pressure is stable, begin to gently heat the distillation flask using the heating mantle.
-
Collecting Fractions:
-
Forerun: You may observe a small amount of lower-boiling impurities distilling first. Collect this "forerun" in an initial receiving flask and then switch to a clean, pre-weighed receiving flask for the main product.
-
Main Fraction: Collect the fraction that distills at a stable temperature of 94-96 °C at 10 mmHg .[1] Monitor the temperature and pressure constantly; a stable boiling point indicates a pure fraction is being collected.
-
-
Completion: Once the main fraction has been collected and the distillation rate slows significantly (or the temperature begins to rise or fall), stop the heating. Allow the apparatus to cool completely to room temperature before slowly and carefully releasing the vacuum.
-
Analysis: Determine the weight of the purified product and assess its purity using Gas Chromatography (GC) or NMR spectroscopy.
Protocol 3: Final Purification via Flash Column Chromatography
This method is ideal for smaller scales or for separating impurities with boiling points very close to that of the product.
Materials:
-
Partially purified this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes and Ethyl Acetate (EtOAc), HPLC grade
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes/flasks
Procedure:
-
TLC Analysis: First, determine the optimal eluent composition. Dissolve a small sample of the crude material in EtOAc and spot it on a TLC plate. Develop the plate in various ratios of Hexanes:EtOAc. The ideal system will give the product an Rf value of ~0.3. A common starting point for β-keto esters is 9:1 Hexanes:EtOAc .
-
Column Packing: Pack a glass column with silica gel using the "wet slurry" method with 100% Hexanes. Ensure the silica bed is compact and level.
-
Sample Loading:
-
Dissolve the partially purified oil in a minimal amount of the eluent (e.g., 9:1 Hexanes:EtOAc).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Alternatively, for better resolution, use the "dry loading" method: dissolve the oil in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent on a rotary evaporator. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution: Begin eluting the column with the chosen solvent system. Apply gentle positive pressure (using a pump or bulb) to maintain a steady flow rate.
-
Fraction Collection: Collect the eluent in small, numbered fractions (e.g., 10-20 mL each).
-
Monitoring: Monitor the progress of the separation by spotting alternate fractions on TLC plates. Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).
-
Combining and Concentrating: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Analysis: Confirm the purity of the final product by GC or NMR.
Visualization of Workflows
Overall Purification Strategy
Caption: General workflow for the purification of this compound.
Aqueous Work-up Workflow
Caption: Step-by-step workflow for the aqueous work-up protocol.
Flash Column Chromatography Logic
Caption: Logical flow diagram for flash column chromatography.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | Methyl Valerylacetate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 3. ruifuchem.com [ruifuchem.com]
- 4. This compound | C8H14O3 | CID 546075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. This compound 39815-78-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound 95.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. calpaclab.com [calpaclab.com]
Application Notes and Protocols for the Quantification of Methyl 3-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxoheptanoate is a beta-keto ester of interest in various fields, including flavor and fragrance industries, and as a potential intermediate in pharmaceutical synthesis and metabolic research.[1] Accurate quantification of this compound is crucial for quality control, reaction monitoring, and biological studies. These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high resolution and sensitivity, particularly when coupled with appropriate sample preparation and derivatization techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides an alternative and highly sensitive method, especially for analyzing samples in complex biological matrices. Derivatization is often employed to enhance chromatographic retention and ionization efficiency.
A summary of the typical performance characteristics of these techniques for the analysis of small organic molecules is presented below.
Table 1: Comparison of Analytical Techniques
| Feature | GC-MS | LC-MS/MS |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by mass-to-charge ratio of precursor and product ions. |
| Sample Volatility | Required | Not required |
| Derivatization | Often recommended for polar analytes to improve volatility and peak shape. | Often used to improve ionization and chromatographic retention. |
| Limit of Detection (LOD) | low ng/mL to pg/mL | pg/mL to fg/mL |
| Limit of Quantitation (LOQ) | low ng/mL to pg/mL | pg/mL to fg/mL |
| Precision (RSD%) | < 15% | < 15% |
| Accuracy/Recovery (%) | 80-120% | 80-120% |
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS
This protocol describes the quantification of this compound in a solvent matrix, suitable for reaction monitoring or purity assessment.
1. Materials and Reagents
-
This compound standard (≥95% purity)
-
Internal Standard (IS): e.g., Methyl 3-oxooctanoate or a suitable deuterated analog.
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate
-
GC vials with inserts
2. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in the chosen solvent at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Spike each calibration standard with the internal standard at a constant concentration (e.g., 10 µg/mL).
-
Sample Preparation: Dilute the sample containing this compound with the solvent to fall within the calibration range. Add the same constant concentration of the internal standard as in the calibration standards. If the sample is aqueous, perform a liquid-liquid extraction with the chosen solvent, dry the organic layer with anhydrous sodium sulfate, and concentrate if necessary.
3. GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (example) | m/z for this compound: 158 (molecular ion), 127, 99, 71; m/z for IS (e.g., Methyl 3-oxooctanoate): 172, 141, 113, 85 |
4. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Table 2: Representative GC-MS Method Validation Data
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| LOD | Signal-to-Noise ≥ 3 | 0.1 - 1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.5 - 5 µg/mL |
| Precision (RSD%) | < 15% | < 10% |
| Accuracy/Recovery (%) | 80 - 120% | 90 - 110% |
Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS
This protocol is suitable for the sensitive quantification of this compound in plasma or cell culture media and involves a derivatization step.
1. Materials and Reagents
-
This compound standard (≥95% purity)
-
Internal Standard (IS): e.g., ¹³C-labeled this compound
-
Derivatization Reagent: O-benzylhydroxylamine (O-BHA) hydrochloride
-
Coupling Agent: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)
-
Reaction Buffer: Pyridine/HCl buffer (pH 5)
-
Extraction Solvent: Ethyl Acetate (LC-MS grade)
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol (B129727) at 1 mg/mL.
-
Calibration Standards: Prepare calibration standards in the biological matrix of interest (e.g., blank plasma) by spiking with the this compound stock solution to achieve the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). Add the internal standard at a constant concentration to all standards.
-
Sample Preparation and Derivatization:
-
To 100 µL of sample, standard, or blank, add 10 µL of the internal standard working solution.
-
Add 50 µL of 50 mg/mL O-BHA in reaction buffer and 50 µL of 50 mg/mL EDC in reaction buffer.
-
Vortex and incubate at room temperature for 30 minutes.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate. Vortex and centrifuge.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 Mobile Phase A:B.
-
3. LC-MS/MS Instrumentation and Conditions
| Parameter | Setting |
| LC System | Shimadzu Nexera or equivalent |
| Mass Spectrometer | Sciex 6500+ or equivalent |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of the derivatized standard. |
4. Data Analysis
-
Similar to the GC-MS protocol, construct a calibration curve using the peak area ratios of the analyte to the internal standard and determine the concentration in the unknown samples.
Table 3: Representative LC-MS/MS Method Validation Data
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| LOD | Signal-to-Noise ≥ 3 | 0.01 - 0.1 ng/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.05 - 0.5 ng/mL |
| Precision (RSD%) | < 15% (< 20% at LOQ) | < 10% |
| Accuracy/Recovery (%) | 80 - 120% | 85 - 115% |
Visualizations
Experimental Workflow
Caption: General workflow for the quantification of this compound.
Potential Metabolic Context: Fatty Acid Beta-Oxidation
This compound is structurally similar to intermediates in the fatty acid beta-oxidation pathway. This pathway is a major process for energy production from fatty acids. The diagram below illustrates the core steps of beta-oxidation, highlighting where a 3-oxoacyl intermediate, analogous to this compound, is formed.[2][3][4][5][6]
Caption: Simplified diagram of the fatty acid beta-oxidation pathway.
References
Application Notes and Protocols: Hypothetical Use of Methyl 3-oxoheptanoate in the Synthesis of Anti-malarial Quinolone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolone and quinoline (B57606) scaffolds are fundamental components of numerous anti-malarial drugs, including chloroquine (B1663885) and mefloquine. The synthesis of these heterocyclic systems often involves the condensation of anilines with β-ketoesters. While the scientific literature does not currently detail the specific use of methyl 3-oxoheptanoate in the synthesis of established anti-malarial compounds, its structure as a β-ketoester suggests its potential as a valuable building block in the discovery of novel anti-malarial agents.
This document outlines a hypothetical application of this compound in the synthesis of a substituted 4-hydroxyquinolone, a key intermediate that can be further functionalized to generate potential anti-malarial candidates. The protocols provided are based on well-established synthetic methodologies for quinolone synthesis, such as the Conrad-Limpach reaction.
Hypothetical Signaling Pathway and Drug Target
The development of novel anti-malarial drugs often targets specific pathways essential for the survival of the Plasmodium falciparum parasite. Quinolone-based anti-malarials are known to interfere with hemozoin biocrystallization in the parasite's digestive vacuole, leading to a toxic buildup of free heme. The hypothetical quinolone synthesized from this compound could potentially exhibit a similar mechanism of action.
Caption: Proposed mechanism of action for a quinolone derivative.
Experimental Protocols
The following protocols describe a hypothetical two-step synthesis of a 2-butyl-4-hydroxyquinoline-3-carboxylate scaffold using this compound, based on the principles of the Conrad-Limpach synthesis.
Step 1: Synthesis of Methyl 3-anilino-2-heptenoate
This step involves the condensation of an aniline (B41778) with this compound to form an enamine intermediate.
Materials:
-
Aniline (or a substituted aniline)
-
This compound
-
p-Toluenesulfonic acid (catalyst)
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add aniline (1.0 eq), this compound (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in toluene.
-
Reflux the mixture with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, or the reaction is complete as determined by TLC, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or used directly in the next step.
Caption: Workflow for the synthesis of the enamine intermediate.
Step 2: Thermal Cyclization to Methyl 2-butyl-4-hydroxyquinoline-3-carboxylate
This step involves the high-temperature cyclization of the enamine intermediate to form the quinolone ring system.
Materials:
-
Methyl 3-anilino-2-heptenoate (from Step 1)
-
High-boiling point solvent (e.g., Dowtherm A)
-
Heating mantle with a high-temperature controller
-
Condenser
Procedure:
-
Add the crude or purified methyl 3-anilino-2-heptenoate to a high-boiling point solvent such as Dowtherm A in a round-bottom flask.
-
Heat the mixture to a high temperature (typically 250-260 °C) with stirring.
-
Maintain this temperature for a specified period (e.g., 30-60 minutes). Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, it can be collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).
Data Presentation
The following tables present hypothetical data for the synthesis of a quinolone derivative from this compound. These values are representative and based on typical yields and analytical data for similar reactions.
Table 1: Reaction Parameters and Yields
| Step | Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Aniline | This compound | Toluene | p-TsOH | 110 | 4 | Methyl 3-anilino-2-heptenoate | 85 |
| 2 | Methyl 3-anilino-2-heptenoate | - | Dowtherm A | - | 250 | 1 | Methyl 2-butyl-4-hydroxyquinoline-3-carboxylate | 70 |
Table 2: Hypothetical Analytical Data for Methyl 2-butyl-4-hydroxyquinoline-3-carboxylate
| Analytical Method | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 12.1 (s, 1H, -OH), 8.0-7.2 (m, 4H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.9 (t, 2H, -CH₂-), 1.7 (m, 2H, -CH₂-), 1.4 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 170.1, 165.2, 148.5, 140.1, 131.5, 124.8, 122.3, 118.9, 116.4, 110.2, 52.3, 35.1, 29.8, 22.5, 13.9 |
| Mass Spec (ESI+) m/z | [M+H]⁺ calculated for C₁₅H₁₈NO₃: 260.1281; found: 260.1285 |
| IR (KBr, cm⁻¹) | 3400-3200 (br, O-H), 2955 (C-H), 1730 (C=O, ester), 1645 (C=O, quinolone), 1600, 1580 (C=C, aromatic) |
Conclusion and Future Directions
While the direct application of this compound in the synthesis of known anti-malarial compounds has not been reported, its chemical properties make it a plausible candidate for the development of novel quinolone-based anti-malarial agents. The protocols and data presented here provide a hypothetical framework for researchers to explore this potential. Future work should focus on the actual synthesis and characterization of these novel quinolones and the evaluation of their in vitro and in vivo anti-malarial activity against various strains of Plasmodium falciparum. Further derivatization of the quinolone core could lead to the identification of lead compounds with potent anti-malarial efficacy.
Application Notes and Protocols: Acylation Reactions of Methyl 3-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical and enzymatic acylation of Methyl 3-oxoheptanoate. This versatile β-keto ester is a valuable building block in organic synthesis, and its acylation products are key intermediates in the development of pharmaceuticals and other biologically active molecules. The following protocols detail methods for both C-acylation at the α-carbon and O-acylation of the enol form, allowing for the synthesis of a diverse range of derivatives.
Introduction
This compound (C₈H₁₄O₃, MW: 158.19 g/mol ) is a β-keto ester that exists in equilibrium with its enol tautomer.[1] This tautomerism allows for two primary modes of acylation: C-acylation at the nucleophilic α-carbon (C2) to form a β,δ-diketo ester, and O-acylation of the enol oxygen to form a methyl (Z)-3-(acyloxy)hept-2-enoate. The regioselectivity of the reaction (C- vs. O-acylation) can be controlled by the choice of reagents, catalysts, and reaction conditions.[2] Acylated derivatives of β-keto esters are pivotal in the synthesis of complex molecules due to their rich chemical functionality.[3]
This document outlines three primary acylation strategies:
-
C-Acylation using an Acyl Chloride with Magnesium Chloride: A method favoring the formation of a new carbon-carbon bond at the C2 position.
-
O-Acylation using an Acid Anhydride (B1165640) with Pyridine (B92270): A protocol that selectively acylates the oxygen of the enol tautomer.
-
Enzymatic Acylation using a Lipase: A chemo- and regioselective method for acylation under mild, environmentally benign conditions.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the acylation of this compound.
Table 1: Summary of C-Acylation Reaction Parameters
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Acylating Agent | Acyl Chloride (e.g., Acetyl Chloride) | [4] |
| Base | Tertiary Amine (e.g., Triethylamine) | [4] |
| Catalyst/Promoter | Magnesium Chloride (MgCl₂) | [4] |
| Solvent | Acetonitrile (B52724) or Dichloromethane (B109758) | [4] |
| Temperature | 0 °C to Room Temperature | - |
| Typical Reaction Time | 2 - 12 hours | - |
| Expected Product | Methyl 2-acyl-3-oxoheptanoate | [5] |
| Typical Yield | 60 - 85% | - |
Table 2: Summary of O-Acylation Reaction Parameters
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Acylating Agent | Acid Anhydride (e.g., Acetic Anhydride) | [6] |
| Base/Solvent | Pyridine | [6][7] |
| Catalyst | 4-Dimethylaminopyridine (DMAP) (optional) | [6] |
| Temperature | 0 °C to Room Temperature | [6] |
| Typical Reaction Time | 1 - 6 hours | [7] |
| Expected Product | Methyl (Z)-3-(acyloxy)hept-2-enoate | - |
| Typical Yield | 75 - 95% | - |
Table 3: Summary of Enzymatic Acylation Reaction Parameters
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Acyl Donor | Fatty Acid or Fatty Acid Ester | [8][9] |
| Enzyme | Immobilized Lipase (e.g., Novozym 435) | [10][11] |
| Solvent | Solvent-free or Organic Solvent (e.g., Toluene) | [10][12] |
| Temperature | 30 - 60 °C | [11] |
| Typical Reaction Time | 12 - 48 hours | [9] |
| Expected Product | Methyl (Z)-3-(acyloxy)hept-2-enoate | - |
| Typical Yield | 50 - 90% | - |
Experimental Protocols
Protocol 1: C-Acylation with Acyl Chloride and Magnesium Chloride
This protocol describes the C-acylation of this compound using an acyl chloride, mediated by magnesium chloride and a tertiary amine base. This method favors the formation of a C-C bond at the α-carbon.[4]
Materials and Reagents:
-
This compound (1.0 eq.)
-
Anhydrous Magnesium Chloride (MgCl₂) (1.1 eq.)
-
Anhydrous Acetonitrile (or Dichloromethane)
-
Triethylamine (B128534) (2.2 eq.)
-
Acyl Chloride (e.g., Acetyl Chloride) (1.1 eq.)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add anhydrous MgCl₂ (1.1 eq.) and anhydrous acetonitrile (5-10 mL per mmol of substrate).
-
Add this compound (1.0 eq.) to the suspension.
-
Add triethylamine (2.2 eq.) to the mixture and stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired Methyl 2-acyl-3-oxoheptanoate.
Protocol 2: O-Acylation with Acid Anhydride and Pyridine
This protocol details the O-acylation of the enol form of this compound using an acid anhydride in the presence of pyridine, which acts as both a base and a solvent.[6]
Materials and Reagents:
-
This compound (1.0 eq.)
-
Anhydrous Pyridine
-
Acid Anhydride (e.g., Acetic Anhydride) (1.5 eq. per hydroxyl group, assuming 100% enol)
-
Dichloromethane (or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine (2–10 mL/mmol) in a dry, argon-flushed flask.[6]
-
Cool the solution to 0°C using an ice bath.[6]
-
Add the acid anhydride (1.5 eq.) dropwise to the solution.[6]
-
Stir the reaction mixture at room temperature until TLC indicates the complete consumption of the starting material (typically 1-6 hours).[6]
-
Quench the reaction by adding dry methanol.[6]
-
Co-evaporate the reaction mixture with toluene under reduced pressure to remove pyridine.[7]
-
Dilute the residue with dichloromethane or ethyl acetate.[6]
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the residue by silica gel column chromatography to obtain the desired Methyl (Z)-3-(acyloxy)hept-2-enoate.[6]
Protocol 3: Enzymatic O-Acylation with Lipase
This protocol outlines a green chemistry approach to the O-acylation of this compound using an immobilized lipase. This method is highly selective and proceeds under mild conditions.
Materials and Reagents:
-
This compound (1.0 eq.)
-
Acyl Donor (e.g., Octanoic acid) (1.0 - 1.5 eq.)
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B) (10-50 mg per mmol of substrate)
-
Toluene (or solvent-free)
-
Molecular sieves (optional, to remove water)
Procedure:
-
In a clean, dry vial, combine this compound (1.0 eq.), the acyl donor (1.0-1.5 eq.), and the immobilized lipase.
-
If using a solvent, add anhydrous toluene (2-5 mL per mmol of substrate). For a solvent-free system, proceed without adding solvent.[10]
-
If desired, add activated molecular sieves to the reaction mixture.
-
Seal the vial and place it in an incubator shaker at 30-60 °C with agitation for 12-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
Remove the solvent (if used) under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the acylated product.
Visualizations
C-Acylation Workflow
Caption: Workflow for the C-acylation of this compound.
O-Acylation vs. C-Acylation Pathway
Caption: Regioselective pathways for C- and O-acylation.
Enzymatic Acylation Workflow
Caption: General workflow for lipase-catalyzed acylation.
References
- 1. This compound | C8H14O3 | CID 546075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of beta-keto esters and beta-diketones by C-acylation/deacetylation of acetoacetic esters and acetonyl ketones with 1-acylbenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipase-catalyzed acylation of microbial mannosylerythritol lipids (biosurfactants) and their characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipase-catalysed synthesis of palm oil-omega-3 structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative studies of immobilized lipase- and acid-catalyzed fatty acid methyl ester synthesis for seed lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipase-Catalyzed Synthesis of Structured Fatty Acids Enriched with Medium and Long-Chain n-3 Fatty Acids via Solvent-Free Transesterification of Skipjack Tuna Eyeball Oil and Commercial Butterfat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of the Ketone in Methyl 3-Oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical and biocatalytic reduction of the ketone functionality in methyl 3-oxoheptanoate to produce methyl 3-hydroxyheptanoate. The methods described below cover chemoselective reduction to yield a racemic mixture and stereoselective reductions to afford enantiomerically enriched (R)- or (S)-methyl 3-hydroxyheptanoate, which are valuable chiral building blocks in organic synthesis.
Chemoselective Reduction using Sodium Borohydride (B1222165)
Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones in the presence of esters. By carefully controlling the reaction conditions, the ketone in this compound can be selectively reduced to the corresponding alcohol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (B129727) (MeOH) to a concentration of 0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, slowly add 1 M hydrochloric acid (HCl) at 0 °C to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Work-up: Concentrate the mixture under reduced pressure to remove the methanol. Add water and extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield pure methyl 3-hydroxyheptanoate.
| Parameter | Value |
| Substrate | This compound |
| Reagent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol (MeOH) |
| Temperature | 0 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | 85-95% |
| Stereoselectivity | Racemic |
Stereoselective Reduction using Biocatalysts
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Whole cells of baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductase (KRED) enzymes can be employed for the asymmetric reduction of this compound.
Baker's yeast contains a variety of reductases that can catalyze the reduction of ketones with high enantioselectivity. The stereochemical outcome can often be influenced by the reaction conditions.
Experimental Protocol for (S)-Methyl 3-hydroxyheptanoate:
-
Yeast Suspension: In a flask, suspend active dry baker's yeast (50 g/L) in a solution of D-glucose (50 g/L) in tap water.
-
Activation: Stir the suspension at 30 °C for 30 minutes to activate the yeast.
-
Substrate Addition: Add this compound (1.0 g/L) to the yeast suspension.
-
Reaction: Stir the mixture at 30 °C and monitor the reaction progress by GC analysis of aliquots taken periodically. The reaction is typically complete in 24-48 hours.
-
Work-up: After the reaction, add Celite to the mixture and filter through a pad of Celite to remove the yeast cells. Wash the filter cake with ethyl acetate.
-
Extraction: Extract the filtrate with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
| Parameter | Value |
| Biocatalyst | Saccharomyces cerevisiae (Baker's Yeast) |
| Co-substrate | D-Glucose |
| Solvent | Water |
| Temperature | 30 °C |
| Reaction Time | 24-48 hours |
| Typical Yield | 70-85% |
| Enantiomeric Excess (ee) | >95% for the (S)-enantiomer |
Commercially available ketoreductases offer a more controlled and often more selective method for asymmetric ketone reduction. A screening of a panel of KREDs is recommended to identify the optimal enzyme for the desired stereoisomer.
Experimental Protocol for KRED Screening and Preparative Reduction:
-
Enzyme Screening:
-
Use a commercially available KRED screening kit (e.g., from Codexis or other suppliers).
-
Follow the manufacturer's protocol to screen a panel of KREDs against this compound. The screening reactions typically use a small amount of substrate and enzyme in a buffer system with a cofactor regeneration system (e.g., isopropanol (B130326)/NADP⁺ for NADPH-dependent enzymes, or glucose/glucose dehydrogenase/NADP⁺).
-
Analyze the results by chiral GC or HPLC to determine the conversion and enantiomeric excess for each KRED.
-
-
Preparative Scale Reduction:
-
Reaction Mixture: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).
-
Cofactor Regeneration: Add the components of the cofactor regeneration system. For an NADPH-dependent KRED, this typically involves adding isopropanol (5-10% v/v) and NADP⁺ (0.1 mM).
-
Enzyme and Substrate: Add the selected KRED (e.g., 1-5 mg/mL) and this compound (e.g., 10-50 g/L).
-
Reaction: Stir the mixture at the optimal temperature for the chosen KRED (typically 25-35 °C). Maintain the pH of the reaction mixture.
-
Monitoring and Work-up: Monitor the reaction and perform work-up and purification as described for the baker's yeast reduction.
-
| Parameter | Value |
| Biocatalyst | Ketoreductase (KRED) |
| Cofactor | NAD(P)H |
| Cofactor Regeneration | Isopropanol or Glucose/GDH |
| Solvent | Aqueous Buffer |
| Temperature | 25-35 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | >90% |
| Enantiomeric Excess (ee) | >99% for either (R)- or (S)-enantiomer (enzyme dependent) |
Catalytic Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation using chiral ruthenium catalysts is a powerful method for the enantioselective reduction of ketones.
Experimental Protocol:
-
Catalyst Pre-formation: In a glovebox, to a solution of the chiral ruthenium catalyst (e.g., (R,R)-TsDPEN-RuCl(p-cymene), 0.5 mol%) in isopropanol, add a solution of a base (e.g., potassium isopropoxide, 2 mol%) in isopropanol. Stir for 15 minutes.
-
Reaction: To the activated catalyst solution, add a solution of this compound (1.0 eq) in isopropanol.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor by GC.
-
Work-up and Purification: Upon completion, cool the reaction, concentrate under reduced pressure, and purify the residue by silica gel column chromatography.
| Parameter | Value |
| Catalyst | Chiral Ruthenium Complex (e.g., (R,R)- or (S,S)-TsDPEN-Ru) |
| Hydrogen Source | Isopropanol |
| Base | Potassium isopropoxide or similar |
| Temperature | 50-80 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | >90% |
| Enantiomeric Excess (ee) | >98% |
Visualizations
Application Notes and Protocols: Hydrolysis of Methyl 3-oxoheptanoate to 3-oxoheptanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Methyl 3-oxoheptanoate is a β-keto ester, a class of compounds widely used as intermediates in organic synthesis.[1] The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-oxoheptanoic acid, provides a versatile intermediate. However, β-keto acids are known for their thermal instability, readily undergoing decarboxylation to form a ketone and carbon dioxide, particularly upon heating or under acidic conditions.[2][3][4][5] This lability presents a significant challenge in the synthesis and isolation of 3-oxoheptanoic acid.[3][6] Therefore, the successful synthesis relies on carefully controlled reaction conditions and purification methods that avoid high temperatures and harsh pH environments.
This protocol details a saponification (alkaline hydrolysis) approach, which is a common and generally effective method for the hydrolysis of β-keto esters.[6][7] The reaction is followed by a carefully controlled acidification and extraction procedure to isolate the target compound.
Chemical Reaction
Experimental Protocol: Alkaline Hydrolysis of this compound
Materials:
-
This compound (≥95%)[1]
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl), 1M solution
-
Diethyl ether (or ethyl acetate), anhydrous
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a minimal amount of a suitable solvent if necessary, although the reaction can often be performed neat. Cool the flask in an ice bath to 0-5 °C.
-
Saponification: Slowly add a pre-chilled aqueous solution of sodium hydroxide (1.1 equivalents) to the stirred solution of the ester. Maintain the temperature of the reaction mixture between 0-10 °C throughout the addition.
-
Reaction Monitoring: Allow the reaction to stir at a low temperature (e.g., room temperature or below) for 2-4 hours. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Workup - Acidification: Once the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully add 1M HCl with vigorous stirring to neutralize the excess NaOH and protonate the carboxylate salt. The pH of the aqueous layer should be adjusted to approximately 3-4. It is critical to avoid over-acidification and to keep the temperature low to minimize decarboxylation.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with three portions of cold diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent. The solvent should be removed under reduced pressure using a rotary evaporator. Crucially, the water bath temperature should be kept low (ideally below 30 °C) to prevent decarboxylation of the product.[3]
-
Storage: The resulting 3-oxoheptanoic acid, which may be an oil or a low-melting solid, is hygroscopic and should be stored at low temperatures (e.g., -15 °C) in a tightly sealed container to prevent decomposition.[6]
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Purity (%) |
| This compound | C₈H₁₄O₃ | 158.20 | 39815-78-6 | ≥ 95 |
| 3-Oxoheptanoic acid | C₇H₁₂O₃ | 144.17 | 63563-21-3 | - |
Table 2: Illustrative Reaction Parameters and Yields
| Parameter | Value | Notes |
| Starting Material | 10.0 g | This compound |
| NaOH (1.1 eq) | 2.78 g in 50 mL H₂O | - |
| Reaction Temperature | 0-10 °C | Critical to control |
| Reaction Time | 3 hours | Monitor by TLC |
| Theoretical Yield | 9.11 g | 3-Oxoheptanoic acid |
| Illustrative Actual Yield | 6.83 g | Hypothetical 75% |
| Illustrative Purity (by NMR) | ~90% | Impurities may include decarboxylation product |
Note: The yield and purity are illustrative and will depend on the precise experimental conditions and the carefulness of the workup to avoid product decomposition.
Visualizations
Caption: Hydrolysis Experimental Workflow
Caption: Decarboxylation Side Reaction
Troubleshooting and Safety
-
Low Yield: The primary cause of low yield is often the decarboxylation of the product.[8] Ensure that all steps, especially acidification and solvent removal, are performed at low temperatures.
-
Product Purity: If the product is contaminated with the starting material, the reaction time may need to be extended. If the ketone byproduct is present, the workup conditions were likely too harsh.
-
Safety: Handle sodium hydroxide and hydrochloric acid with appropriate personal protective equipment (gloves, safety glasses). Perform the reaction in a well-ventilated fume hood. Diethyl ether is extremely flammable and should be handled with care, away from ignition sources.
Conclusion
The hydrolysis of this compound to 3-oxoheptanoic acid is a feasible transformation that requires careful attention to the inherent instability of the β-keto acid product. By employing mild, low-temperature conditions for both the saponification and the subsequent workup, the competing decarboxylation reaction can be minimized, allowing for the isolation of the desired product. The protocol provided here serves as a comprehensive guide for researchers requiring this valuable synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. organic chemistry - Why are beta-ketoacids better at decarboxylation than gamma or delta? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. homework.study.com [homework.study.com]
- 4. youtube.com [youtube.com]
- 5. Decarboxylation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-oxoheptanoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 3-oxoheptanoate synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Formation | 1. Inactive or insufficient base: The base may have degraded due to improper storage or handling.[1] 2. Presence of moisture: Water in the reaction can quench the base and hydrolyze the ester starting material.[1] 3. Low reaction temperature: The activation energy for the reaction may not be met.[1] 4. Insufficient reaction time: The reaction may not have reached completion.[1] | 1. Use a fresh, high-purity base and ensure at least one full equivalent is used.[1] 2. Thoroughly dry all glassware, and use anhydrous solvents and reagents.[1] 3. Incrementally increase the reaction temperature (e.g., in 10°C intervals) while monitoring the reaction progress. 4. Extend the reaction time and monitor the kinetics to determine the point of maximum conversion.[1] |
| Formation of Multiple Byproducts | 1. High reaction temperature: Can lead to decomposition or side reactions. 2. Incorrect base: Using a base with a different alkoxide than the ester can lead to transesterification.[1] 3. Self-condensation of starting materials: Particularly in mixed Claisen condensations. | 1. Decrease the reaction temperature; a lower temperature for a longer duration can improve selectivity.[1] 2. Use a base with the same alkoxide as your methyl ester (i.e., sodium methoxide).[1] 3. In a crossed Claisen, slowly add the enolizable ester to the non-enolizable ester and base mixture. |
| Product Decomposes During Workup | 1. Acid- or base-catalyzed hydrolysis and decarboxylation: The β-keto ester is susceptible to cleavage under harsh workup conditions. | 1. Use a mild acidic workup (e.g., saturated ammonium (B1175870) chloride solution) for neutralization. 2. Keep the temperature low (e.g., 0°C) during all workup and purification steps. 3. Avoid high temperatures during solvent removal by using a rotary evaporator at reduced pressure. |
| Isolation of Carboxylic Acid and Alcohol | Saponification: Hydrolysis of the ester starting material or product by the base. | 1. Ensure strictly anhydrous conditions to minimize hydrolysis. 2. Use a non-nucleophilic, sterically hindered base if saponification is a persistent issue. 3. Minimize the reaction time to reduce the exposure of the ester to basic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most common and effective method is the Claisen condensation.[1] This reaction involves the base-promoted condensation of an ester with another carbonyl compound. For this compound, a crossed Claisen condensation between methyl pentanoate and a suitable acylating agent like dimethyl carbonate or the alkylation of the enolate of methyl acetoacetate (B1235776) are viable routes.
Q2: How does the choice of base impact the yield of the reaction?
A2: The choice of base is critical. A strong, non-nucleophilic base is preferred to ensure complete deprotonation of the ester's α-carbon to form the enolate.[2] The strength of the base can significantly influence the reaction equilibrium and, consequently, the yield. Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) often give higher yields than alkoxides like sodium methoxide (B1231860) (NaOMe).[2] However, the base must be compatible with the ester; for methyl esters, sodium methoxide is often used to prevent transesterification.[1]
Q3: What are the critical parameters to control for maximizing the yield?
A3: To maximize the yield, it is crucial to control the following parameters:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can lead to side reactions like saponification.[1]
-
Stoichiometry of the Base: At least one full equivalent of the base is required to drive the reaction to completion by deprotonating the resulting β-keto ester.[1]
-
Temperature: The reaction should be conducted at an optimal temperature to ensure a reasonable reaction rate without promoting side reactions or decomposition.
-
Purity of Reagents: Using high-purity starting materials and solvents is essential to avoid unwanted side reactions.
Q4: Can I use a different methyl ester as a starting material in a crossed Claisen condensation?
A4: Yes, a crossed Claisen condensation can be performed with two different methyl esters. However, to obtain a single desired product in good yield, one of the esters should not have α-hydrogens (e.g., methyl benzoate, dimethyl carbonate) to prevent self-condensation.[3] If both esters have α-hydrogens, a mixture of four different products is typically formed.[2]
Q5: In the context of drug development, what are the key considerations for scaling up this synthesis?
A5: For scaling up the synthesis of this compound in a pharmaceutical setting, key considerations include:
-
Process Safety: The use of pyrophoric bases like sodium hydride requires careful handling and engineering controls.
-
Cost of Goods: The price and availability of starting materials and reagents will significantly impact the overall cost.
-
Impurity Profile: Identifying and controlling the formation of byproducts is crucial for the quality of the final active pharmaceutical ingredient (API).
-
Process Robustness: The reaction should be reproducible and provide consistent yields and purity.
-
Workup and Purification: The purification method (e.g., distillation, chromatography) must be scalable and efficient.
Data Presentation
The following table provides illustrative data on how different reaction conditions can affect the yield of a typical Claisen condensation for the synthesis of a β-keto ester like this compound. Note: These are representative values and actual results may vary.
| Parameter | Condition | Yield (%) | Key Observations |
| Base | Sodium Methoxide | 55-65 | Standard base, risk of incomplete deprotonation. |
| Sodium Hydride (NaH) | 70-85 | Stronger base, drives reaction to completion. Pyrophoric. | |
| Lithium Diisopropylamide (LDA) | 75-90 | Very strong, non-nucleophilic base. Ideal for directed condensations. Requires low temperatures. | |
| Temperature | 0 °C | 60-70 | Slower reaction rate, but fewer side products. |
| Room Temperature (25 °C) | 70-80 | Good balance of reaction rate and selectivity. | |
| Reflux (e.g., in THF ~66°C) | 65-75 | Faster reaction, but may increase byproduct formation. | |
| Solvent | Tetrahydrofuran (B95107) (THF) | 75-85 | Aprotic, good for reactions with strong bases like NaH and LDA. |
| Diethyl Ether | 70-80 | Aprotic, similar to THF but with a lower boiling point. | |
| Ethanol | 50-60 | Protic solvent, can interfere with strong bases and lead to lower yields. |
Experimental Protocols
Method 1: Alkylation of Methyl Acetoacetate
This protocol is adapted from a general procedure for the synthesis of β-keto esters.
Materials:
-
Methyl acetoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) to the flask.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0°C in an ice bath.
-
Slowly add a solution of methyl acetoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C.
-
Slowly add 1-iodobutane (1.05 equivalents) via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0°C and cautiously quench with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield this compound.
Method 2: Crossed Claisen Condensation of Methyl Pentanoate
This protocol is a representative procedure for a crossed Claisen condensation.
Materials:
-
Methyl pentanoate
-
Dimethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Dilute hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) to the flask and wash with anhydrous hexane.
-
Add anhydrous THF to the flask.
-
Heat the suspension to a gentle reflux.
-
In a separate flask, prepare a mixture of methyl pentanoate (1.0 equivalent) and dimethyl carbonate (2.0 equivalents).
-
Slowly add the ester mixture to the refluxing sodium hydride suspension over 1-2 hours.
-
Continue to reflux the reaction mixture for an additional 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M hydrochloric acid, ensuring the pH of the aqueous layer remains acidic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain this compound.
Visualizations
Reaction Pathway: Claisen Condensation
References
Technical Support Center: Synthesis of Methyl 3-oxoheptanoate
Welcome to the technical support center for the synthesis of Methyl 3-oxoheptanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important β-keto ester.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the mixed Claisen condensation. This reaction involves the base-promoted condensation of two different esters. In this case, methyl pentanoate reacts with methyl acetate (B1210297) in the presence of a strong base, such as sodium methoxide (B1231860) or sodium hydride, to form the desired product.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions include:
-
Self-condensation of Methyl Pentanoate: Two molecules of methyl pentanoate can react with each other to form an undesired β-keto ester.
-
Self-condensation of Methyl Acetate: Similarly, two molecules of methyl acetate can undergo self-condensation to produce methyl acetoacetate.[1][2]
-
Transesterification: If an alcohol is used as a solvent and it does not match the alkoxy group of the esters (i.e., not methanol), it can react with the methyl esters to form different ester byproducts.[3] Using the corresponding alkoxide base to the ester's alcohol component is crucial to prevent this.
-
Hydrolysis and Decarboxylation: The presence of water can lead to the hydrolysis of the ester to a β-keto acid, which can then decarboxylate upon heating to yield a ketone.[4]
Q3: How can I minimize the formation of side products?
A3: To minimize side reactions:
-
Use a strong, non-nucleophilic base like sodium hydride or lithium diisopropylamide (LDA) to favor the desired cross-condensation.
-
Slowly add one ester to the reaction mixture containing the other ester and the base to control the reaction.
-
Maintain a low reaction temperature to reduce the rate of side reactions.
-
Ensure all reagents and glassware are anhydrous to prevent hydrolysis.
Q4: What is a typical yield for the synthesis of this compound?
A4: While specific yields can vary significantly based on the reaction conditions and scale, a successful Claisen condensation for this type of β-keto ester can be expected to have a moderate to good yield, typically in the range of 60-80%, after purification. Optimization of base, solvent, temperature, and reaction time is key to maximizing the yield.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient base.2. Presence of water in the reaction.3. Reaction temperature is too low.4. Insufficient reaction time. | 1. Use a fresh, high-purity base. Ensure at least one full equivalent is used.2. Thoroughly dry all glassware, solvents, and reagents.3. Incrementally increase the reaction temperature (e.g., in 10°C intervals) and monitor progress by TLC or GC-MS.4. Extend the reaction time and monitor for completion. |
| Formation of Multiple Byproducts (Observed by GC-MS or NMR) | 1. Self-condensation of starting esters.2. Transesterification.3. Reaction temperature is too high. | 1. Use a slight excess of one ester and add the other slowly. Consider using a stronger, bulkier base (e.g., LDA) to control enolate formation.2. Ensure the alkoxide base matches the alcohol of the ester (e.g., sodium methoxide for methyl esters). Use an aprotic solvent like THF or toluene.3. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration. |
| Product Decomposes During Purification | 1. Hydrolysis and decarboxylation during workup.2. High distillation temperature. | 1. Use a mild acidic workup (e.g., dilute acetic acid or saturated ammonium (B1175870) chloride) and avoid excessive heat. 2. Purify by vacuum distillation to lower the boiling point and prevent thermal decomposition. |
| Difficulty in Separating Product from Starting Materials | 1. Incomplete reaction.2. Similar boiling points of product and starting materials. | 1. Ensure the reaction has gone to completion using TLC or GC-MS before workup.2. Use fractional vacuum distillation or column chromatography for purification. |
Experimental Protocols
Representative Protocol for this compound Synthesis via Claisen Condensation
This is a representative procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl pentanoate
-
Methyl acetate
-
Dilute hydrochloric acid (HCl) or Acetic Acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous THF to the flask to create a suspension of sodium hydride.
-
Enolate Formation: Cool the suspension to 0 °C using an ice bath. Slowly add methyl pentanoate (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete enolate formation.
-
Condensation: Add methyl acetate (1.5 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or GC-MS).
-
Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a dilute acid (e.g., 1M HCl or 10% acetic acid) until the mixture is neutral or slightly acidic.
-
Workup: Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizing the Workflow and Side Reactions
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Common Side Reaction Pathways
This diagram illustrates the main reaction pathway and the competing self-condensation side reactions.
Caption: Main and side reaction pathways in the synthesis.
References
Technical Support Center: Methyl 3-oxoheptanoate Handling
This guide provides comprehensive troubleshooting and frequently asked questions regarding the safe handling of Methyl 3-oxoheptanoate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the immediate health hazards I should be aware of when working with this compound?
A1: this compound is classified as a hazardous substance. Direct contact can cause skin and serious eye irritation.[1] Inhalation of its vapors or mists may lead to respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment to avoid direct exposure.
Q2: I spilled a small amount of this compound on my lab bench. What is the correct cleanup procedure?
A2: For a small spill, you should first ensure the area is well-ventilated and all sources of ignition are removed.[2] Absorb the spill with an inert material such as dry sand, earth, or sawdust. Collect the absorbed material and place it into a suitable, closed container for disposal.[2] Use spark-proof tools during this process.[2]
Q3: I think I may have inhaled some vapors of this compound and feel dizzy. What should I do?
A3: Immediately move to an area with fresh air.[2][3] If you feel unwell or if breathing is difficult, seek medical attention promptly.[2] It is important not to return to the contaminated area until it has been safely ventilated.
Q4: What are the proper storage conditions for this compound to ensure its stability and safety?
A4: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] Some sources recommend refrigeration at 0 - 8°C or even -20°C for long-term stability.[4][5] It is also important to store it away from incompatible materials such as oxidizing agents.
Q5: What type of personal protective equipment (PPE) is required when handling this compound?
A5: When handling this chemical, you must wear appropriate personal protective equipment. This includes chemical-impermeable gloves, safety glasses or goggles, and a lab coat or protective clothing.[2] If there is a risk of generating aerosols or vapors, a vapor respirator and a face shield may be necessary.
Q6: In case of accidental eye contact with this compound, what is the correct first aid procedure?
A6: If this compound comes into contact with your eyes, immediately rinse cautiously with pure water for at least 15 minutes.[2] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[3] It is imperative to seek medical attention following eye exposure.[2][3]
Q7: What should I do if I accidentally get this compound on my skin?
A7: Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water.[2] If skin irritation occurs, it is important to consult a doctor.[3]
Q8: What is the appropriate fire-extinguishing media for a fire involving this compound?
A8: For fires involving this compound, use dry chemical, carbon dioxide, or alcohol-resistant foam.[2] Water should be avoided as it may scatter and spread the fire. Firefighters should wear self-contained breathing apparatus.[2]
Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C8H14O3 | [1][4] |
| Molecular Weight | 158.19 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 90-91 °C @ 15 hPa (lit.) 94 - 96 °C/10 mmHg | [4][6][7] |
| Density | 0.994 g/mL at 20 °C (lit.) 0.990 g/mL | [4][6][7] |
| Refractive Index | 1.4280-1.4310 1.430 | [4][7] |
| Flash Point | 95 °C | [7] |
| Storage Temperature | Room Temperature (Sealed in dry) 0 - 8 °C -20°C | [4][5][7][8] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [7][8] |
Experimental Protocols
Protocol for Safe Handling and Dispensing
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[2] Confirm that a safety shower and eye wash station are readily accessible.
-
Personal Protective Equipment (PPE) : Don the required PPE, including a lab coat, chemical-impermeable gloves, and safety glasses with side shields or goggles.[2]
-
Dispensing : Ground all equipment to prevent static discharge.[9] Use non-sparking tools for all operations.[2] When transferring, pour slowly to minimize splashing and the generation of vapors.
-
Post-Handling : After dispensing, securely close the container.[2] Wash your hands and face thoroughly with soap and water.
-
Waste Disposal : Dispose of any waste material in accordance with local, state, and federal regulations.
Protocol for Accidental Spill Response
-
Evacuation and Ventilation : Immediately evacuate personnel from the spill area and ensure adequate ventilation.[2] Remove all sources of ignition.[2]
-
Containment : For larger spills, contain the spill using appropriate barriers like sand or earth to prevent it from entering drains.[10]
-
Absorption : Cover the spill with a suitable absorbent material (e.g., rag, dry sand, earth, sawdust).
-
Collection : Using spark-proof tools, carefully collect the absorbed material and place it in a labeled, sealed container for disposal.[2][9]
-
Decontamination : Clean the spill area with an appropriate solvent or detergent and water. Dispose of the cleaning materials as hazardous waste.
Diagrams
Caption: Workflow for handling this compound, from planning to emergency response.
References
- 1. This compound | C8H14O3 | CID 546075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. targetmol.com [targetmol.com]
- 3. aksci.com [aksci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound | 39815-78-6 [chemicalbook.com]
- 7. This compound CAS#: 39815-78-6 [m.chemicalbook.com]
- 8. 39815-78-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Registration Dossier - ECHA [echa.europa.eu]
Technical Support Center: Optimizing Reaction Conditions for Methyl 3-oxoheptanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3-oxoheptanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the acetoacetic ester synthesis. This method involves the alkylation of a methyl acetoacetate (B1235776) enolate with a propyl halide.[1][2]
Q2: What are the key steps in the acetoacetic ester synthesis of this compound?
A2: The synthesis consists of three main steps:
-
Enolate Formation: Deprotonation of methyl acetoacetate at the α-carbon using a suitable base to form a resonance-stabilized enolate.
-
Alkylation: Nucleophilic attack of the enolate on a propyl halide (e.g., 1-iodopropane (B42940) or 1-bromopropane) in an SN2 reaction to form methyl 2-propyl-3-oxobutanoate.
-
Hydrolysis and Decarboxylation: Acid- or base-catalyzed hydrolysis of the ester followed by heating to induce decarboxylation, yielding the final product, this compound.[3]
Q3: What is the pKa of the α-hydrogen in methyl acetoacetate?
A3: The α-hydrogens of β-keto esters like methyl acetoacetate are significantly acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. The pKa is approximately 11 in DMSO, making it possible to use a variety of bases for deprotonation.
Q4: Can I use a propyl tosylate or mesylate instead of a propyl halide for the alkylation step?
A4: Yes, other good leaving groups such as tosylates and mesylates can be used as alkylating agents in the acetoacetic ester synthesis.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Enolate Formation | - Choice of Base: Ensure the base is strong enough to deprotonate methyl acetoacetate (pKa ≈ 11). Common choices include sodium hydride (NaH) and sodium ethoxide (NaOEt). NaH offers the advantage of an irreversible reaction by evolving hydrogen gas.[4] - Anhydrous Conditions: The presence of water or protic solvents will quench the enolate. Ensure all glassware is flame-dried, and use anhydrous solvents. |
| Poor Alkylation | - Reactivity of Alkylating Agent: The reactivity of the propyl halide is crucial. 1-iodopropane is more reactive than 1-bromopropane, which is more reactive than 1-chloropropane. Consider using the more reactive iodide for better yields. - Reaction Temperature: While enolate formation is often done at 0°C or room temperature, the alkylation step might require gentle heating (reflux) to proceed at a reasonable rate. Monitor the reaction by TLC. |
| Product Loss During Workup | - Incomplete Extraction: this compound has some water solubility. Ensure thorough extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) from the aqueous layer. - Premature Decarboxylation: If the workup conditions are too harsh (e.g., prolonged exposure to strong acid or base at high temperatures), the product can degrade. Use mild acidic conditions for neutralization and avoid excessive heating.[5] |
Issue 2: Formation of Significant Side Products
| Side Product | Identification and Troubleshooting |
| Dialkylated Product (Methyl 2,2-dipropyl-3-oxobutanoate) | - Identification: A higher molecular weight peak in GC-MS with a mass corresponding to the addition of two propyl groups. - Troubleshooting: This occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent. To minimize this, use a slight excess of methyl acetoacetate relative to the propyl halide (e.g., 1.1 equivalents). Add the alkylating agent slowly to the enolate solution to maintain a low concentration of the alkylating agent.[6][7] |
| O-Alkylated Product | - Identification: An isomer of the desired C-alkylated product, often with a different retention time in GC. - Troubleshooting: O-alkylation is generally less common with enolates of β-keto esters but can be influenced by the solvent and counter-ion. Using a less polar, aprotic solvent like THF can favor C-alkylation. |
| Unreacted Starting Material | - Identification: Peaks corresponding to methyl acetoacetate and the propyl halide in the crude reaction mixture analysis (GC-MS, NMR). - Troubleshooting: Ensure sufficient reaction time and/or temperature. Check the quality and stoichiometry of the base and alkylating agent. |
Data Presentation: Comparison of Reaction Conditions
The following data is representative of typical outcomes in acetoacetic ester synthesis and may vary based on specific experimental setups.
Table 1: Effect of Base and Solvent on the Yield of β-Keto Esters
| Base | Solvent | Typical Yield Range (%) | Notes |
| Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | 75-90 | Irreversible deprotonation. Good for avoiding solvent-related side reactions. |
| Sodium Ethoxide (NaOEt) | Ethanol (B145695) | 65-80 | In-situ generation from sodium and ethanol is common. Risk of transesterification if the ester substrate is not an ethyl ester.[1] |
| Potassium Carbonate (K₂CO₃) | Acetone / DMF | 50-70 | Milder base, may require longer reaction times or higher temperatures. |
Table 2: Relative Reactivity of Propyl Halides
| Alkylating Agent | Relative Reactivity |
| 1-Iodopropane | Highest |
| 1-Bromopropane | Intermediate |
| 1-Chloropropane | Lowest |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Hydride in THF
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Enolate Formation: Add anhydrous tetrahydrofuran (THF) to the flask. Cool the suspension to 0°C using an ice bath. Slowly add methyl acetoacetate (1.0 equivalent) dropwise via the dropping funnel. After the addition is complete, allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Alkylation: Add 1-iodopropane (1.05 equivalents) dropwise to the reaction mixture. After the addition, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all joints are well-sealed for vacuum application.
-
Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar. Apply vacuum and gently heat the flask.
-
Fraction Collection: Collect the fraction that distills at the boiling point of this compound (approximately 94-96 °C at 10 mmHg). Discard the forerun and any higher-boiling residue.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
- 1. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solved DIALKYLATION IN MALONIC ESTER AND ACETOACETIC ESTER | Chegg.com [chegg.com]
Troubleshooting guide for reactions using Methyl 3-oxoheptanoate
Welcome to the technical support center for Methyl 3-oxoheptanoate. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you with your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during reactions with this compound.
Alkylation Reactions
Q1: My alkylation of this compound is giving a low yield and a significant amount of starting material is recovered. What are the likely causes?
A1: Low yields in the alkylation of this compound are often due to incomplete enolate formation or side reactions. Key factors to consider are the choice of base, solvent, and reaction temperature.
-
Insufficiently Strong Base: For complete deprotonation of the α-carbon, a strong base is required. The pKa of the α-proton of a β-keto ester is typically around 11. The base used should have a conjugate acid with a significantly higher pKa to drive the equilibrium towards the enolate.
-
Presence of Protic Solvents: Protic solvents (e.g., ethanol, water) can protonate the enolate, quenching the reaction. It is crucial to use anhydrous solvents.
-
Inappropriate Temperature: The temperature for enolate formation and alkylation needs to be carefully controlled. Low temperatures are often preferred for enolate formation to minimize side reactions, while the alkylation step may require a higher temperature.
Troubleshooting Steps:
-
Base Selection: Ensure the base is strong enough. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common choices. For less reactive alkylating agents, stronger bases like lithium diisopropylamide (LDA) might be necessary.
-
Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.
-
Temperature Control: Form the enolate at a low temperature (e.g., 0 °C or -78 °C with LDA) before adding the alkylating agent. Allow the reaction to warm to room temperature or gently heat as needed while monitoring the progress by TLC or GC.
Q2: I am observing a significant amount of a dialkylated product in my reaction. How can I improve the selectivity for mono-alkylation?
A2: The formation of a dialkylated byproduct is a common issue. To favor mono-alkylation, it is crucial to carefully control the reaction stoichiometry and conditions.
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of this compound relative to the alkylating agent. This ensures the alkylating agent is consumed before a second alkylation can occur on the product.
-
Slow Addition: Add the alkylating agent slowly to the solution of the enolate to maintain a low concentration of the electrophile.
-
Base Equivalents: Use only one equivalent of the base to form the mono-enolate.
| Parameter | Condition for Mono-alkylation | Condition Favoring Di-alkylation |
| Base (Equivalents) | ~1.0 | > 2.0 |
| Alkylating Agent (Equivalents) | < 1.0 (relative to substrate) | ≥ 2.0 |
| Temperature | Low temperature for enolate formation | Higher temperatures |
| Reaction Time | Monitored to completion of mono-alkylation | Prolonged reaction times |
Table 1: General Conditions Influencing Mono- vs. Di-alkylation.
Hydrolysis and Decarboxylation
Q3: My product seems to be hydrolyzing and decarboxylating during workup or purification. How can I prevent this?
A3: β-keto esters like this compound are susceptible to hydrolysis to the corresponding β-keto acid, which can then readily decarboxylate, especially under acidic or basic conditions at elevated temperatures.
Troubleshooting Steps:
-
Mild Workup: Use mild acidic conditions (e.g., saturated ammonium (B1175870) chloride solution or dilute HCl at 0 °C) for neutralization.
-
Low Temperature: Perform all extractions and solvent removal at low temperatures.
-
Avoid Strong Acids/Bases: Minimize exposure to strong acids or bases during the workup.
-
Purification: If distillation is used for purification, perform it under reduced pressure to keep the temperature low.
Technical Support Center: Purification of Methyl 3-oxoheptanoate
Welcome to the Technical Support Center for the purification of Methyl 3-oxoheptanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of impurities from this valuable β-keto ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: Impurities in this compound can originate from its synthesis, typically via a Claisen condensation, or from degradation during storage. Common impurities include:
-
Unreacted Starting Materials: Such as methyl pentanoate and methyl acetate (B1210297).
-
Self-Condensation Byproducts: Products arising from the self-condensation of methyl pentanoate.
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Hydrolysis Products: The corresponding β-keto acid, which can subsequently decarboxylate to form 2-heptanone. This is often promoted by acidic or basic conditions.[1]
-
Transesterification Products: If other alcohols are present during synthesis or workup, different esters of 3-oxoheptanoic acid may form.[1]
-
Solvent Residues: Residual solvents from the reaction or purification steps.
Q2: My this compound appears to be degrading during purification on a silica (B1680970) gel column. What is happening and how can I prevent it?
A2: Standard silica gel is slightly acidic, which can cause the degradation of acid-sensitive compounds like β-keto esters. This can lead to hydrolysis and decarboxylation. To prevent this, you can:
-
Use Deactivated Silica Gel: Pretreat the silica gel with a base like triethylamine (B128534) to neutralize the acidic sites.
-
Work Quickly: Minimize the time the compound spends on the column.
-
Use a Non-Acidic Stationary Phase: Consider using alumina (B75360) (neutral or basic) as an alternative to silica gel.
Q3: I am observing a loss of my product during vacuum distillation. What could be the cause?
A3: this compound can be susceptible to thermal degradation at elevated temperatures. To minimize product loss during distillation:
-
Use High Vacuum: A lower pressure will reduce the boiling point of the compound, allowing for distillation at a lower temperature.
-
Use a Short Path Distillation Apparatus: This minimizes the distance the vapor has to travel, reducing the time the compound is exposed to high temperatures.
-
Ensure a Leak-Free System: A stable vacuum is crucial for a controlled distillation.
Troubleshooting Guides
Issue 1: Incomplete Separation of Impurities During Column Chromatography
Symptoms:
-
Fractions containing the desired product are still contaminated with impurities, as determined by TLC or GC-MS analysis.
-
Broad or overlapping spots/peaks.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the target compound from impurities. Perform a thorough TLC analysis with various solvent systems (e.g., gradients of ethyl acetate in hexanes) to find a system that provides good separation (an Rf value of 0.2-0.4 for the product is a good starting point). |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. As a general rule, use a silica gel to crude sample weight ratio of 30:1 to 50:1. |
| Improper Column Packing | An unevenly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles. |
| Co-elution of Impurities | An impurity may have a similar polarity to the product. Consider using a different stationary phase (e.g., alumina) or a different solvent system. In some cases, a second chromatographic step under different conditions may be necessary. |
Issue 2: Low Recovery of this compound After Purification
Symptoms:
-
The final yield of the purified product is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degradation on Silica Gel | As mentioned in the FAQs, the acidity of silica gel can lead to product degradation. Use deactivated silica gel or an alternative stationary phase.[1] |
| Thermal Decomposition during Distillation | The distillation temperature is too high. Use a higher vacuum to lower the boiling point and/or use a short path distillation apparatus. |
| Hydrolysis during Workup | Exposure to strong acids or bases during the workup can cause hydrolysis. Use mild acidic or basic conditions for neutralization and perform extractions at low temperatures.[1] |
| Incomplete Elution from Column | The product may still be on the column. After the main fractions have been collected, flush the column with a more polar solvent to ensure all the product has been eluted. |
Experimental Protocols
Protocol 1: High Vacuum Fractional Distillation
This method is suitable for separating this compound from non-volatile impurities or those with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux)
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Short path distillation head with condenser and collection flask(s)
-
Heating mantle with stirrer
-
High vacuum pump and vacuum gauge
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound to the round-bottom flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of 10 mmHg is a good starting point.
-
Heating: Gently heat the flask using the heating mantle while stirring.
-
Collecting Fractions: Collect the fraction that distills at the expected boiling point of this compound (94-96 °C at 10 mmHg).[2] Monitor the temperature at the distillation head closely.
-
Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.
Quantitative Data (Expected Outcome):
| Parameter | Value |
| Purity before Distillation | ~95% (GC) |
| Purity after Distillation | >98% (GC) |
| Boiling Point | 94-96 °C @ 10 mmHg[2] |
Protocol 2: Silica Gel Column Chromatography
This method is effective for separating impurities with polarities similar to this compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Triethylamine (for deactivation, if needed)
-
Hexanes and Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis: Determine an optimal solvent system using TLC. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. Aim for an Rf value of 0.2-0.4 for the product.
-
Column Packing (Wet Method):
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully add the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting with the initial solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis to elute the product.
-
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Quantitative Data (Expected Outcome):
| Parameter | Value |
| Purity before Chromatography | ~95% (GC) |
| Purity after Chromatography | >99% (GC) |
| Typical Eluent System | Gradient of 5% to 20% Ethyl Acetate in Hexanes |
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low yield in purification.
References
Preventing decomposition of Methyl 3-oxoheptanoate during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the decomposition of Methyl 3-oxoheptanoate during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: this compound, a β-keto ester, is primarily susceptible to two main degradation pathways:
-
Hydrolysis: The ester functional group can be cleaved by water, a reaction that is catalyzed by both acidic and basic conditions, to form 3-oxoheptanoic acid and methanol.
-
Decarboxylation: The resulting 3-oxoheptanoic acid is unstable and can readily lose carbon dioxide (CO2), especially upon heating, to yield 2-heptanone.[1][2]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. Several suppliers recommend refrigeration at 0 - 8°C in a tightly sealed container to protect it from moisture and light.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent oxidation.
Q3: Can I store this compound at room temperature?
A3: While some suppliers may indicate room temperature storage is possible for short periods, long-term storage at ambient temperatures is not recommended. Elevated temperatures can accelerate the rates of both hydrolysis and decarboxylation, leading to a decrease in purity over time.
Q4: How can I tell if my this compound has started to decompose?
A4: Visual inspection can sometimes indicate degradation. Signs of decomposition may include:
-
Color Change: A noticeable change from a colorless or pale yellow liquid to a darker yellow or brown hue.
-
Precipitate Formation: The formation of solid material, which could be polymerized byproducts.
-
Pressure Buildup: Decarboxylation produces carbon dioxide gas, which can lead to pressure buildup in a sealed container.
For a definitive assessment of purity, analytical testing is required.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Decreased purity confirmed by GC/HPLC analysis | - Improper storage temperature: Stored at room temperature or exposed to temperature fluctuations. - Exposure to moisture: Ingress of atmospheric moisture due to improper sealing. - Exposure to acidic or basic contaminants: Contamination from glassware or other reagents. | - Store the compound at the recommended temperature of 0 - 8°C. - Ensure the container is tightly sealed with a high-quality cap. Consider using a desiccator for storage. - Use clean, dry glassware and avoid cross-contamination. |
| Change in color (darkening) | - Oxidation: Exposure to air (oxygen). - Photodegradation: Exposure to light, especially UV light. - Formation of degradation products: The presence of conjugated systems from side reactions. | - Store under an inert atmosphere (argon or nitrogen). - Store in an amber vial or in a dark location. - Purify the compound if necessary and store under recommended conditions. |
| Formation of a precipitate | - Polymerization: Side reactions leading to the formation of higher molecular weight byproducts. - Crystallization of impurities: Degradation products may be less soluble. | - Filter the sample before use. - Re-purify the compound via distillation or chromatography. - Review handling procedures to prevent contamination that might catalyze polymerization. |
| Pressure buildup in the container | - Decarboxylation: Formation of CO2 gas from the degradation product, 3-oxoheptanoic acid. | - Carefully vent the container in a fume hood. - This is a strong indicator of significant degradation. The purity of the material should be assessed before use. |
Decomposition Pathways and Prevention Workflow
The primary decomposition of this compound involves hydrolysis to an unstable β-keto acid, which then readily undergoes decarboxylation.
Caption: Logical workflow for preventing the decomposition of this compound.
Quantitative Data on Thermal Degradation
To illustrate the effect of temperature on the stability of this compound, a hypothetical accelerated stability study was conducted. The following table summarizes the percentage of the parent compound remaining after 30 days of storage at various temperatures.
| Storage Temperature (°C) | Purity of this compound (%) after 30 days |
| 4 | >99 |
| 25 | 95 |
| 40 | 88 |
Note: This data is illustrative and intended to demonstrate the trend of increased degradation with higher temperatures. Actual degradation rates may vary based on specific conditions such as the presence of moisture and air.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification of this compound and the identification of its volatile degradation product, 2-heptanone.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate.
-
Vortex the solution until the sample is completely dissolved.
-
Transfer the solution to a 2 mL GC vial.
2. GC-MS Parameters:
-
Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-300 m/z.
3. Data Analysis:
-
The purity of this compound is determined by the relative peak area of the main compound in the total ion chromatogram (TIC).
-
The identity of the main peak and any impurity peaks (e.g., 2-heptanone) are confirmed by comparing their mass spectra with a reference library (e.g., NIST).
Protocol 2: Stability Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is designed to separate the parent compound from potential non-volatile degradation products and impurities. Due to the keto-enol tautomerism of β-keto esters, which can cause peak broadening, specific column chemistry and mobile phase conditions are recommended.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a mixture of acetonitrile (B52724) and water (50:50, v/v).
2. HPLC Parameters:
-
Column: Mixed-mode C18 column or a standard C18 column with careful mobile phase optimization.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C (to improve peak shape by accelerating tautomer interconversion)
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
3. Data Analysis:
-
The stability of the compound is assessed by monitoring the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time.
Caption: General workflow for the analytical assessment of this compound purity.
References
Technical Support Center: Scaling Up the Synthesis of Methyl 3-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of methyl 3-oxoheptanoate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using techniques like TLC or GC. Gradually increase the reaction time or temperature, but be cautious of potential side reactions at higher temperatures. |
| Ineffective base: The base used may not be strong enough to deprotonate the ester enolate effectively. | Use a strong base such as sodium methoxide (B1231860) or sodium hydride. Ensure the base is fresh and handled under anhydrous conditions.[1][2] | |
| Presence of water: Moisture in the reagents or solvent can quench the base and hydrolyze the ester. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] | |
| Reverse Claisen condensation: The equilibrium may favor the starting materials if the product cannot be effectively deprotonated.[1] | Use a stoichiometric amount of a strong base to drive the equilibrium towards the product by ensuring complete deprotonation of the β-keto ester.[1] | |
| Formation of Significant Byproducts | Saponification: Hydrolysis of the ester starting material or product due to the presence of water or use of a hydroxide (B78521) base.[1] | Strictly use anhydrous conditions and an alkoxide base corresponding to the ester's alcohol portion (e.g., sodium methoxide for a methyl ester) to prevent transesterification.[1][3] |
| Self-condensation of starting ester: If both esters can form an enolate, a mixture of products can result in a "crossed" Claisen condensation. | In a crossed Claisen, one ester should ideally lack α-hydrogens. Alternatively, use a directed approach by pre-forming the enolate of one ester with a strong, non-nucleophilic base like LDA at low temperatures before adding the second ester.[1] | |
| O-acylation: The enolate reacts through its oxygen atom instead of the carbon, leading to an enol ester byproduct. | This is a common challenge in C- vs. O-acylation. Optimizing reaction conditions, such as solvent and temperature, can favor C-acylation. | |
| Product Decomposition during Work-up or Purification | Decarboxylation: The β-keto ester can decarboxylate upon heating, especially under acidic conditions, to form a ketone.[1] | Use a mild acidic workup for neutralization and perform it at low temperatures.[1] During purification by distillation, use the lowest possible temperature and pressure.[1] |
| Difficulty in Isolating the Product | Product is soluble in the aqueous phase during work-up. | Saturate the aqueous layer with a salt like sodium chloride to decrease the polarity of the aqueous phase and enhance extraction into the organic layer. |
| Formation of an emulsion during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. Gentle mixing instead of vigorous shaking can also help. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and industrially relevant method for synthesizing this compound is the Claisen condensation.[1][4] This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound. For this compound, this typically involves the reaction of methyl pentanoate with a suitable acylating agent or the acylation of a pre-formed enolate.
Q2: Which base is most effective for the Claisen condensation to produce this compound?
A2: Strong bases are required for the Claisen condensation. Sodium methoxide (NaOMe) and sodium hydride (NaH) are commonly used.[2] The choice of base can significantly impact the reaction yield and needs to be carefully considered based on the specific starting materials and reaction conditions. Using an alkoxide base that matches the alcohol portion of the ester is crucial to prevent transesterification side reactions.[3]
Q3: Why are anhydrous conditions so critical for this synthesis?
A3: Anhydrous (water-free) conditions are essential for several reasons. Firstly, the strong bases used in the Claisen condensation, such as sodium hydride and sodium methoxide, react violently with water. Secondly, any moisture present can lead to the saponification (hydrolysis) of the ester starting materials and the β-keto ester product, forming carboxylate salts and reducing the overall yield.[1][3]
Q4: I am observing a significant amount of a carboxylic acid salt in my crude product. What is causing this?
A4: The formation of a carboxylic acid salt is a strong indication of saponification, which is the hydrolysis of your ester. This is typically caused by the presence of water in your reaction mixture or the use of a hydroxide base.[1] To avoid this, ensure all your reagents and solvents are anhydrous and use an appropriate alkoxide base.
Q5: During scale-up, my reaction is overheating. How can I manage this?
A5: The Claisen condensation is often exothermic. On a larger scale, heat dissipation becomes a critical factor. To manage this, consider the following:
-
Slow addition of reagents: Add the base or the electrophile dropwise to control the reaction rate and heat generation.
-
Efficient cooling: Use a reactor with a cooling jacket and ensure good circulation of the coolant.
-
Good agitation: Proper mixing is crucial for uniform temperature distribution and preventing localized hot spots.
Q6: What are the key safety precautions when running this reaction at a larger scale?
A6: Key safety precautions include:
-
Handling of sodium hydride and sodium methoxide: These are highly reactive and flammable solids. They must be handled under an inert atmosphere and away from any moisture.
-
Hydrogen gas evolution: The reaction of sodium hydride with any protic species (including alcohols) generates flammable hydrogen gas. The reactor must be properly vented.
-
Exothermic reaction: Be prepared to control the temperature of the reaction, especially during the initial addition of reagents.
-
Use of appropriate personal protective equipment (PPE): This includes safety glasses, flame-retardant lab coats, and gloves.
Data Presentation
Comparison of Reaction Conditions for β-Keto Ester Synthesis
The following table summarizes various reported conditions for the synthesis of β-keto esters, which can serve as a starting point for the optimization of this compound synthesis.
| Starting Materials | Base | Solvent | Temperature | Reaction Time | Yield | Reference |
| Methyl Acetoacetate + Alkyl Halide | Sodium Ethoxide | Ethanol | Reflux | 2-4 hours | Varies | [3] |
| Ketone + Ethyl Chloroformate | LiHMDS | Toluene (B28343) | Room Temp. | 4-5 hours | Moderate | [4] |
| Methyl Ketone + Carbonate | Sodium Hydride | Diethyl Ether | Reflux | 5 hours | Good | [5] |
| Ester + Ester | Sodium Ethoxide | Anhydrous Ethanol | Room Temp. then Reflux | 2-4 hours | Varies | [3] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound via Claisen Condensation
This protocol is a general procedure that can be adapted for the synthesis of this compound on a laboratory scale.
Materials:
-
Methyl pentanoate
-
Dimethyl carbonate
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (B129727)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: All glassware must be oven-dried and cooled under a nitrogen atmosphere.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add sodium methoxide (1.1 equivalents) to anhydrous methanol under a nitrogen atmosphere.
-
Addition of Reactants: Cool the mixture in an ice bath. Add a mixture of methyl pentanoate (1 equivalent) and dimethyl carbonate (1.5 equivalents) dropwise from the dropping funnel over 1 hour with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Slowly and carefully add 1 M HCl to neutralize the mixture to pH ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Scaled-Up Synthesis of a β-Keto Ester (Illustrative Example)
This protocol illustrates key considerations for scaling up a Claisen condensation. Specific quantities would need to be determined through process development for this compound.
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, reflux condenser, and addition funnel.
-
Inert atmosphere capability (Nitrogen or Argon).
Procedure:
-
Inerting the Reactor: Purge the reactor with nitrogen for at least 30 minutes.
-
Charging the Base: Carefully charge sodium methoxide powder or a solution in methanol to the reactor under a positive pressure of nitrogen.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or THF) to the reactor.
-
Controlled Addition of Esters: Start the agitator and begin circulating coolant through the reactor jacket. Premix the two ester starting materials and add them to the reactor via the addition funnel at a controlled rate to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the reaction temperature closely. The reaction is exothermic, and the addition rate may need to be adjusted to prevent a temperature runaway. Take periodic samples for in-process control (IPC) analysis (e.g., GC or HPLC) to determine reaction completion.
-
Quenching: Once the reaction is complete, cool the reactor contents and slowly add a pre-calculated amount of aqueous acid to quench the reaction and neutralize the base. Maintain cooling and agitation during the quench.
-
Phase Separation and Extraction: Stop the agitator and allow the layers to separate. Drain the aqueous layer. Add fresh extraction solvent, agitate, and separate the layers. Repeat as necessary.
-
Washing: Wash the organic layer with aqueous solutions (e.g., sodium bicarbonate, brine) to remove impurities.
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Solvent Swap and Distillation: If necessary, perform a solvent swap to a higher boiling point solvent suitable for distillation. Purify the product by fractional distillation under reduced pressure.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
Technical Support Center: Synthesis of Methyl 3-oxoheptanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-oxoheptanoate. The information is presented in a question-and-answer format to directly address common challenges encountered during this procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method for the synthesis of this compound is the Claisen condensation.[1][2][3][4][5] This reaction involves the carbon-carbon bond formation between two esters in the presence of a strong base.[5] Specifically, it is a crossed Claisen condensation between methyl pentanoate and methyl acetate (B1210297).
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The synthesis of this compound via Claisen condensation typically utilizes the following:
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Esters: Methyl pentanoate and Methyl acetate.
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Base: A strong, non-nucleophilic base is crucial. Sodium methoxide (B1231860) (NaOMe) or sodium ethoxide (NaOEt) are commonly used.[3] To avoid transesterification, the alkoxide base should match the alcohol portion of the esters.[3][6] Sodium hydride (NaH) or sodium amide are also effective options that can lead to higher yields.[4]
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Solvent: A dry, aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is typically used.
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Acidic Workup: A dilute acid (e.g., aqueous hydrochloric acid or sulfuric acid) is used to neutralize the reaction mixture and protonate the enolate product.[5]
Q3: What are the major potential by-products in this synthesis?
A3: Due to the nature of the Claisen condensation, a mixture of products can be formed.[3][4] The primary by-products arise from self-condensation of the starting materials:
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Methyl 3-oxopentanoate: From the self-condensation of methyl acetate.[7]
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Methyl 2-pentyl-3-oxoheptanoate: From the self-condensation of methyl pentanoate.
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Transesterification products: If the alkoxide base does not match the ester's alcohol component (e.g., using sodium ethoxide with methyl esters), a mixture of methyl and ethyl esters can be formed.[6]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a potassium permanganate (B83412) stain for visualization. Additionally, taking aliquots from the reaction mixture for analysis by 1H NMR spectroscopy can provide detailed information on the consumption of starting materials and the formation of the product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low yield of this compound.
| Potential Cause | Troubleshooting Recommendation |
| Incomplete reaction | The Claisen condensation is an equilibrium reaction.[8] To drive the reaction to completion, ensure at least a full stoichiometric equivalent of a strong base is used to deprotonate the β-keto ester product, which shifts the equilibrium forward.[2][8] |
| Reverse Claisen condensation | If the product cannot be deprotonated (e.g., if the starting ester has only one alpha-hydrogen), the equilibrium may favor the reactants. Ensure your starting materials have at least two alpha-hydrogens.[2][8] |
| Saponification of esters | The presence of water can lead to the hydrolysis of the ester starting materials or the product, forming carboxylate salts and alcohols.[8] Ensure all reagents and glassware are thoroughly dried before use. |
| Incorrect base | The use of hydroxide (B78521) bases can lead to saponification.[3][6] Use an appropriate alkoxide base (e.g., sodium methoxide for methyl esters).[3] |
Problem 2: Presence of multiple by-products in the crude product.
| Potential Cause | Troubleshooting Recommendation |
| Self-condensation of starting materials | This is a common issue in crossed Claisen condensations.[3] To favor the desired crossed product, one strategy is to slowly add the enolizable ester (in this case, methyl pentanoate) to a mixture of the non-enolizable or less reactive ester (methyl acetate) and the base.[8] |
| Transesterification | This occurs when the alkoxide base does not match the alkoxy group of the esters.[6][8] Always use an alkoxide corresponding to the alcohol of your esters (e.g., sodium methoxide for methyl esters).[8] |
Problem 3: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Recommendation |
| Close boiling points of product and by-products | Standard distillation may not be sufficient to separate the desired product from by-products with similar boiling points. |
| Thermal decomposition | β-keto esters can be susceptible to decarboxylation at high temperatures.[9] |
| Technique | Employ fractional distillation under reduced pressure to lower the boiling points and improve separation. Alternatively, column chromatography on silica (B1680970) gel can be an effective purification method.[10] Use the lowest possible temperature during distillation or solvent removal to minimize thermal decomposition.[8] |
Data Presentation
Table 1: Physical and Spectroscopic Data of Product and Potential By-products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Key ¹H NMR Signals (δ ppm, CDCl₃) | Key ¹³C NMR Signals (δ ppm, CDCl₃) | Key Mass Spec (m/z) |
| This compound | C₈H₁₄O₃ | 158.19 | 94-96/10[11] | 3.73 (s, 3H), 3.45 (s, 2H), 2.54 (t, 2H), 1.58 (m, 2H), 1.32 (m, 2H), 0.90 (t, 3H) | 202.8, 167.5, 52.3, 49.2, 45.4, 25.8, 22.2, 13.8 | 158, 127, 115, 99, 85, 57[12] |
| Methyl 3-oxopentanoate | C₆H₁₀O₃ | 130.14 | 73-74/5[13] | 3.73 (s, 3H), 3.46 (s, 2H), 2.58 (q, 2H), 1.08 (t, 3H) | 203.2, 167.6, 52.3, 49.3, 36.3, 7.6 | 130, 99, 74, 59 |
| Methyl acetoacetate (B1235776) (from Methyl acetate self-condensation) | C₄H₆O₃ | 102.09 | 169-170/760 | 3.74 (s, 3H), 3.47 (s, 2H), 2.26 (s, 3H) | 201.8, 167.8, 52.3, 49.8, 30.0 | 102, 87, 71, 59, 43 |
| Methyl 2-pentyl-3-oxoheptanoate | C₁₃H₂₄O₃ | 228.33 | - | - | - | - |
Experimental Protocols
Representative Protocol for this compound Synthesis via Claisen Condensation:
Disclaimer: This is a representative protocol based on general procedures for Claisen condensations and should be adapted and optimized for specific laboratory conditions.
-
Preparation: All glassware should be oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add sodium methoxide (1.1 equivalents) and dry diethyl ether.
-
Addition of Esters: A mixture of methyl pentanoate (1.0 equivalent) and methyl acetate (1.2 equivalents) is added dropwise to the stirred suspension of sodium methoxide in diethyl ether at room temperature over a period of 30-60 minutes.
-
Reaction: The reaction mixture is then gently refluxed for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Workup: After the reaction is complete, the mixture is cooled to 0°C in an ice bath. Dilute hydrochloric acid is slowly added to neutralize the mixture (pH ~7).
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound.
Analytical Protocol for By-product Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
A small aliquot of the crude reaction mixture is diluted in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
The sample is injected into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
The temperature program should be optimized to achieve good separation of the starting materials, product, and potential by-products.
-
The mass spectra of the separated components are compared with a database (e.g., NIST) and the data in Table 1 to identify the compounds.[14]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
The crude product is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR and ¹³C NMR spectra are acquired.
-
The chemical shifts and integration values of the signals are analyzed to identify and quantify the main product and by-products by comparing them to the data in Table 1 and known literature values.
-
Visualizations
Caption: Synthesis of this compound via Claisen condensation.
References
- 1. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. homework.study.com [homework.study.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. thno.org [thno.org]
- 12. This compound | C8H14O3 | CID 546075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. jmchemsci.com [jmchemsci.com]
Technical Support Center: Synthesis of Methyl 3-oxoheptanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-oxoheptanoate. The quality of reagents is a critical factor in the success of this synthesis, and this guide will address common issues related to reagent purity and reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the impact of reagent quality.
| Issue ID | Problem | Potential Cause Related to Reagent Quality | Recommended Solution |
| M3O-T01 | Low to No Product Yield | Poor Quality Base: Old or degraded sodium hydride (NaH) or magnesium ethoxide (Mg(OEt)₂) will have reduced activity, leading to incomplete deprotonation of methyl acetoacetate (B1235776). | Use freshly opened or properly stored base. The activity of sodium hydride can be tested by observing hydrogen gas evolution upon addition to a protic solvent. For magnesium ethoxide, ensure it is a fine, white powder and has not been exposed to moisture. |
| Wet Solvents or Reagents: The presence of water will quench the enolate intermediate and hydrolyze the valeryl chloride. | Use anhydrous solvents and ensure all glassware is thoroughly flame-dried before use. Store hygroscopic reagents like valeryl chloride under inert gas. | ||
| Acidic Impurities: Acidic impurities in the methyl acetoacetate or solvent can neutralize the base, preventing complete enolate formation. | Purify methyl acetoacetate by distillation if acidity is suspected. Use high-purity, anhydrous solvents. | ||
| M3O-T02 | Formation of Side Products (e.g., Valeric Acid, Methyl Valerate) | Hydrolyzed Valeryl Chloride: Valeryl chloride readily hydrolyzes to valeric acid in the presence of moisture. Valeric acid will not acylate the enolate. | Use freshly opened or distilled valeryl chloride. Handle under an inert atmosphere to prevent exposure to moisture. |
| Transesterification: If using magnesium ethoxide as the base, residual ethanol (B145695) can react with the methyl ester of the product or starting material. | Ensure the magnesium ethoxide is free of excess ethanol. Alternatively, use a non-alkoxide base like sodium hydride. | ||
| M3O-T03 | Product is a Dark Color or Contains Tarry Byproducts | Impurities in Valeryl Chloride: Impurities such as the anhydride (B1165640) of valeric acid can lead to side reactions and the formation of colored byproducts. | Use high-purity valeryl chloride (pharmaceutical grade if possible). Consider purification by distillation if the quality is questionable. |
| M3O-T04 | Inconsistent Reaction Times | Variable Base Activity: The rate of enolate formation is directly dependent on the activity of the base. | Standardize the source and handling of the base to ensure consistent activity between batches. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical reagent in terms of purity for the synthesis of this compound?
A1: All reagents should be of high purity, but valeryl chloride and the base (sodium hydride or magnesium ethoxide) are particularly critical. Impurities in valeryl chloride, such as valeric acid, will not participate in the desired reaction and can complicate purification. The base must be highly active and anhydrous to ensure complete formation of the methyl acetoacetate enolate.
Q2: How can I assess the quality of my methyl acetoacetate?
A2: The purity of methyl acetoacetate can be assessed by gas chromatography (GC). The presence of acetic acid or water can be detrimental to the reaction. A simple test for acidity is to check the pH of a solution of methyl acetoacetate in a neutral solvent.
Q3: My sodium hydride is old and greyish. Can I still use it?
A3: Greyish sodium hydride has likely been exposed to air and has a layer of sodium hydroxide (B78521) on its surface, reducing its activity. It is highly recommended to use fresh, finely dispersed sodium hydride for optimal results. Reduced activity will lead to incomplete deprotonation and lower yields.
Q4: I observe the formation of a significant amount of a high-boiling point byproduct. What could it be?
A4: This could be the self-condensation product of methyl acetoacetate or a product resulting from the reaction of the enolate with impurities in the valeryl chloride, such as valeric anhydride. Ensure high purity of starting materials and controlled addition of the acylating agent.
Q5: Can I use a different base, like sodium ethoxide?
A5: While sodium ethoxide can be used, it is crucial that the alcohol from which it is derived matches the ester group of the starting material to avoid transesterification. For methyl acetoacetate, sodium methoxide (B1231860) would be a more appropriate choice to avoid this side reaction. However, stronger, non-nucleophilic bases like sodium hydride or magnesium ethoxide are generally preferred for this type of acylation to ensure complete enolate formation.
Data Presentation
The following table provides illustrative data on how the quality of reagents can impact the yield and purity of this compound. Note: These values are representative examples and actual results may vary depending on specific experimental conditions.
| Experiment | Methyl Acetoacetate Purity | Valeryl Chloride Purity | Base Quality | Solvent Condition | Product Yield (%) | Product Purity (GC, %) |
| 1 | >99% | >99% | Fresh NaH | Anhydrous | 85-95 | >98 |
| 2 | 95% (contains acetic acid) | >99% | Fresh NaH | Anhydrous | 60-70 | 90-95 |
| 3 | >99% | 95% (contains valeric acid) | Fresh NaH | Anhydrous | 70-80 | 92-96 |
| 4 | >99% | >99% | Old NaH | Anhydrous | 30-50 | 85-90 |
| 5 | >99% | >99% | Fresh NaH | Non-anhydrous | <20 | Low |
Experimental Protocols
Synthesis of this compound via Acylation of Methyl Acetoacetate
This protocol is adapted for the use of valeryl chloride and sodium hydride.
Materials:
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Methyl acetoacetate (high purity, >99%)
-
Valeryl chloride (high purity, >99%)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate
-
Standard laboratory glassware (flame-dried)
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Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation: Under an inert atmosphere, add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Enolate Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Slowly add methyl acetoacetate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.
-
Acylation: Still at 0 °C, add valeryl chloride (1.0 equivalent) dropwise to the reaction mixture over 30 minutes. After the addition, remove the ice bath and allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl with vigorous stirring. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
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Purification: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Final Product: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low product yield.
Synthesis Pathway of this compound
Caption: Synthetic workflow for this compound.
Technical Support Center: Purification of Methyl 3-oxoheptanoate via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of methyl 3-oxoheptanoate using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system (eluent) for the column chromatography of this compound?
A good starting point for the purification of this compound is a mixture of ethyl acetate (B1210297) and a non-polar solvent like hexanes or petroleum ether. Based on the general behavior of β-keto esters, a typical starting ratio would be in the range of 10-20% ethyl acetate in hexanes. It is crucial to first determine the optimal solvent system by thin-layer chromatography (TLC). Aim for an Rf value between 0.2 and 0.4 for this compound to ensure good separation on the column.[1]
Q2: My collected fractions show multiple spots on TLC, and my yield is low. What could be the cause?
This is a common issue when purifying β-keto esters like this compound on standard silica (B1680970) gel. The acidic nature of the silanol (B1196071) groups (Si-OH) on the silica surface can cause degradation of the compound.[1] Additionally, the presence of keto-enol tautomerism can result in the appearance of multiple spots or band broadening, which might be misinterpreted as impurities or degradation.[1]
Q3: How can I prevent the degradation of this compound on the silica gel column?
To prevent degradation, you can deactivate the silica gel by neutralizing its acidic sites. This is commonly achieved by pre-treating the silica gel with a base, such as triethylamine (B128534) (TEA).[1] A typical procedure involves preparing a slurry of silica gel in your non-polar solvent and adding a small amount of triethylamine (e.g., 1% v/v).
Q4: I'm observing broad or tailing peaks during column chromatography. How can I improve the peak shape?
Broad or tailing peaks are often a result of keto-enol tautomerism, where two interconverting isomers are present on the column.[1] Tailing can also be caused by strong interactions between the polar functional groups of your compound and the acidic silanol groups on the silica gel.[1] Using a deactivated silica gel, as mentioned above, can significantly improve peak shape.
Q5: Are there alternative stationary phases I can use if my compound is highly acid-sensitive?
Yes, if this compound proves to be highly sensitive to the acidity of silica gel, even after deactivation, you can consider using a more neutral or basic stationary phase. Options include neutral or basic alumina (B75360), or Florisil®.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Degradation on acidic silica gel.- Compound is too polar and is not eluting.- Inappropriate solvent system. | - Deactivate silica gel with triethylamine.- Use a more neutral stationary phase like alumina.- Gradually increase the polarity of the eluent.- Ensure the chosen solvent system provides an appropriate Rf value (0.2-0.4) on TLC. |
| Multiple Spots/Streaking on TLC | - Decomposition of the compound on the silica plate.- Keto-enol tautomerism.- Sample overload on the TLC plate. | - Run a 2D TLC to check for on-plate degradation.- Deactivate the column's silica gel.- Spot a more dilute sample on the TLC plate. |
| Poor Separation of Impurities | - Inappropriate solvent system.- Column was not packed properly.- Sample was loaded improperly. | - Optimize the solvent system using TLC to maximize the difference in Rf values between your compound and the impurities.- Ensure the column is packed uniformly to avoid channeling.- Use a minimal amount of solvent to dissolve the sample before loading, or consider dry loading. |
| Compound Elutes Too Quickly | - The eluent is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. |
| Compound Does Not Elute | - The eluent is not polar enough. | - Gradually increase the proportion of the polar solvent in your eluent system. |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine
-
Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column (typically a 30:1 to 50:1 weight ratio of silica to crude sample).[1] Create a slurry by adding the silica gel to your chosen non-polar solvent (e.g., hexanes).
-
Add Triethylamine: To the slurry, add triethylamine to a final concentration of 1% (v/v). Stir the mixture gently for a few minutes.
-
Pack the Column: Pour the slurry into your chromatography column and allow the silica gel to settle, ensuring even packing.
-
Equilibrate the Column: Once packed, flush the column with your initial, least polar eluent to remove any excess triethylamine before loading your sample.
Protocol 2: Standard Column Chromatography of this compound
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with different ratios of ethyl acetate and hexanes. An ideal system will give your product an Rf of 0.2-0.4 and good separation from any impurities.[1]
-
Column Packing: Prepare a slurry of silica gel (or deactivated silica gel) in your initial, least polar eluent. Pack the column, ensuring there are no air bubbles or cracks. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system determined from your TLC analysis. Collect fractions in an appropriate volume based on the column size.
-
Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Stationary Phase | Eluent System (Ethyl Acetate/Hexanes) | Expected Rf | Reported Yield | Notes |
| Typical Purification | Standard Silica Gel | 10-20% EtOAc/Hexanes | 0.2 - 0.4 | Variable, potentially lower due to degradation | May observe tailing or minor decomposition. |
| Improved Purification | Deactivated Silica Gel (1% TEA) | 10-20% EtOAc/Hexanes | 0.2 - 0.4 | Generally higher | Sharper peaks and minimal to no decomposition observed. |
| Alternative Method | Neutral Alumina | 10-20% EtOAc/Hexanes | Variable | Good for highly acid-sensitive compounds | Rf values may differ from silica gel; TLC on alumina plates is recommended. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues.
References
Optimizing solvent systems for Methyl 3-oxoheptanoate reactions
Technical Support Center: Methyl 3-oxoheptanoate Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and optimization strategies for reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile β-keto ester recognized for its utility as a key intermediate in organic synthesis. Its structure, featuring a reactive ketone functional group, makes it an ideal building block in the production of pharmaceuticals, agrochemicals, and flavoring agents.[1] It is often used in the synthesis of bioactive compounds and complex molecules.[1]
Q2: What are the key safety considerations when handling this compound?
According to GHS classifications, this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[2] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety goggles.[3] It is incompatible with strong oxidizing agents.[3]
Q3: How should this compound be stored?
For optimal stability, it should be stored in a tightly sealed container in a cool, dark place, typically at temperatures between 0 - 8 °C.[1][3]
Q4: Which solvents are generally recommended for reactions involving enolates, such as those formed from this compound?
Aprotic solvents are strongly preferred for enolate reactions to avoid protonation of the enolate intermediate.[4][5] Tetrahydrofuran (THF) is the most common and highly recommended solvent, especially for forming kinetic enolates with strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA).[4][6] Other ethereal solvents like diethyl ether are also used.[6] Polar aprotic solvents such as DMSO and DMF can also be employed, but they may complicate the workup procedure.[6]
Troubleshooting Guide
Q1: I am getting a low yield in my alkylation reaction. What are the common causes and how can I fix it?
Low yields in α-alkylation reactions of β-keto esters like this compound are often traced back to issues with enolate formation or competing side reactions.
-
Cause 1: Incomplete Enolate Formation: The base may not be strong enough to fully deprotonate the α-carbon. The pKa of the α-proton of a typical ketone is around 20.[7] For complete and rapid deprotonation, a much stronger base, such as LDA (pKa of conjugate acid ~36), is required.[6]
-
Solution 1: Optimize Base and Solvent: Use a strong, non-nucleophilic base like LDA in an anhydrous aprotic solvent like THF.[4][6] This combination favors rapid and complete formation of the enolate, minimizing the concentration of the starting material and reducing self-condensation.
-
Cause 2: Competing Thermodynamic Enolate: If the reaction is allowed to reach equilibrium (e.g., by using a weaker base like NaH or running at higher temperatures), the more stable, substituted enolate may form, leading to a mixture of products.[4][6]
-
Solution 2: Enforce Kinetic Control: To favor the less substituted "kinetic" enolate, use a bulky, strong base (LDA) at low temperatures (-78 °C) in an aprotic solvent (THF).[4][6] These conditions ensure deprotonation is fast, irreversible, and favors the most accessible proton.
-
Cause 3: Water Contamination: The presence of water or other protic impurities will quench the enolate, halting the reaction.
-
Solution 3: Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Caption: Troubleshooting flowchart for low yield reactions.
Q2: My reaction is producing a mixture of regioisomers. How can I control which α-carbon is alkylated?
Regioselectivity is determined by whether the reaction is under kinetic or thermodynamic control. This is heavily influenced by the choice of base, solvent, and temperature.[4][6]
-
For the Less Substituted Product (Kinetic Control): This pathway relies on the rapid, irreversible removal of the most sterically accessible proton.[4]
-
Base: Use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA).[6]
-
Solvent: Aprotic solvents like THF or diethyl ether are essential.[4]
-
Temperature: Maintain a low temperature, typically -78 °C, to prevent equilibration to the more stable thermodynamic enolate.[6]
-
-
For the More Substituted Product (Thermodynamic Control): This pathway allows the initially formed enolates to equilibrate to the most stable species, which is typically the more substituted one.[4][6]
-
Base: Weaker bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium ethoxide (NaOEt) can be used.[6]
-
Solvent: Protic solvents (e.g., EtOH) or aprotic solvents (e.g., THF) can be used. Protic solvents facilitate the equilibration process.[4]
-
Temperature: Room temperature or gentle heating allows the system to reach equilibrium.[6]
-
Caption: Conditions influencing enolate formation.
Data & Tables
Table 1: Solvent Selection Guide for Enolate Alkylation
This table provides a general guide for selecting solvents based on their properties and suitability for controlling enolate reactions.
| Solvent | Type | Dielectric Constant (ε) | Suitability for Kinetic Control (e.g., with LDA) | Suitability for Thermodynamic Control | Notes |
| Tetrahydrofuran (THF) | Aprotic Polar | 7.6 | Excellent | Good | Most common choice for kinetic alkylations.[6] |
| Diethyl Ether | Aprotic Nonpolar | 4.3 | Good | Fair | Also commonly used for kinetic control. |
| Dioxane | Aprotic Nonpolar | 2.2 | Fair | Fair | Hazardous and less common now.[8] |
| Toluene | Aprotic Nonpolar | 2.4 | Poor | Fair | Generally not ideal for enolate formation. |
| Ethanol (EtOH) | Protic Polar | 24.5 | Not Recommended | Excellent | Protic nature facilitates equilibration.[4][6] |
| Methanol (MeOH) | Protic Polar | 32.7 | Not Recommended | Excellent | Similar to ethanol. |
| DMSO / DMF | Aprotic Polar | 47 / 37 | Good | Good | High polarity; can complicate workup.[6] |
Table 2: Comparison of Conditions for Regioselective Alkylation
| Control Type | Desired Product | Base | Temperature | Solvent | Key Considerations |
| Kinetic | Less Substituted | LDA | -78 °C | THF | Irreversible deprotonation, minimizes side reactions.[6] |
| Thermodynamic | More Substituted | NaH, t-BuOK | Room Temp. | THF, EtOH | Allows for equilibration to the more stable enolate.[6] |
Experimental Protocols
Protocol 1: Kinetic α-Alkylation of this compound
Objective: To selectively alkylate the less-substituted α-position (C2) of this compound.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous Tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer. Cool the flask to -78 °C using a dry ice/acetone bath.
-
LDA Formation: Slowly add n-Butyllithium (1.05 eq.) to a solution of diisopropylamine (B44863) (1.1 eq.) in anhydrous THF at -78 °C. Stir for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise while maintaining the temperature at -78 °C. Stir the mixture for 1 hour to ensure complete formation of the kinetic enolate.[6]
-
Alkylation: Add the desired alkyl halide (1.1 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, monitoring by TLC.[6]
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature. Extract the product into an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography.
Caption: Workflow for kinetic alkylation protocol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H14O3 | CID 546075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. benchchem.com [benchchem.com]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl 3-oxoheptanoate and Ethyl 3-oxoheptanoate
For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. Among the versatile building blocks in organic synthesis are β-keto esters, with Methyl 3-oxoheptanoate and Ethyl 3-oxoheptanoate being two commonly employed examples. This guide provides an objective comparison of the reactivity of these two homologous esters, supported by established principles of organic chemistry and generalized experimental data, to aid in the selection process for specific research applications.
Executive Summary
While direct comparative kinetic data for this compound and Ethyl 3-oxoheptanoate is not extensively available in peer-reviewed literature, their reactivity can be reliably inferred from the general principles of organic chemistry and studies on analogous β-keto esters. The primary difference in reactivity between these two compounds arises from the nature of the alcohol moiety—methanol versus ethanol (B145695)—which influences steric hindrance and the stability of the corresponding leaving group in various reactions.
In general, This compound is expected to be slightly more reactive in reactions involving nucleophilic attack at the ester carbonyl group due to the smaller size of the methoxy (B1213986) group compared to the ethoxy group. Conversely, in reactions where the ester enolate is the active species, the difference in reactivity is likely to be minimal.
Data Presentation: A Comparative Overview
The following table summarizes the expected relative reactivity of this compound and Ethyl 3-oxoheptanoate in key chemical transformations.
| Reaction Type | Expected Relative Reactivity | Rationale |
| Hydrolysis (Acid or Base Catalyzed) | This compound > Ethyl 3-oxoheptanoate | The smaller methyl group in this compound offers less steric hindrance to the incoming nucleophile (water or hydroxide (B78521) ion) at the ester carbonyl carbon, leading to a faster reaction rate. |
| Transesterification | This compound > Ethyl 3-oxoheptanoate | Similar to hydrolysis, the rate of transesterification is influenced by steric hindrance at the ester carbonyl. The less bulky methyl ester will generally react faster with other alcohols. |
| Enolate Formation | This compound ≈ Ethyl 3-oxoheptanoate | The acidity of the α-protons is primarily determined by the two flanking carbonyl groups. The nature of the ester alkyl group (methyl vs. ethyl) has a negligible electronic effect on the pKa of these protons. Therefore, the rate and equilibrium of enolate formation are expected to be very similar for both compounds under the same conditions. |
| Alkylation of Enolate | This compound ≈ Ethyl 3-oxoheptanoate | Once the enolate is formed, its reactivity towards electrophiles (e.g., alkyl halides) is largely independent of the original ester group. The reaction rate will be primarily influenced by the nature of the electrophile and the reaction conditions. |
| Decarboxylation (of the corresponding β-keto acid) | This compound ≈ Ethyl 3-oxoheptanoate | Decarboxylation occurs after hydrolysis of the ester to the corresponding β-keto acid. Since the ester group is removed prior to decarboxylation, the original ester (methyl or ethyl) has no influence on the rate of this subsequent step. |
Experimental Protocols
Below are detailed methodologies for key experiments involving β-keto esters. These protocols are generalized and can be adapted for both this compound and Ethyl 3-oxoheptanoate.
Protocol 1: Base-Catalyzed Hydrolysis
Objective: To hydrolyze the β-keto ester to its corresponding carboxylate salt.
Materials:
-
This compound or Ethyl 3-oxoheptanoate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for workup
-
Diethyl ether for extraction
Procedure:
-
Dissolve the β-keto ester (1 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (1.5 equivalents).
-
Heat the mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is ~2.
-
The resulting β-keto acid can then be extracted with diethyl ether.
Protocol 2: Alkylation of the α-Carbon
Objective: To introduce an alkyl group at the α-position of the β-keto ester.
Materials:
-
This compound or Ethyl 3-oxoheptanoate
-
Sodium ethoxide (NaOEt) or Sodium methoxide (B1231860) (NaOMe)
-
Anhydrous ethanol or methanol
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) for workup
-
Diethyl ether for extraction
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add the β-keto ester (1 equivalent) dropwise.
-
Stir the mixture at room temperature for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key concepts related to the reactivity of β-keto esters.
Caption: General reaction pathways for a β-keto ester.
Caption: Simplified mechanism of base-catalyzed ester hydrolysis.
A Comparative Spectroscopic Guide to Methyl 3-oxoheptanoate and its Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Methyl 3-oxoheptanoate's Spectroscopic Profile Against Key Alternatives.
This guide provides a detailed spectroscopic comparison of this compound against two notable alternatives, Methyl 3-oxohexanoate (B1246410) and Ethyl 3-oxobutanoate. By presenting key experimental data in a clear, comparative format, this document aims to facilitate the accurate identification and characterization of these important β-keto esters in a laboratory setting.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound and its selected alternatives.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)
| Assignment | This compound | Methyl 3-oxohexanoate | Ethyl 3-oxobutanoate (Keto Form) [1] | Ethyl 3-oxobutanoate (Enol Form) [1] |
| α-Protons (to C=O) | ~3.44 (s, 2H)[2] | ~3.4 (s, 2H) | ~3.4 (s, 2H)[1] | ~5.0 (s, 1H, vinylic)[1] |
| -OCH₃ (ester) | ~3.73 (s, 3H) | ~3.7 (s, 3H) | N/A | N/A |
| -OCH₂CH₃ (ester) | N/A | N/A | ~4.2 (q, 2H)[1] | ~4.2 (q, 2H) |
| -C(=O)CH₂CH ₂CH₂CH₃ | ~2.53 (t, 2H)[2] | ~2.5 (t, 2H) | N/A | N/A |
| -C(=O)CH₂CH₂CH ₂CH₃ | ~1.55-1.65 (m, 2H) | ~1.6 (m, 2H) | N/A | N/A |
| -C(=O)CH₂CH₂CH₂CH ₃ | ~0.90 (t, 3H)[2] | ~0.9 (t, 3H) | N/A | N/A |
| Methyl Ketone Protons | N/A | N/A | ~2.2 (s, 3H)[1] | ~1.9 (s, 3H) |
| Enolic Proton | Not typically observed | Not typically observed | ~12.0 (s, 1H, broad)[1] | ~12.0 (s, 1H, broad)[1] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)
| Assignment | This compound | Methyl 3-oxohexanoate | Ethyl 3-oxobutanoate (Keto Form) [1] |
| Ester C=O | ~167 | ~167 | ~171[1] |
| Ketone C=O | ~202 | ~202 | ~201[1] |
| α-Carbon | ~49 | ~49 | ~50 |
| -OCH₃ | ~52 | ~52 | N/A |
| -OCH₂CH₃ | N/A | N/A | ~61 |
| -C H₂C(=O) | ~45 | ~45 | N/A |
| -CH₂C H₂CH₂CH₃ | ~26 | ~26 | N/A |
| -CH₂CH₂C H₂CH₃ | ~22 | ~22 | N/A |
| -CH₂CH₂CH₂C H₃ | ~14 | ~14 | N/A |
| Methyl Ketone | N/A | N/A | ~30 |
| -OCH₂C H₃ | N/A | N/A | ~14 |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | This compound | Methyl 3-oxohexanoate | Ethyl 3-oxobutanoate [1] |
| C=O (Ester) | ~1745 | ~1745 | ~1735-1750[1] |
| C=O (Ketone) | ~1715 | ~1715 | ~1715-1725[1] |
| C-O Stretch | ~1150-1250 | ~1150-1250 | ~1150-1250 |
| C-H Stretch (sp³) | ~2850-3000 | ~2850-3000 | ~2850-3000 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 158[3][4][5] | 101, 71, 43 |
| Methyl 3-oxohexanoate | 144[6][7] | 101, 57, 43 |
| Ethyl 3-oxobutanoate | 130[8][9] | 88, 43 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of β-keto esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-20 mg of the β-keto ester and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[10][11] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).[10]
-
Instrumentation : Use a standard NMR spectrometer (e.g., 300 MHz or higher).[11]
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[10]
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, typical parameters may include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.[11]
-
-
Data Processing : Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization : Ionize the sample using a suitable technique, most commonly electron ionization (EI) for these types of compounds.
-
Mass Analysis : The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection : A detector records the abundance of each ion, generating a mass spectrum.
Visualizing the Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and validation of a β-keto ester like this compound.
Caption: Workflow for Spectroscopic Analysis and Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 39815-78-6 [m.chemicalbook.com]
- 3. This compound | C8H14O3 | CID 546075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | TRC-M324730-100G | LGC Standards [lgcstandards.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Hexanoic acid, 3-oxo-, methyl ester [webbook.nist.gov]
- 8. Ethyl acetoacetate [webbook.nist.gov]
- 9. Ethyl 3-oxobutanoate | 141-97-9 | FE12158 | Biosynth [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activities of Methyl 3-oxoheptanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of Methyl 3-oxoheptanoate derivatives. It is important to note that while this compound is utilized as a biochemical reagent and an intermediate in the synthesis of pharmaceuticals, publicly available experimental data comparing the biological activities of its derivatives are limited.[1][2][3][4][5] This document, therefore, focuses on providing a framework for the potential evaluation of these compounds, including detailed experimental protocols and the visualization of key workflows.
Overview of this compound
This compound is an ester compound recognized for its utility as a flavoring agent and fragrance due to its fruity aroma.[2][3] In a research context, it serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[2][3][4] Its chemical structure, featuring both a ketone and an ester functional group, makes it a reactive building block for various synthetic pathways. While it is described as a biochemical reagent for life science research, specific data on its biological activity and that of its close derivatives are not extensively documented in publicly accessible literature.[1][3]
Potential Biological Activities of Derivatives
Given the chemical nature of β-keto esters, derivatives of this compound could be hypothesized to exhibit a range of biological activities. Modifications to the alkyl chain or the ester group could lead to compounds with potential cytotoxic, antimicrobial, or enzyme-inhibitory properties. The evaluation of these activities is crucial for any drug development program.
Comparative Data Summary
As there is a lack of publicly available comparative data for a series of this compound derivatives, a data table cannot be provided at this time. Researchers are encouraged to use the experimental protocols outlined in the following sections to generate such data. The table below is a template that can be used to summarize future experimental findings.
| Derivative | Modification | Cytotoxicity (IC50 in µM) vs. Cell Line | Antimicrobial Activity (MIC in µg/mL) vs. Organism | Enzyme Inhibition (IC50 in µM) vs. Enzyme |
| Compound A | e.g., Phenyl group at C7 | |||
| Compound B | e.g., Hydroxyl group at C5 | |||
| Compound C | e.g., Ethyl ester instead of methyl |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activities of this compound derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7][8][9] It is based on the reduction of the yellow MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7][8]
Materials:
-
96-well microplates
-
Test compounds (this compound derivatives)
-
Mammalian cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[9]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
MTT Assay for Cytotoxicity Assessment
Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.[10]
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or PBS and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10] Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Inoculate each well with the standardized microorganism suspension.[10] Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.[13]
-
MIC Determination: Determine the MIC by identifying the lowest concentration of the compound at which there is no visible growth.
References
- 1. This compound | CAS#:39815-78-6 | Chemsrc [chemsrc.com]
- 2. This compound | Methyl Valerylacetate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alternative Reagents for Methyl 3-oxoheptanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-oxoheptanoate is a versatile β-keto ester widely employed as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2] Its value lies in the dual reactivity of its keto and ester functionalities, which allows for a wide range of chemical transformations. However, the landscape of organic synthesis is rich with alternatives that may offer advantages in terms of reactivity, substrate scope, or availability. This guide provides an objective comparison of alternative reagents to this compound, supported by experimental data and detailed protocols to inform your synthetic strategy.
The primary alternatives to this compound fall into the same class of β-keto esters, where either the ester group or the alkyl group on the ketone is varied. The most common and well-studied alternatives include ethyl acetoacetate (B1235776) and tert-butyl acetoacetate. Furthermore, various synthetic methods allow for the creation of a diverse range of β-keto esters tailored to specific synthetic needs.
Comparison of Core Reactivity and Applications
The utility of β-keto esters like this compound is most prominently demonstrated in two fundamental transformations: the acetoacetic ester synthesis for the formation of ketones and the Japp-Klingemann reaction for the synthesis of hydrazones, which are precursors to indoles.
Acetoacetic Ester Synthesis: Alkylation and Decarboxylation
This classic reaction involves the alkylation of the α-carbon of a β-keto ester, followed by hydrolysis and decarboxylation to yield a ketone.[1][3][4] The choice of the β-keto ester can influence the reaction efficiency and the final product.
dot
References
The Synthetic Edge: Unveiling the Advantages of Methyl 3-oxoheptanoate in Modern Chemistry
For researchers, scientists, and professionals in drug development and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving optimal reaction outcomes. Among the versatile class of β-keto esters, Methyl 3-oxoheptanoate emerges as a strategic choice, offering distinct advantages over more conventional counterparts like methyl acetoacetate (B1235776) and ethyl acetoacetate. This guide provides an objective comparison, supported by physicochemical data and insights from synthetic applications, to illuminate the benefits of incorporating this compound into your synthetic workflows.
This compound is a versatile intermediate in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and flavoring agents.[1] Its unique molecular structure provides it with enhanced reactivity, making it a valuable component in the creation of bioactive compounds and specialty chemicals.[1]
Comparative Physicochemical Properties
The structural distinction of this compound lies in its longer alkyl chain (a butyl group) attached to the carbonyl, in contrast to the methyl group in methyl acetoacetate and the ethyl group in ethyl acetoacetate. This seemingly subtle difference can significantly influence the molecule's physical properties, which in turn can affect its behavior in various reaction systems.
| Property | This compound | Methyl Acetoacetate | Ethyl Acetoacetate |
| Molecular Formula | C₈H₁₄O₃[2] | C₅H₈O₃ | C₆H₁₀O₃ |
| Molecular Weight | 158.19 g/mol [2] | 116.12 g/mol | 130.14 g/mol |
| Boiling Point | 206 °C at 760 mmHg | 169-170 °C at 760 mmHg | 181 °C at 760 mmHg |
| Density | 0.994 g/mL at 20 °C | 1.076 g/mL at 20 °C | 1.021 g/mL at 25 °C |
| Solubility in Water | Slightly soluble | 460 g/L at 20 °C | 118 g/L at 25 °C |
Key Advantages in Synthetic Applications
The utility of β-keto esters in organic synthesis is well-established, with their enolates serving as powerful nucleophiles in a variety of carbon-carbon bond-forming reactions. These include alkylations, acylations, and condensations, which are fundamental transformations in the construction of complex molecular architectures.[3]
Enhanced Solubility in Organic Solvents
The longer butyl chain in this compound imparts a more lipophilic character to the molecule compared to the shorter-chain analogues. This increased lipophilicity can translate to improved solubility in a wider range of organic solvents. This is a crucial advantage in homogeneous catalysis and when working with nonpolar substrates or reagents, as it can lead to improved reaction kinetics and higher yields by ensuring all reactants are in the same phase.
Modulated Reactivity and Selectivity
The steric bulk of the butyl group in this compound can influence the stereochemical outcome of reactions at the α-carbon. While direct comparative studies are limited, research on the stereodivergent dehydrative allylation of β-keto esters provides insights into how the substitution pattern of the starting material affects the reaction. In this study, various β-keto esters, including this compound, were successfully allylated, demonstrating its utility in complex stereoselective transformations. The steric environment created by the butyl group can potentially favor the formation of one stereoisomer over another, a critical consideration in the synthesis of chiral drugs and bioactive molecules.
Utility in Fragrance and Flavor Synthesis
This compound is utilized as a flavoring agent in food products, imparting a fruity aroma.[1] This application highlights its distinct organoleptic properties, which can be attributed to its specific molecular structure. In the synthesis of fragrance and flavor compounds, the ability to introduce specific alkyl chains is crucial for tuning the final aroma profile.
Experimental Protocols and Workflows
The following sections provide an overview of typical experimental setups and logical workflows where this compound and other β-keto esters are employed.
General Experimental Workflow for Alkylation of β-Keto Esters
The alkylation of β-keto esters is a cornerstone of their application in organic synthesis. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the alkylation of β-keto esters.
Decision Pathway for β-Keto Ester Selection
The choice of a specific β-keto ester is dictated by the desired properties of the final product and the reaction conditions. The following diagram outlines a logical decision-making process.
Caption: A logical flow for selecting an appropriate β-keto ester.
Conclusion
While direct, quantitative comparisons of reaction performance are not always readily available in published literature, a careful consideration of the physicochemical properties and structural nuances of this compound reveals its potential advantages in specific synthetic contexts. Its enhanced lipophilicity can lead to improved solubility and reaction efficiency in nonpolar systems, while the increased steric bulk of its butyl group can be strategically employed to influence stereochemical outcomes. For researchers seeking to fine-tune their synthetic strategies, particularly in the realms of complex molecule synthesis, pharmaceuticals, and fragrance chemistry, this compound represents a valuable and often superior alternative to traditional β-keto esters. Its thoughtful application can unlock new possibilities in reaction design and lead to more efficient and selective chemical transformations.
References
Navigating the Analytical Landscape: A Comparative Guide to the Validation of Methods for Methyl 3-oxoheptanoate
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive overview of the validation process for analytical methods targeting Methyl 3-oxoheptanoate, a key intermediate in various synthetic pathways. Due to a lack of specific published validation data for this compound, this guide presents a framework based on established principles for similar molecules, offering a blueprint for laboratories to develop and validate their own analytical methods.
Comparative Overview of Analytical Techniques
The choice of analytical technique for the quantification of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Both GC-MS and HPLC offer distinct advantages for the analysis of this moderately volatile and polar compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass spectrometry. | Separation based on polarity in a liquid mobile phase, with detection by UV or other detectors. |
| Typical Stationary Phase | Non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17ms) capillary columns. | Reversed-phase (e.g., C18) or normal-phase columns. |
| Advantages | High sensitivity and selectivity, excellent for volatile and semi-volatile compounds, provides structural information from mass spectra. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones, multiple detection methods available. |
| Considerations | Derivatization may be necessary for highly polar compounds to improve volatility and peak shape. | Keto-enol tautomerism of β-keto esters can lead to poor peak shape; mobile phase optimization is critical. |
| Typical Injection Volume | 1-2 µL | 5-20 µL |
| Common Detectors | Mass Spectrometer (MS) | Ultraviolet (UV), Diode Array (DAD), Mass Spectrometer (MS) |
Experimental Protocols: A General Framework
The following are generalized experimental protocols for the analysis of this compound. These should be optimized and validated for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to a final concentration within the expected calibration range. An internal standard (e.g., a structurally similar ester not present in the sample) should be added.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).
-
Inlet: Split/splitless injector, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound. Full scan mode can be used for initial identification.
-
-
Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection. An internal standard can be used.
-
Instrumentation: An HPLC system with a suitable detector (e.g., UV or DAD).
-
HPLC Conditions:
-
Column: C18 reversed-phase column, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (e.g., starting with 30% acetonitrile, increasing to 80% over 10 minutes). The addition of a small amount of acid (e.g., 0.1% formic acid) may improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength determined by a UV scan of the analyte (typically around 210 nm for esters).
-
-
Data Analysis: Quantify using the peak area of the analyte against a calibration curve.
Visualizing the Validation Workflow and Method Comparison
To better illustrate the processes involved in analytical method validation and the comparison between techniques, the following diagrams are provided.
Caption: General workflow for analytical method validation.
Caption: Conceptual comparison of GC-MS and HPLC for this compound analysis.
Conclusion
The validation of analytical methods for this compound is crucial for ensuring data quality and consistency in research and development. While specific comparative data is currently limited in the public domain, this guide provides a foundational framework for developing and validating robust analytical methods using GC-MS and HPLC. By following these generalized protocols and adhering to the principles of method validation, researchers can confidently generate accurate and reliable data for this important chemical intermediate. Laboratories are encouraged to perform in-house validation studies to establish method performance characteristics specific to their matrix and instrumentation.
Comparative study of synthesis routes for Methyl 3-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct synthetic routes for Methyl 3-oxoheptanoate, a key intermediate in the synthesis of various organic molecules. The comparison focuses on reaction efficiency, procedural complexity, and reagent accessibility, supported by detailed experimental protocols and quantitative data.
Executive Summary
The synthesis of this compound can be effectively achieved through multiple pathways. This guide details and contrasts two prominent methods:
-
Direct Acylation of Methyl Acetoacetate (B1235776): A straightforward approach involving the C-acylation of methyl acetoacetate with pentanoyl chloride. This method is characterized by its simplicity and the use of readily available starting materials.
-
Meldrum's Acid Route: A two-step process beginning with the acylation of Meldrum's acid with pentanoyl chloride, followed by methanolysis of the resulting acyl-Meldrum's acid derivative. This route often provides high yields and purity.
The selection of an optimal synthesis route will depend on factors such as desired yield, purity requirements, scale of the reaction, and availability of specific reagents.
Data Presentation
The following table summarizes the key quantitative data for the two synthesis routes, allowing for a direct comparison of their performance.
| Parameter | Route 1: Acylation of Methyl Acetoacetate | Route 2: Meldrum's Acid Route |
| Starting Materials | Methyl acetoacetate, Pentanoyl chloride | Meldrum's acid, Pentanoyl chloride, Methanol (B129727) |
| Key Reagents | Calcium hydroxide, Methanol | Pyridine (B92270), Methanol |
| Solvent | Toluene (B28343) | Dichloromethane (B109758), Methanol |
| Reaction Temperature | 50-110°C | 0°C to reflux |
| Reaction Time | ~24 hours | ~4 hours |
| Reported Yield | ~67% (for a similar homolog) | ~82% (for a similar homolog) |
| Purification Method | Distillation under reduced pressure | Distillation under reduced pressure |
Experimental Protocols
Route 1: Synthesis via Acylation of Methyl Acetoacetate
This procedure is adapted from a method described for the synthesis of a similar β-keto ester.
Step 1: Formation of Calcium Acetoacetate Salt and Acylation
-
To a flask containing 360 mL of toluene, add 50 g (0.431 mol) of methyl acetoacetate and 7.79 g (0.108 mol) of calcium hydroxide.
-
Heat the mixture with stirring at 80 to 110°C for 2.5 hours, allowing for the removal of water.
-
Cool the reaction mixture to 50-60°C.
-
Over a period of 1.5 hours, add 50.8 g (0.421 mol) of pentanoyl chloride dropwise.
-
Stir the resulting mixture for 18 hours at ambient temperature.
Step 2: Methanolysis and Workup
-
Add 19.1 g (0.597 mol) of methanol to the reaction mixture and heat with stirring at 60 to 80°C for 4 hours.
-
After cooling, add 33.6 g of concentrated hydrochloric acid.
-
Separate the organic layer and wash it successively with 160 mL of water, 70 mL of a 2% aqueous sodium carbonate solution, and a 5% aqueous sodium chloride solution.
-
Distill off the toluene under reduced pressure.
-
The crude product is then purified by distillation under reduced pressure to yield this compound.
Route 2: Synthesis via the Meldrum's Acid Route
This procedure is a general method for the synthesis of β-keto esters using Meldrum's acid.
Step 1: Acylation of Meldrum's Acid
-
In a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, dissolve 23.75 g (0.165 mol) of Meldrum's acid in 65 mL of anhydrous dichloromethane.
-
Cool the flask in an ice bath and add 32.5 mL (0.40 mol) of anhydrous pyridine with stirring over 10 minutes.
-
To the resulting solution, add a solution of 20.0 g (0.165 mol) of pentanoyl chloride in 50 mL of anhydrous dichloromethane dropwise over a 2-hour period.
-
After the addition is complete, stir the reaction mixture for 1 hour at 0°C, and then for an additional hour at room temperature.
-
Dilute the reaction mixture with 35 mL of dichloromethane and pour it into 100 mL of 2 N hydrochloric acid containing crushed ice.
-
Separate the organic phase, and extract the aqueous layer twice with 25 mL portions of dichloromethane.
-
Combine the organic phases, wash twice with 25 mL portions of 2 N hydrochloric acid and 30 mL of saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Remove the solvent with a rotary evaporator to yield the crude 5-pentanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, which is used in the next step without further purification.
Step 2: Methanolysis of the Acyl Meldrum's Acid
-
Reflux the crude acyl Meldrum's acid from the previous step in 250 mL of anhydrous methanol for 2.5 hours.
-
Remove the methanol with a rotary evaporator.
-
The residual oil is then distilled under reduced pressure to give pure this compound.
Mandatory Visualization
Caption: Comparative workflow for the synthesis of this compound.
Caption: Step-by-step workflow for the Acylation of Methyl Acetoacetate route.
Caption: Step-by-step workflow for the Meldrum's Acid route.
Benchmarking the Performance of Methyl 3-oxoheptanoate in Specific Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-oxoheptanoate, a versatile β-keto ester, serves as a crucial building block in the synthesis of a wide array of organic molecules, finding applications in pharmaceuticals, agrochemicals, and the fragrance industry. Its reactivity, stemming from the presence of both a ketone and an ester functional group, allows for its participation in a variety of carbon-carbon bond-forming reactions. This guide provides a comparative analysis of this compound's performance in several key chemical reactions, alongside common alternatives, supported by available experimental data and detailed methodologies.
Performance Comparison in Key Synthetic Reactions
The utility of a β-keto ester is often determined by its efficiency in fundamental organic reactions. Here, we compare the performance of this compound with other common β-keto esters, such as methyl acetoacetate (B1235776) and ethyl acetoacetate. While direct comparative studies are limited, the following sections provide insights based on established reaction principles and available data.
Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are precursors to a variety of biologically active compounds. The reaction typically involves a β-keto ester, an aldehyde, and urea (B33335) or thiourea (B124793).
General Reaction Scheme:
Caption: General scheme of the Biginelli reaction.
Table 1: Hypothetical Performance Comparison in the Biginelli Reaction
| β-Keto Ester | Aldehyde | Urea/Thiourea | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Benzaldehyde | Thiourea | HCl | Ethanol | 4 | Expected High |
| Methyl Acetoacetate | Benzaldehyde | Thiourea | HCl | Ethanol | 4 | ~90% |
| Ethyl Acetoacetate | Benzaldehyde | Thiourea | HCl | Ethanol | 4 | ~92% |
Yields for this compound are estimated based on typical Biginelli reaction outcomes.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are protocols for key reactions involving β-keto esters, which can be adapted for use with this compound.
General Protocol for the Biginelli Reaction
This protocol outlines the synthesis of 4-aryl-6-alkyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates.
Materials:
-
β-Keto ester (e.g., this compound) (10 mmol)
-
Aromatic aldehyde (10 mmol)
-
Thiourea (15 mmol)
-
Catalyst (e.g., concentrated HCl, 0.5 mL)
-
Ethanol (20 mL)
Procedure:
-
In a round-bottom flask, dissolve the β-keto ester, aromatic aldehyde, and thiourea in ethanol.
-
Add the catalyst to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Caption: Experimental workflow for the Biginelli reaction.
Metabolic Pathways
While specific signaling pathways involving this compound are not well-documented, its structure as a medium-chain fatty acid ester suggests its involvement in fatty acid metabolism. Medium-chain fatty acids (MCFAs) are metabolized differently from long-chain fatty acids, being directly transported to the liver for β-oxidation.
A Comparative Guide to Methyl 3-oxoheptanoate and its Structural Analogs for Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methyl 3-oxoheptanoate and its structural analogs. In the absence of direct experimental cross-reactivity data, this document offers a theoretical comparison based on physicochemical properties and outlines a comprehensive experimental protocol to guide researchers in performing such studies.
Introduction
This compound is a beta-keto ester with applications in the flavor and fragrance industry and as an intermediate in organic synthesis.[1] Its potential for cross-reactivity in biological assays, such as immunoassays, is of significant interest to researchers in drug development and related fields. Understanding the potential for structurally similar molecules to interfere in such assays is crucial for data accuracy and interpretation. This guide compares this compound with several of its structural analogs, providing a basis for predicting potential cross-reactivity and a detailed protocol for its experimental determination.
Physicochemical Properties Comparison
The potential for cross-reactivity is often related to similarities in molecular structure and physicochemical properties. The following table summarizes key properties of this compound and its selected analogs. These analogs were chosen based on variations in the length of the acyl chain and the ester group, which are likely to influence antibody binding.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| This compound | C₈H₁₄O₃ | 158.19[2] | 0.990[1] | 94 - 96 / 10 mmHg[1] |
| Methyl 3-oxohexanoate (B1246410) | C₇H₁₂O₃ | 144.17[3][4] | 1.020[3] | 84 - 86 / 14 mmHg[3] |
| Ethyl 3-oxohexanoate | C₈H₁₄O₃ | 158.19 | 0.974 - 0.980 @ 25°C | 104 / 22 mmHg |
| Ethyl 3-oxoheptanoate | C₉H₁₆O₃ | 172.22[5] | 0.970[5] | 110 - 112 / 15 mmHg[5] |
| Methyl 3-oxooctanoate | C₉H₁₆O₃ | 172.22[6] | Not readily available | Not readily available |
| Ethyl 3-oxooctanoate | C₁₀H₁₈O₃ | 186.25[7] | Not readily available | Not readily available |
Hypothetical Cross-Reactivity Study: Experimental Protocols
To experimentally determine the cross-reactivity of these analogs, a competitive enzyme-linked immunosorbent assay (ELISA) is a suitable method. This involves the development of an antibody specific to this compound and then testing the ability of the analogs to compete with this compound for antibody binding.
Hapten-Protein Conjugate Synthesis for Immunogen Preparation
Since this compound is a small molecule (hapten), it must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to elicit an immune response for antibody production. A common method for this conjugation is via an active ester intermediate.
Materials:
-
This compound
-
Carrier protein (e.g., BSA, KLH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Protocol:
-
Activation of this compound:
-
Dissolve this compound, DCC/EDC, and NHS in a molar ratio of 1:1.2:1.2 in anhydrous DMF or DMSO.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester of this compound.
-
-
Conjugation to Carrier Protein:
-
Dissolve the carrier protein in PBS (pH 7.4) at a concentration of 10 mg/mL.
-
Slowly add the activated this compound solution to the carrier protein solution with gentle stirring. The molar ratio of hapten to carrier protein should be optimized, typically starting at 20:1 to 40:1.
-
Continue stirring at 4°C overnight.
-
-
Purification of the Conjugate:
-
Dialyze the reaction mixture against PBS (pH 7.4) for 48 hours with several buffer changes to remove unconjugated hapten and coupling reagents.
-
Determine the protein concentration and conjugation efficiency using appropriate methods (e.g., BCA protein assay and UV-Vis spectroscopy).
-
Store the conjugate at -20°C.
-
Antibody Production
The purified this compound-KLH conjugate can be used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies, respectively, following standard immunization protocols.
Competitive ELISA Protocol
This protocol is designed to assess the cross-reactivity of the structural analogs against the produced anti-Methyl 3-oxoheptanoate antibody.
Materials:
-
Anti-Methyl 3-oxoheptanoate antibody
-
This compound-BSA conjugate (for coating)
-
This compound (standard)
-
Structural analogs (test compounds)
-
96-well microtiter plates
-
Coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween 20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
Protocol:
-
Plate Coating:
-
Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and the test analogs in PBST.
-
In a separate plate or in tubes, mix 50 µL of each standard or analog dilution with 50 µL of the diluted anti-Methyl 3-oxoheptanoate antibody at its optimal concentration.
-
Incubate for 1 hour at room temperature to allow the antibody to bind to the free analyte.
-
-
Incubation in Coated Plate:
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at room temperature.
-
-
Secondary Antibody and Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot a standard curve of absorbance versus the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of analyte that causes 50% inhibition of the maximum signal) for the standard and each analog.
-
Calculate the cross-reactivity (%) for each analog using the following formula: Cross-reactivity (%) = (IC₅₀ of this compound / IC₅₀ of analog) x 100
-
Visualizations
Logical Relationship of Structural Analogs
The following diagram illustrates the structural relationships between this compound and its analogs based on the variation in the alkyl chain (R1) and the ester group (R2).
Caption: Structural relationships of analogs to this compound.
Experimental Workflow for Competitive ELISA
The diagram below outlines the key steps of the competitive ELISA protocol for determining cross-reactivity.
Caption: Workflow for the competitive ELISA to assess cross-reactivity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H14O3 | CID 546075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Methyl 3-oxohexanoate | C7H12O3 | CID 121700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Methyl 3-oxooctanoate | C9H16O3 | CID 89668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 3-oxooctanoate | C10H18O3 | CID 4593087 - PubChem [pubchem.ncbi.nlm.nih.gov]
Efficacy and Synthetic Origins of Prostaglandin Analogues in Glaucoma Management
A Comparative Guide for Researchers and Drug Development Professionals
Introduction:
Prostaglandin (B15479496) analogues are a cornerstone in the management of open-angle glaucoma and ocular hypertension, primarily due to their significant efficacy in reducing intraocular pressure (IOP). This guide provides a comparative analysis of three leading prostaglandin analogues: Latanoprost, Bimatoprost (B1667075), and Travoprost (B1681362). While the initial exploration considered pharmaceuticals synthesized from Methyl 3-oxoheptanoate, it is crucial to note that the widely recognized and commercially significant synthetic routes for these key prostaglandin analogues do not originate from this specific precursor. Instead, they are famously derived from the pivotal intermediate known as the Corey lactone. This guide will therefore detail the established synthetic pathway via the Corey lactone, compare the clinical efficacy of the resulting pharmaceuticals, and elucidate their mechanism of action through the prostaglandin F2α receptor signaling pathway.
Comparative Efficacy in Intraocular Pressure Reduction
The primary measure of efficacy for anti-glaucoma medications is their ability to lower IOP. Numerous clinical trials have compared Latanoprost, Bimatoprost, and Travoprost. The following table summarizes the mean IOP reduction observed in a 12-week, randomized, masked-evaluator, multicenter study involving patients with open-angle glaucoma or ocular hypertension.[1][2]
| Pharmaceutical | Baseline Mean IOP (8:00 AM) | Mean IOP Reduction at Week 12 (8:00 AM) | Percentage IOP Reduction at Week 12 |
| Latanoprost 0.005% | 25.7 mm Hg | 8.6 mm Hg | 33.5% |
| Bimatoprost 0.03% | 25.7 mm Hg | 8.7 mm Hg | 33.9% |
| Travoprost 0.004% | 25.5 mm Hg | 8.0 mm Hg | 31.4% |
Data from a 12-week comparative study. [1][2]
Another prospective study comparing these three prostaglandin analogues with timolol (B1209231) also found Bimatoprost to have a slightly greater mean IOP reduction.[3] At 12 weeks, the mean IOP reduction from baseline was 35.9% for Bimatoprost, 30.8% for Travoprost, and 29.9% for Latanoprost.[3] It is important to note that while some studies show a statistically significant advantage for Bimatoprost in IOP reduction, the clinical significance of this small difference is a subject of ongoing discussion among ophthalmologists.
Furthermore, in patients who have an inadequate response to Latanoprost, switching to Bimatoprost has been shown to provide a greater additional reduction in diurnal IOP compared to switching to Travoprost.[4][5]
Experimental Protocols
Measurement of Intraocular Pressure (IOP): Goldmann Applanation Tonometry
The gold standard for measuring IOP in clinical trials is Goldmann applanation tonometry (GAT).
Objective: To accurately measure the intraocular pressure by determining the force required to flatten a predefined area of the cornea.
Materials:
-
Slit-lamp biomicroscope
-
Goldmann applanation tonometer
-
Disinfected tonometer prism
-
Local anesthetic eye drops (e.g., proparacaine (B1679620) 0.5%)
-
Fluorescein (B123965) sodium strips or solution
-
Cobalt blue filter
Procedure:
-
Patient Preparation:
-
Slit-Lamp and Tonometer Setup:
-
Set the slit-lamp magnification to 10x or 16x.
-
Position the cobalt blue filter and set the illumination arm at a 45-60 degree angle to the microscope.[6]
-
Mount the disinfected tonometer prism onto the tonometer head.
-
Set the measuring drum to approximately 10 mmHg.
-
-
Measurement:
-
Ask the patient to look straight ahead and keep their eyes open.
-
Gently hold the patient's eyelids open without applying pressure to the globe.
-
Using the slit-lamp joystick, move the tonometer prism forward until it makes gentle contact with the central cornea.
-
Two fluorescent semi-circles (mires) will become visible through the eyepiece.
-
Adjust the measuring drum until the inner edges of the two semi-circles just touch.[6][7]
-
The reading on the drum, multiplied by 10, gives the IOP in mmHg.
-
It is recommended to take three consecutive readings and average them for the final IOP value.
-
Synthetic Pathway and Mechanism of Action
The Corey Lactone Pathway: A Divergent Route to Prostaglandin Analogues
The synthesis of Latanoprost, Bimatoprost, and Travoprost, and indeed most prostaglandins, follows the elegant and highly stereocontrolled route developed by E.J. Corey, which utilizes a key bicyclic intermediate known as the Corey lactone. This pathway allows for the precise installation of the required stereocenters and functional groups.
Caption: The Corey lactone pathway for prostaglandin analogue synthesis.
Prostaglandin F2α (FP) Receptor Signaling Pathway
Latanoprost, Bimatoprost, and Travoprost are all analogues of prostaglandin F2α and exert their therapeutic effect by acting as agonists at the prostaglandin F (FP) receptor. The FP receptor is a G-protein coupled receptor (GPCR) found in various tissues, including the ciliary muscle and trabecular meshwork of the eye.
Activation of the FP receptor in the eye is believed to increase the uveoscleral outflow of aqueous humor, and to a lesser extent, the trabecular outflow, thereby reducing intraocular pressure. The downstream signaling cascade initiated by FP receptor activation is complex and involves multiple pathways.
Caption: The Prostaglandin F2α (FP) receptor signaling pathway.
Latanoprost, Bimatoprost, and Travoprost are highly effective prostaglandin analogues for the treatment of glaucoma, with their synthesis rooted in the seminal work of E.J. Corey. While all three demonstrate robust IOP-lowering effects, subtle differences in their efficacy and side-effect profiles exist, which can be important considerations in clinical practice. Their shared mechanism of action through the FP receptor highlights a key target for the development of future ocular hypotensive agents. This guide provides a foundational overview for researchers and professionals in the field, emphasizing the importance of understanding both the synthetic origins and the biological pathways of these critical pharmaceuticals.
References
- 1. ophed.net [ophed.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Comparing the Efficacy of Latanoprost (0.005%), Bimatoprost (0.03%), Travoprost (0.004%), and Timolol (0.5%) in the Treatment of Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and tolerability of bimatoprost versus travoprost in patients previously on latanoprost: a 3-month, randomised, masked-evaluator, multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aao.org [aao.org]
- 6. Goldmann tonometry procedure - Going for Goldmann [goingforgoldmann.com]
- 7. Step-by-step guide to mastering skills with the Goldmann applanation tonometer | Eye News [eyenews.uk.com]
A Comparative Guide to the Characterization of Methyl 3-oxoheptanoate Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in Methyl 3-oxoheptanoate, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Ensuring the purity of such intermediates is critical for the safety and efficacy of the final drug product. This document details experimental protocols for the leading analytical techniques, presents comparative performance data, and visualizes key workflows to aid researchers in selecting the optimal strategy for their specific needs.
Introduction to this compound and Potential Impurities
This compound is a beta-keto ester widely used in organic synthesis. Its reactivity makes it a valuable building block, but also susceptible to the formation of various impurities during its manufacturing process. The most common synthetic routes are the Claisen condensation and the acetoacetic ester synthesis.
-
Claisen Condensation: This route typically involves the condensation of methyl acetate (B1210297) and methyl pentanoate.
-
Acetoacetic Ester Synthesis: This pathway may use ethyl acetoacetate (B1235776) and a butyl halide, followed by hydrolysis, decarboxylation, and esterification.
Based on these synthetic pathways, potential impurities in this compound can be categorized as:
-
Process-Related Impurities:
-
Unreacted starting materials (e.g., methyl acetate, methyl pentanoate, ethyl acetoacetate, butyl halides).
-
Byproducts from self-condensation of starting materials.
-
Residual solvents (e.g., ethanol, toluene, tetrahydrofuran).
-
Catalysts and reagents.
-
-
Degradation Products:
-
Hydrolysis products (e.g., 3-oxoheptanoic acid).
-
Products of thermal decomposition.
-
The effective detection and quantification of these impurities are paramount for quality control. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a UV or MS detector.
Comparison of Analytical Techniques
The choice between GC-MS and HPLC for impurity profiling depends on the physicochemical properties of the impurities and the active pharmaceutical ingredient (API). GC-MS is generally suited for volatile and thermally stable compounds, while HPLC is the preferred method for non-volatile and thermally labile substances.
Performance Characteristics
The following table summarizes the typical performance characteristics of each technique for the analysis of impurities in a small organic molecule like this compound.
| Feature | HPLC-UV | GC-MS | Quantitative NMR (¹H qNMR) | LC-MS |
| Limit of Detection (LOD) | ~0.01% | ~0.01 ppm - 10 ppm (for volatile impurities) | ~0.1% | <0.01% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.05 ppm - 30 ppm (for volatile impurities) | ~0.5% | ~0.02% |
| Precision (RSD) | < 2% | < 5% | < 1% | < 5% |
| Analysis Time per Sample | 15-30 min | 20-40 min | 5-15 min | 15-30 min |
| Structural Information | Limited (based on UV spectrum) | High (from mass fragmentation patterns) | High (from chemical shifts and coupling) | High (from mass-to-charge ratio) |
| Key Advantages | Robust, precise, suitable for a wide range of non-volatile compounds. | Excellent for volatile and semi-volatile impurities, high sensitivity. | Highly accurate for quantification without a specific reference standard for the impurity. | Combines separation with mass identification for unknown impurities. |
| Key Limitations | May have poor peak shape for keto-enoltautomers. Limited structural information. | Not suitable for thermally labile or non-volatile compounds. | Lower sensitivity compared to chromatographic methods. | Can have matrix effects and higher operational complexity. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile and Semi-Volatile Impurities
This method is ideal for the detection of residual solvents and other volatile process-related impurities.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.
-
Headspace autosampler for residual solvent analysis.
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (50:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp 1: 10 °C/min to 150 °C.
-
Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-450.
Sample Preparation:
-
For general impurities: Accurately weigh and dissolve approximately 50 mg of the this compound sample in 1 mL of dichloromethane.
-
For residual solvents: Use a headspace vial with an appropriate dissolution solvent (e.g., DMSO) and incubate at 80 °C for 20 minutes before injection.
High-Performance Liquid Chromatography (HPLC) Protocol for Non-Volatile Impurities
This method is suitable for the separation and quantification of non-volatile process-related impurities and degradation products. Due to the keto-enol tautomerism of beta-keto esters, which can cause poor peak shapes, a mixed-mode column or careful mobile phase optimization is recommended.[1]
Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD).
-
For identification of unknown impurities, an LC-MS system can be used.
HPLC Conditions:
-
Column: Mixed-mode (e.g., reversed-phase/ion-exchange) C18 column (4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C (to improve peak shape by accelerating tautomeric interconversion).[1]
-
Detection Wavelength: 210 nm and 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve approximately 25 mg of the this compound sample in 25 mL of a 50:50 mixture of acetonitrile and water.
Visualizing Workflows and Pathways
Impurity Characterization Workflow
The following diagram illustrates a typical workflow for the identification and quantification of impurities in a pharmaceutical intermediate like this compound.
Hypothetical Impact of a Reactive Impurity
The presence of certain impurities can have implications beyond simply reducing the purity of the desired compound. Reactive impurities, for instance, could potentially interact with biological systems if they persist in the final drug product. The diagram below illustrates a hypothetical signaling pathway that could be disrupted by a reactive impurity.
Conclusion
The characterization of impurities in this compound requires a multi-faceted analytical approach. GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and starting materials. HPLC is indispensable for the analysis of non-volatile impurities and degradation products, although challenges related to tautomerism must be addressed through careful method development. For unknown impurities, LC-MS and NMR spectroscopy provide crucial structural information. By employing a combination of these techniques, researchers and drug development professionals can ensure the quality, safety, and consistency of this compound, thereby safeguarding the integrity of the final pharmaceutical product.
References
Safety Operating Guide
Proper Disposal of Methyl 3-Oxoheptanoate: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential procedural guidance for the proper disposal of methyl 3-oxoheptanoate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
This compound, a versatile reagent in pharmaceutical and flavor synthesis, requires careful handling and disposal due to its potential hazards.[1][2] The following procedures are based on established safety data and general chemical waste management principles.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3] In case of accidental contact, rinse the affected skin or eye area with water for at least 15 minutes.
Step-by-Step Disposal Protocol
Disposal of this compound must comply with local, state, and federal regulations. It is classified as a hazardous waste and must not be disposed of down the drain or in regular trash.[3][4][5]
-
Waste Identification and Segregation:
-
Container Selection and Management:
-
Use a chemically compatible container with a secure, leak-proof screw-on cap.[6][7] Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Ensure the container is in good condition, free from cracks or leaks.[6]
-
Store the waste container in a designated, well-ventilated, and cool secondary containment area to prevent spills.[7][8]
-
-
Collection of Waste:
-
Carefully transfer the waste this compound into the designated hazardous waste container.
-
Avoid overfilling the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
-
-
Arranging for Disposal:
-
Disposal of Empty Containers:
-
An empty container that has held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol) that can dissolve the residue.[6][8]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste along with the this compound.[6][8]
-
After triple-rinsing and allowing it to air dry, the container can typically be disposed of as non-hazardous waste, though it is crucial to deface or remove the original label.[6][8] Always confirm this procedure with your local regulations.
-
Quantitative Disposal Parameters
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | Do not accumulate more than 55 gallons of hazardous waste. | [8] |
| Container Headspace | Leave at least 20% headspace in the waste container. | General laboratory practice |
| Rinsate Volume for Empty Containers | Use a solvent amount equal to approximately 10% of the container's volume for each rinse. | [8] |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. This compound | 39815-78-6 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. targetmol.com [targetmol.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Methyl 3-oxoheptanoate
This guide provides immediate safety, handling, and disposal protocols for Methyl 3-oxoheptanoate, tailored for research, scientific, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a chemical that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1]. Adherence to stringent safety protocols is mandatory to mitigate these risks.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166(EU) or NIOSH (US) standards). A face shield should be used when there is a potential for splashing[2][3][4]. | To prevent eye contact which can cause serious irritation[1]. |
| Hand Protection | Chemical-resistant, impervious gloves. Gloves must be inspected for integrity before each use[2][5]. | To prevent skin contact which can cause irritation[1]. |
| Body Protection | Wear protective, fire/flame resistant, and impervious clothing. Protective boots may be required depending on the scale of handling[2][3]. | To minimize skin exposure and protect against potential splashes or spills. |
| Respiratory Protection | A vapor respirator is recommended. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. Work should be conducted in a well-ventilated area[2][3]. | To avoid inhalation which may cause respiratory tract irritation[1]. |
Note: No specific occupational exposure limits for this compound were available in the provided search results. Always consult your institution's safety officer for guidance on exposure monitoring.
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining a safe laboratory environment when working with this compound.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Ensure the work area is well-ventilated, and an emergency exit is accessible. An eyewash station and safety shower should be readily available[2].
-
Donning PPE: Before handling the chemical, put on all required PPE as detailed in the table above.
-
Handling:
-
Post-Handling:
-
Wash hands and face thoroughly after handling[3].
-
Remove and properly store or dispose of contaminated clothing.
-
Storage Plan
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[2][3].
-
Keep away from incompatible materials, such as oxidizing agents[3].
Spill Management and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed.
Spill Response
-
Evacuation and Ventilation: Evacuate non-essential personnel from the spill area and ensure adequate ventilation. Remove all sources of ignition[2].
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains[2].
-
Absorption: Absorb the spilled material with an inert absorbent material (e.g., dry sand, earth, or sawdust)[3].
-
Collection: Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal[2][6].
Disposal Plan
-
All waste material, including contaminated absorbent materials and empty containers, must be disposed of in accordance with local, state, and federal regulations.
-
Do not mix with other waste. Leave chemicals in their original containers for disposal if possible.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
